molecular formula C9H6N2O2 B1423887 5-Pyridin-3-YL-oxazole-2-carbaldehyde CAS No. 342601-37-0

5-Pyridin-3-YL-oxazole-2-carbaldehyde

Cat. No.: B1423887
CAS No.: 342601-37-0
M. Wt: 174.16 g/mol
InChI Key: CBNUSELYGNYRAX-UHFFFAOYSA-N
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Description

5-Pyridin-3-YL-oxazole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-pyridin-3-yl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-2-1-3-10-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNUSELYGNYRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696215
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342601-37-0
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Pyridin-3-yl-oxazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The pyridine ring, a cornerstone of numerous natural products and FDA-approved drugs, offers a key interaction point for biological targets and favorable pharmacokinetic properties.[1][2] When coupled with the oxazole moiety, a five-membered heterocycle known for its diverse biological activities and role as a bioisostere, the resulting hybrid structures present a compelling platform for drug design.[3] This guide provides an in-depth technical overview of 5-Pyridin-3-yl-oxazole-2-carbaldehyde, a molecule that embodies this principle. By integrating the pyridine and oxazole cores with a reactive carbaldehyde group, this compound serves as a versatile synthon for the elaboration of more complex chemical libraries with potential applications in oncology, infectious diseases, and beyond.

This document will detail the physicochemical properties, synthesis, reactivity, and potential applications of 5-Pyridin-3-yl-oxazole-2-carbaldehyde, offering a comprehensive resource for researchers engaged in the exploration of novel heterocyclic chemistry for drug discovery.

Core Compound Properties

5-Pyridin-3-yl-oxazole-2-carbaldehyde is a bifunctional heterocyclic compound featuring a pyridine ring at the 5-position of an oxazole core, which is further substituted with a carbaldehyde group at the 2-position.

PropertyValueSource
CAS Number 342601-37-0
Molecular Formula C₉H₆N₂O₂[4]
Molecular Weight 174.16 g/mol [4]
Physical Form Off-White Solid
Purity 96%
InChI Key CBNUSELYGNYRAX-UHFFFAOYSA-N

Synthesis and Mechanism

The construction of the 5-substituted oxazole core is efficiently achieved through the Van Leusen oxazole synthesis.[5] This reaction is a powerful tool for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3]

Proposed Synthesis of 5-Pyridin-3-yl-oxazole-2-carbaldehyde

Part 1: Synthesis of 5-(Pyridin-3-yl)oxazole

The initial step involves the reaction of 3-pyridinecarboxaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a solvent such as methanol.[6]

Causality: The Van Leusen reaction is selected due to its high efficiency and tolerance for a wide range of aldehydes, including heteroaromatic aldehydes like 3-pyridinecarboxaldehyde.[7] The reaction proceeds through a [3+2] cycloaddition mechanism. The base deprotonates the acidic methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the stable aromatic oxazole ring.[5]

Van_Leusen_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Elimination 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate_1 Py-CH(O⁻)-CH(Tos)-N≡C 3-Pyridinecarboxaldehyde->Intermediate_1 + TosMIC anion TosMIC_anion Tos-CH⁻-N≡C Intermediate_2 5-membered oxazoline ring Intermediate_1->Intermediate_2 Intramolecular cyclization 5-Pyridin-3-yl-oxazole 5-(Pyridin-3-yl)oxazole Intermediate_2->5-Pyridin-3-yl-oxazole - Tos-H (Base)

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Part 2: Formylation of 5-(Pyridin-3-yl)oxazole

The second stage involves the introduction of the carbaldehyde group at the C2 position of the oxazole ring. The C2 position of an oxazole is the most electrophilic and is susceptible to deprotonation by a strong base, followed by reaction with a formylating agent.[8]

Causality: The C2 proton of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms.[9] This allows for selective deprotonation using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.

Experimental Protocol (Proposed)

Materials:

  • 3-Pyridinecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

  • Synthesis of 5-(Pyridin-3-yl)oxazole:

    • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq).

    • Cool the mixture to 0 °C and add K₂CO₃ (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 5-(pyridin-3-yl)oxazole.

  • Synthesis of 5-Pyridin-3-yl-oxazole-2-carbaldehyde:

    • Dissolve 5-(pyridin-3-yl)oxazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 5-pyridin-3-yl-oxazole-2-carbaldehyde.

Synthesis_Workflow Start Starting Materials: 3-Pyridinecarboxaldehyde TosMIC Step1 Van Leusen Reaction (K₂CO₃, MeOH) Start->Step1 Purification1 Column Chromatography Step1->Purification1 Intermediate 5-(Pyridin-3-yl)oxazole Step2 Formylation (1. n-BuLi, THF, -78°C) (2. DMF) Intermediate->Step2 Purification2 Column Chromatography Step2->Purification2 Product 5-Pyridin-3-yl-oxazole-2-carbaldehyde Purification1->Intermediate Purification2->Product

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Pyridin-3-yl-oxazole-2-carbaldehyde are not available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][10]

  • ¹H NMR:

    • An aldehydic proton singlet between δ 9.5-10.5 ppm.

    • A singlet for the oxazole C4-H proton, likely between δ 7.5-8.5 ppm.

    • Signals corresponding to the four protons of the 3-pyridyl ring in the aromatic region (δ 7.0-9.0 ppm), showing characteristic splitting patterns (e.g., doublet of doublets, doublet, etc.).

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon between δ 180-190 ppm.

    • Signals for the oxazole ring carbons (C2, C4, C5) typically in the range of δ 120-160 ppm.

    • Signals for the pyridine ring carbons in the aromatic region.

  • IR Spectroscopy:

    • A strong C=O stretching band for the aldehyde at approximately 1680-1710 cm⁻¹.

    • C=N and C=C stretching vibrations from the oxazole and pyridine rings in the 1500-1650 cm⁻¹ region.

    • C-H stretching from the aromatic rings around 3000-3100 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z 174.16.

    • Fragmentation patterns would likely involve the loss of CO from the aldehyde group and potential cleavages of the oxazole ring.[11]

Reactivity and Drug Development Potential

The chemical architecture of 5-Pyridin-3-yl-oxazole-2-carbaldehyde offers multiple avenues for chemical elaboration, making it a valuable building block in drug discovery.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of hydrazones, oximes, and other derivatives. This allows for the introduction of diverse substituents to probe structure-activity relationships.

  • Pyridine Nitrogen: The basic nitrogen atom of the pyridine ring can be protonated, N-alkylated, or oxidized. It can also participate in hydrogen bonding, which is a critical interaction in many drug-receptor binding events.

  • Oxazole Ring: The oxazole ring is a stable aromatic system that acts as a rigid scaffold. It is a known pharmacophore present in numerous bioactive compounds with a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2]

The combination of a pyridine and an oxazole moiety has been explored for various therapeutic applications. For example, pyridyl-oxazole derivatives have been investigated as fungicidal agents and have shown promising activity against various fungal strains.[3] Additionally, related structures like 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have demonstrated significant antibacterial and antifungal activities.[12] The presence of these two privileged heterocycles suggests that derivatives of 5-pyridin-3-yl-oxazole-2-carbaldehyde could be promising candidates for development as novel antimicrobial or anticancer agents.[1][7]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Pyridin-3-yl-oxazole-2-carbaldehyde is not publicly available, general precautions for handling aromatic aldehydes and heterocyclic compounds should be observed. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Pyridin-3-yl-oxazole-2-carbaldehyde is a strategically designed heterocyclic compound that holds considerable promise as a versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably approached through established methodologies like the Van Leusen oxazole synthesis followed by formylation. The presence of three distinct functional regions—the pyridine ring, the oxazole core, and the reactive aldehyde—provides a rich platform for chemical diversification. Drawing on the known biological activities of its constituent heterocyclic systems, derivatives of this compound are attractive targets for screening in antimicrobial, anticancer, and other therapeutic areas. This guide provides a foundational understanding for researchers looking to exploit the potential of this and related pyridyl-oxazole scaffolds in the development of next-generation therapeutic agents.

References

  • Yasaei, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • BenchChem (2025). 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Superior Aldehyde for Advanced Drug Discovery and Synthesis.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]

  • PubChem. 5-Pyridin-3-YL-oxazole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • PubChem. Compound Summary for CID 53408326. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(7), 3289-3299.
  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
  • National Institutes of Health. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Available at: [Link]

  • ResearchGate. Antimicrobial Evaluation and Docking Study of Some 2-Aryl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazole Derivatives. Available at: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • Mumtaz, S., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Letters in Drug Design & Discovery, 20(10), 1-13.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-(Pyridin-3-yl)oxazole-2-carbaldehyde stands as a pivotal heterocyclic building block at the intersection of medicinal and synthetic chemistry. This guide provides a comprehensive technical overview of its core physicochemical properties, validated synthetic routes, and analytical characterization. We delve into the mechanistic rationale behind its synthesis, predict its spectroscopic signatures, and explore the reactivity of its key functional groups. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile synthon for the creation of novel and complex molecular architectures. By grounding our discussion in established chemical principles and citing authoritative sources, we aim to provide a trustworthy and practical resource for laboratory applications.

Introduction to a Privileged Scaffold

The Convergence of Pyridine and Oxazole Moieties in Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceutical science, prized for its ability to improve the aqueous solubility of drug candidates and its presence in numerous natural products and FDA-approved drugs.[1][2] Similarly, the oxazole ring is a five-membered heterocycle integral to many biologically active molecules, where it often serves as a stable, rigid linker or a key pharmacophore.[3][4] The fusion of these two "privileged" structures into a single molecule, 5-(Pyridin-3-yl)oxazole-2-carbaldehyde, creates a compound of significant interest.

5-(Pyridin-3-yl)oxazole-2-carbaldehyde: A Key Synthetic Intermediate

This molecule is particularly valuable due to the presence of a reactive aldehyde at the 2-position of the oxazole ring.[5] The aldehyde function serves as a versatile chemical handle, enabling a wide array of subsequent transformations. This makes the compound an ideal starting point for combinatorial library synthesis and the targeted development of more complex drug-like molecules.[6][7] Its structure combines the desirable physicochemical properties of the pyridine moiety with the synthetic flexibility afforded by the aldehyde group, all connected by a stable oxazole core.

Core Physicochemical Properties

The fundamental properties of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde are summarized below. These data are compiled from reliable chemical databases and supplier information.

PropertyValueSource
IUPAC Name 5-(pyridin-3-yl)oxazole-2-carbaldehyde[8]
Synonyms 5-(3-pyridinyl)-1,3-oxazole-2-carbaldehyde[9]
CAS Number 342601-37-0[9][10]
Molecular Formula C₉H₆N₂O₂[8]
Molecular Weight 174.16 g/mol [9]
Physical Form Off-white solid[9]
Purity ≥96% (typical commercial grade)[9]
Predicted XLogP3 1.4[8]
Predicted H-Bond Donors 0[8]
Predicted H-Bond Acceptors 4[8]
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in methanol and ethanol. Poor aqueous solubility is predicted, though it may increase in acidic conditions due to the protonation of the pyridine nitrogen.[11]-

Synthesis and Mechanistic Rationale

Recommended Synthetic Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a highly efficient and widely recognized method for constructing 5-substituted oxazoles.[12] This one-pot reaction proceeds under mild conditions and utilizes commercially available starting materials, making it an ideal choice for the synthesis of the title compound. The core transformation involves the reaction of an aldehyde, in this case, pyridine-3-carbaldehyde , with tosylmethyl isocyanide (TosMIC) .

Causality Behind Experimental Choices:

  • Starting Materials: Pyridine-3-carbaldehyde is selected as it directly provides the required pyridin-3-yl moiety at the 5-position of the oxazole.[13] TosMIC is the cornerstone of this reaction, serving as a C-N-C synthon that forms the oxazole ring.

  • Base: Potassium carbonate (K₂CO₃) is employed as a mild base. Its function is to deprotonate the acidic α-carbon of TosMIC, initiating the reaction sequence. A mild base is crucial to prevent side reactions associated with the sensitive aldehyde group.

  • Solvent: A polar aprotic solvent like methanol or a DME/methanol mixture is typically used to facilitate the dissolution of the reactants and intermediates.[12]

Step-by-Step Laboratory Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Add anhydrous methanol to dissolve the reactants, targeting a concentration of approximately 0.2 M.

  • To this stirring solution, add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) portion-wise.

  • Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Resuspend the resulting residue in water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization to afford 5-(Pyridin-3-yl)oxazole-2-carbaldehyde as an off-white solid.

Mechanistic Diagram

The following diagram illustrates the key steps in the Van Leusen oxazole synthesis.

Van_Leusen_Synthesis Reactants Pyridine-3-carbaldehyde + TosMIC I1 TosMIC Anion Formation (Base: K₂CO₃) Reactants->I1 + K₂CO₃ I2 Nucleophilic Attack on Aldehyde I1->I2 + Aldehyde I3 Cyclization (5-endo-dig) I2->I3 I4 Elimination of Tosyl Group I3->I4 Product 5-(Pyridin-3-yl)oxazole- 2-carbaldehyde I4->Product

Mechanism of the Van Leusen Oxazole Synthesis.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following sections outline the predicted spectroscopic data based on analysis of structurally related compounds.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (Predicted, 400 MHz, CDCl₃):

    • δ ~9.90 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO), typically found far downfield.

    • δ ~9.00 ppm (d, 1H): Aromatic proton at the 2-position of the pyridine ring.

    • δ ~8.70 ppm (dd, 1H): Aromatic proton at the 6-position of the pyridine ring.

    • δ ~8.10 ppm (dt, 1H): Aromatic proton at the 4-position of the pyridine ring.

    • δ ~7.80 ppm (s, 1H): Proton at the 4-position of the oxazole ring.

    • δ ~7.45 ppm (dd, 1H): Aromatic proton at the 5-position of the pyridine ring.

  • ¹³C-NMR (Predicted, 100 MHz, CDCl₃):

    • δ ~185.0 ppm: Aldehyde carbonyl carbon (C=O).

    • δ ~155.0 - 160.0 ppm: Carbon atoms of the oxazole ring (C2 and C5).

    • δ ~150.0 ppm, ~148.0 ppm: Aromatic CH carbons of the pyridine ring (C2 and C6).

    • δ ~135.0 ppm: Aromatic CH carbon of the pyridine ring (C4).

    • δ ~125.0 - 130.0 ppm: Quaternary carbon of the pyridine ring (C3) and the oxazole CH (C4).

    • δ ~123.0 ppm: Aromatic CH carbon of the pyridine ring (C5).

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.

  • Expected Molecular Ion: For ESI-MS in positive mode, a strong peak at m/z 175.05 [M+H]⁺ is expected.

  • Key Fragmentation Pathways: The fragmentation of oxazoles is well-documented.[17][18] A primary fragmentation pathway involves the cleavage of the oxazole ring.

Mass_Spec_Fragmentation Parent [M]⁺˙ m/z 174 F1 [M-CO]⁺˙ m/z 146 Parent->F1 - CO F2 [M-HCN]⁺˙ m/z 147 Parent->F2 - HCN F4 [Pyridyl-C≡N]⁺˙ m/z 103 Parent->F4 Ring Cleavage F3 [Pyridine]⁺˙ m/z 78 F4->F3 - CN caption Predicted Mass Spectrometry Fragmentation Pathway.

Predicted Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
  • ~1690-1710 cm⁻¹: Strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde.

  • ~1580-1610 cm⁻¹: C=N stretching vibrations from both the pyridine and oxazole rings.

  • ~1100-1200 cm⁻¹: C-O-C stretching of the oxazole ring.

  • ~3030-3100 cm⁻¹: C-H stretching from the aromatic rings.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity is the aldehyde group, which opens a gateway to a vast array of chemical derivatives.

Reactions at the Aldehyde Moiety
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amine derivatives. This is a cornerstone reaction in medicinal chemistry for library generation.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon chain extension.

  • Schiff Base Formation: Condensation with primary amines to form imines, which can act as ligands for metal complexes or be further reduced.[5]

  • Oxidation/Reduction: Oxidation to the corresponding carboxylic acid using agents like KMnO₄ or reduction to the primary alcohol with NaBH₄.

Reactivity of the Heterocyclic Core

The pyridine nitrogen is basic and can be protonated or alkylated. The oxazole ring is generally stable to many reaction conditions but can be susceptible to ring-opening under harsh acidic or basic conditions.[19]

Workflow for Synthetic Elaboration

The following diagram illustrates how 5-(pyridin-3-yl)oxazole-2-carbaldehyde serves as a central hub for generating diverse chemical scaffolds.

Synthetic_Utility Core 5-(Pyridin-3-yl)oxazole- 2-carbaldehyde Amine Amines Core->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Alkenes Core->Alkene Wittig Reaction (Ph₃P=CHR) Alcohol Alcohols Core->Alcohol Reduction (NaBH₄) Acid Carboxylic Acids Core->Acid Oxidation (KMnO₄) Imine Imines / Schiff Bases Core->Imine Condensation (RNH₂) caption Synthetic Elaboration Workflow.

Synthetic Elaboration Workflow.

Applications in Medicinal Chemistry and Drug Discovery

Given its structure, 5-(pyridin-3-yl)oxazole-2-carbaldehyde is not typically an end-product but rather a high-value intermediate. Its utility lies in:

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment for screening, or it can be used to elaborate other fragment hits.

  • Scaffold for Library Synthesis: It is an ideal starting point for creating large, diverse libraries of related compounds for high-throughput screening against various biological targets.[7]

  • Precursor to Bioactive Molecules: The pyridine and oxazole motifs are found in compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[20][21][22] This compound provides a direct route to novel analogues in these therapeutic areas.

Conclusion

5-(Pyridin-3-yl)oxazole-2-carbaldehyde is a well-defined chemical entity with significant potential for synthetic and medicinal chemistry. Its robust and scalable synthesis via the Van Leusen reaction, combined with the versatile reactivity of its aldehyde functional group, makes it an invaluable tool for researchers. The physicochemical and spectroscopic properties detailed in this guide provide a solid foundation for its use in the laboratory, enabling the confident synthesis and characterization of novel derivatives for drug discovery and materials science applications.

References

  • PubChem. (n.d.). 5-Pyridin-3-YL-oxazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaabani, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. Available at: [Link]

  • PubChem. (n.d.). 5-(Pyridin-3-yl)furan-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Guerra, W., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 25(18), 4249. Available at: [Link]

  • African Rock Art. (n.d.). 38588-49-7 | 5-Pyridin-3-ylfuran-2-carbaldehyde. Retrieved from [Link]

  • Pappalardo, S., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe for Selective and Ratiometric Detection of Zn(II). Chemosensors, 10(7), 263. Available at: [Link]

  • Reddy, G. V., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(12), 8530-8541. Available at: [Link]

  • Supporting Information for related isoxazole compounds. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. Retrieved from [Link]

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  • Ghozlan, S. A. S., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(1), M1340. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[8][12][14]triazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

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  • Rojas-Guzmán, M., et al. (2021). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 10(12), 1251-1259. Available at: [Link]

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Structural Elucidation and Analysis of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Heterocyclic Chemistry

The confluence of pyridine and oxazole rings within a single molecular scaffold represents a privileged structure in modern medicinal chemistry. Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to improve solubility and engage in key biological interactions.[1] Similarly, the oxazole ring is a versatile pharmacophore found in numerous therapeutic agents, contributing to their biological activity.[2][3][4] The title compound, 5-(pyridin-3-yl)oxazole-2-carbaldehyde, combines these two critical heterocycles with a reactive carbaldehyde functional group, making it a valuable building block for the synthesis of novel chemical entities.

The Strategic Workflow for Structural Confirmation

The analytical journey begins with the lowest resolution, highest-level information (molecular mass) and progressively moves to higher resolution techniques that define the intricate details of atomic connectivity and spatial arrangement. This systematic approach ensures efficiency and minimizes ambiguity.

G cluster_0 Primary Analysis cluster_1 Detailed Structural Mapping cluster_2 Definitive Confirmation Hypothesized_Structure Hypothesized Structure 5-(C9H6N2O2) MS Mass Spectrometry (MS) - Molecular Formula Confirmation Hypothesized_Structure->MS  C9H6N2O2  MW: 174.16 g/mol IR Infrared (IR) Spectroscopy - Functional Group ID Hypothesized_Structure->IR  -CHO  -Ar Rings NMR_1H 1H NMR - Proton Environment - J-Coupling MS->NMR_1H Formula OK IR->NMR_1H Func. Groups OK NMR_13C 13C NMR - Carbon Skeleton NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HMBC) - H-H & C-H Connectivity NMR_13C->NMR_2D XRay Single Crystal X-Ray (If Applicable) - Unambiguous 3D Structure NMR_2D->XRay Optional Confirmation Final_Structure Elucidated Structure NMR_2D->Final_Structure Full Connectivity Map XRay->Final_Structure

Figure 1: A logical workflow for the structural elucidation of a novel synthetic compound.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Experience: The first and most crucial question is: "Did we make a molecule of the correct mass?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this, providing a mass measurement with enough precision to confirm the elemental formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique, ideal for preserving the molecular ion of polar heterocyclic compounds.

Expected Results: The molecular formula for 5-(pyridin-3-yl)oxazole-2-carbaldehyde is C₉H₆N₂O₂ . The calculated monoisotopic mass is 174.0429 g/mol . The HRMS experiment should yield a molecular ion peak [M+H]⁺ at m/z 175.0502. The observation of this ion within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed formula.

Fragmentation analysis further supports the structure. The electron-donating and withdrawing characteristics of the rings and substituents dictate cleavage points.[5]

Table 1: Predicted HRMS Data for C₉H₆N₂O₂

Ion Species Calculated m/z Fragment Lost Notes
[M+H]⁺ 175.0502 - Molecular Ion (protonated)
[M-CHO]⁺ 146.0502 CHO Loss of the aldehyde group
[C₅H₄N]⁺ 78.0344 C₄H₂NO₂ Pyridyl cation fragment

| [C₃H₂NO]⁺ | 68.0136 | C₆H₄N | Oxazole ring fragment |

Trustworthiness - A Self-Validating Protocol for HRMS Analysis:

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid ensures efficient protonation for ESI in positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately before the run to ensure mass accuracy.

  • Data Acquisition: Introduce the sample via direct infusion or LC inlet. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis:

    • Identify the peak corresponding to the calculated m/z for [M+H]⁺.

    • Verify the mass error is below 5 ppm.

    • Confirm that the isotopic distribution pattern matches the theoretical pattern for C₉H₆N₂O₂.

    • Analyze tandem MS (MS/MS) data to match observed fragments with predicted fragments from Table 1.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: While MS confirms the formula, IR spectroscopy provides rapid, non-destructive confirmation of the key functional groups. For this molecule, the aldehyde is the most diagnostically significant feature. Its C=O and C-H stretching vibrations have highly characteristic frequencies. Conjugation of the aldehyde to the oxazole ring is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.[6][7]

Expected Results: The IR spectrum will be dominated by absorptions from the aldehyde and the aromatic rings.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch ~2820 and ~2720 Weak to Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aldehyde C=O Stretch (Conjugated) ~1705 - 1715 Strong, Sharp
Aromatic C=C / C=N Ring Stretch 1400 - 1600 Medium to Strong (multiple bands)

| C-O-C | Stretch (in oxazole ring) | 1050 - 1250 | Medium to Strong |

Trustworthiness - A Self-Validating Protocol for ATR-IR Spectroscopy:

  • Background Scan: With a clean Attenuated Total Reflectance (ATR) crystal, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-600 cm⁻¹.

  • Analysis:

    • Confirm the presence of a strong, sharp peak around 1710 cm⁻¹, characteristic of a conjugated aldehyde.[7][8]

    • Identify the two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The 2720 cm⁻¹ peak is particularly diagnostic for aldehydes.[9]

    • Observe the complex fingerprint region (1400-1600 cm⁻¹) for multiple peaks indicative of the aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton. For a molecule with interconnected ring systems like this, 2D NMR experiments (COSY, HSQC, and especially HMBC) are not optional; they are essential for unambiguously assigning signals and proving the connectivity between the pyridine ring, the oxazole ring, and the aldehyde.

¹H NMR Spectroscopy

Expected Results: The spectrum will show distinct signals for the aldehyde proton, the lone oxazole proton, and the four protons of the 3-substituted pyridine ring.

Table 3: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Proton Label Multiplicity Approx. Chemical Shift (δ, ppm) Key Couplings (J, Hz)
H-aldehyde singlet (s) 9.8 - 10.2 -
H2' (Py) doublet (d) or singlet (s) ~9.0 small J (meta)
H6' (Py) doublet of doublets (dd) ~8.8 J(ortho) ≈ 5, J(meta) ≈ 2
H4' (Py) doublet of triplets (dt) ~8.0 J(ortho) ≈ 8, J(meta) ≈ 2
H5' (Py) doublet of doublets (dd) ~7.5 J(ortho) ≈ 8, J(ortho) ≈ 5

| H4 (Ox) | singlet (s) | ~7.9 | - |

¹³C NMR Spectroscopy

Expected Results: The carbon spectrum will show 9 distinct signals, with the aldehyde carbonyl being the most downfield. Chemical shifts for oxazole carbons are well-documented.[10]

Table 4: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon Label Approx. Chemical Shift (δ, ppm) Notes
C-aldehyde 185 - 190 Aldehyde Carbonyl
C2 (Ox) 155 - 160 Carbon bearing the aldehyde
C5 (Ox) 150 - 155 Carbon attached to pyridine
C2' / C6' (Py) 148 - 152 Deshielded by Nitrogen
C4 (Ox) 125 - 130 CH in oxazole ring
C4' (Py) 134 - 138 CH in pyridine ring
C3' (Py) 128 - 132 Quaternary C attached to oxazole

| C5' (Py) | 123 - 126 | CH in pyridine ring |

2D NMR for Unambiguous Connectivity

Expertise & Experience: While the 1D spectra provide strong evidence, only 2D correlations can definitively prove the link between the fragments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to "walk" across the molecule and connect the pieces.

Figure 2: Key HMBC correlations confirming the connectivity of the molecular fragments.

Trustworthiness - A Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a high-quality NMR tube.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition:

    • COSY: Run a Correlation Spectroscopy experiment to establish proton-proton couplings, which is essential for assigning the protons within the pyridine ring.

    • HSQC: Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton directly to the carbon it is attached to.

    • HMBC: Run the Heteronuclear Multiple Bond Correlation experiment. This is the cornerstone of the proof. Look for the following key correlations (see Figure 2):

      • Aldehyde H to C2(oxazole): Confirms the aldehyde is at position 2 of the oxazole.

      • H4(oxazole) to C2(oxazole) and C5(oxazole): Orients the oxazole ring.

      • H2'(pyridine) and/or H4'(pyridine) to C5(oxazole): This is the most critical correlation, as it definitively proves the connection between the pyridine and oxazole rings at the correct positions.

Final Validation: Single Crystal X-Ray Crystallography

For novel compounds that are foundational to a research program or intended for patenting, X-ray crystallography provides the ultimate, irrefutable proof of structure.

Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal. If successful, it provides a 3D model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[11][12][13]

Protocol Outline:

  • Crystal Growth: Systematically screen solvents (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion) to obtain diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an atomic model of the molecule. The result would confirm the dihedral angle between the pyridine and oxazole rings.

Conclusion

References

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

  • 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. Available from: [Link]

  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available from: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available from: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • IR: aldehydes. University of Calgary. Available from: [Link]

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Science Publishing. Available from: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprints.org. Available from: [Link]

  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available from: [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. Available from: [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available from: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl) -. Worldwidejournals.com. Available from: [Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. Available from: [Link]

  • 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. International Union of Crystallography. Available from: [Link]

  • Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. Available from: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available from: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. MDPI. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. University of Texas at Austin. Available from: [Link]

  • 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. National Center for Biotechnology Information. Available from: [Link]/PMC2983226/)

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A Technical Guide to the Spectroscopic Profile of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of 5-Pyridin-3-YL-oxazole-2-carbaldehyde (CAS: 342601-37-0; Molecular Formula: C₉H₆N₂O₂). While comprehensive experimental data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral profile. By dissecting the molecule into its constituent functional groups—a pyridine ring, an oxazole ring, and a carbaldehyde—we can forecast the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that define its unique spectroscopic signature. This guide is intended for researchers in medicinal chemistry and drug development, offering a robust framework for the identification and structural elucidation of this and related heterocyclic compounds.

Introduction and Molecular Structure

5-Pyridin-3-YL-oxazole-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked at its 3-position to the 5-position of an oxazole ring, which is further substituted with a carbaldehyde group at the 2-position. This molecular architecture is of significant interest in medicinal chemistry, as both pyridine and oxazole moieties are prevalent scaffolds in a wide range of biologically active compounds.[1] The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.

Accurate structural confirmation is the bedrock of chemical research and development. A multi-technique spectroscopic approach is essential for unambiguous characterization. This guide outlines the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, providing a comprehensive analytical fingerprint for this molecule.

Diagram 1: Molecular Structure and Atom Numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the oxazole proton, and the four protons of the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the oxazole ring, and the aldehyde group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-aldehyde 9.9 - 10.1 Singlet (s) - 1H Aldehyde protons are highly deshielded and typically appear as singlets.[2]
H2' (Py) 9.0 - 9.2 Doublet (d) or Singlet (s) J ≈ 2.0 1H Highly deshielded due to proximity to pyridine nitrogen and the oxazole linker.
H6' (Py) 8.7 - 8.9 Doublet (d) J ≈ 4.5-5.0 1H Ortho to pyridine nitrogen, showing characteristic ortho coupling.[2]
H4' (Py) 8.2 - 8.4 Doublet of Triplets (dt) J ≈ 8.0, 2.0 1H Meta to pyridine nitrogen, deshielded by the ring current and showing long-range coupling.
H4 (Oxazole) 8.0 - 8.2 Singlet (s) - 1H Protons on electron-deficient oxazole rings appear at high chemical shifts.

| H5' (Py) | 7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 8.0, 5.0 | 1H | Experiences coupling from both H4' and H6'.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The aldehyde carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
C-aldehyde 180 - 185 Aldehyde carbonyl carbons are highly deshielded.[2]
C2 (Oxazole) 158 - 162 Carbon attached to two heteroatoms (O, N) and the aldehyde group.
C5 (Oxazole) 150 - 154 Carbon of the oxazole ring attached to the pyridine ring.
C2' (Py) 151 - 154 Deshielded by adjacent nitrogen and the oxazole substituent.
C6' (Py) 147 - 150 Alpha to the pyridine nitrogen.[2]
C4' (Py) 135 - 138 Deshielded carbon in the pyridine ring.
C4 (Oxazole) 130 - 134 The sole C-H carbon on the oxazole ring.
C3' (Py) 125 - 128 Quaternary carbon linking the two heterocyclic rings.

| C5' (Py) | 123 - 126 | Shielded relative to other pyridine carbons but coupled to adjacent protons.[2] |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

Diagram 2: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add internal standard (e.g., TMS) if quantitative analysis is needed. prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into a 500 MHz (or higher) NMR spectrometer. prep3->acq1 acq2 Tune and shim the probe for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay). acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay). acq3->acq4 proc1 Apply Fourier transform, phase correction, and baseline correction. acq4->proc1 proc2 Calibrate chemical shifts to the solvent residual peak or TMS (0.00 ppm). proc1->proc2 proc3 Integrate ¹H signals and measure coupling constants. proc2->proc3 proc4 Assign peaks to corresponding nuclei based on chemical shift, multiplicity, and 2D NMR (COSY, HSQC) if available. proc3->proc4 G M [C₉H₆N₂O₂]⁺˙ m/z = 174 M_minus_H [M-H]⁺ m/z = 173 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z = 145 M->M_minus_CHO - CHO˙ M_minus_H_minus_CO [M-H-CO]⁺ m/z = 145 M_minus_H->M_minus_H_minus_CO - CO Py_C_N [C₇H₅N₂]⁺ m/z = 117 M_minus_CHO->Py_C_N - CO M_minus_H_minus_CO->Py_C_N - C₂H₂ Py_Ox [C₈H₆N₂O]⁺

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.

Conclusion

This guide provides a predictive but scientifically grounded overview of the key spectroscopic data for 5-Pyridin-3-YL-oxazole-2-carbaldehyde. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a powerful and complementary set of tools for its unambiguous structural elucidation. The predicted data tables, protocols, and diagrams herein serve as a comprehensive reference for researchers working on the synthesis and characterization of this and structurally related heterocyclic molecules, ensuring scientific integrity and facilitating further investigation in the field of drug discovery.

References

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Available at: [Link]

  • NIH National Library of Medicine. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Available at: [Link]

  • Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

  • SciELO. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

  • ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Available at: [Link]

  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

  • Russian Chemical Bulletin. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available at: [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Hindawi. (2009). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine). Available at: [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • NIH National Library of Medicine. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

  • Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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Navigating the Physicochemical Landscape of 5-Pyridin-3-YL-oxazole-2-carbaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research. While specific experimental data for this exact molecule is not extensively available in public literature[1], this document, authored from the perspective of a Senior Application Scientist, outlines the foundational principles and detailed experimental protocols necessary for its thorough investigation. By leveraging established methodologies and understanding the physicochemical properties of its constituent pyridine, oxazole, and aromatic aldehyde moieties, researchers can effectively predict and determine its behavior in various solvent systems and under diverse stress conditions. This guide emphasizes a proactive, experimentally-driven approach to generating the critical data required for advancing drug discovery and development programs.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a promising therapeutic candidate from a laboratory curiosity to a clinical reality is paved with a series of critical physicochemical hurdles. Among the most fundamental of these are solubility and stability. For a molecule like 5-Pyridin-3-YL-oxazole-2-carbaldehyde, a thorough understanding of these parameters is not merely an academic exercise but a prerequisite for any meaningful preclinical and clinical development.

Solubility dictates the bioavailability of an orally administered drug and influences the feasibility of parenteral formulations. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability.

Stability , the ability of a compound to resist chemical degradation, is paramount for ensuring patient safety, maintaining therapeutic potency, and defining a viable shelf-life. Degradation can lead to a loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic impurities.

Given the presence of a reactive aldehyde group and two nitrogen-containing heterocyclic rings, 5-Pyridin-3-YL-oxazole-2-carbaldehyde presents a unique set of challenges and considerations that this guide will systematically address.

Theoretical Considerations: Predicting the Behavior of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

A logical starting point for our investigation is a theoretical assessment of the molecule's structural components to anticipate its solubility and stability characteristics.

Solubility Profile: A Tale of Two Rings and a Polar Functional Group

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2]

  • The Pyridine Moiety: Pyridine itself is a polar, basic compound that is miscible with water and a wide range of organic solvents, from polar to nonpolar.[3][4][5][6] Its ability to act as a hydrogen bond acceptor enhances its solubility in protic solvents.

  • The Oxazole Moiety: Oxazole is also a polar, weakly basic heterocyclic compound.[7][8] It is generally soluble in polar solvents like alcohols and has limited solubility in water and non-polar solvents.[7][9][10]

  • The Carbaldehyde Group: The aldehyde functional group is polar and can participate in hydrogen bonding, which would be expected to contribute to solubility in polar solvents.

Integrated Prediction: The combination of these three components suggests that 5-Pyridin-3-YL-oxazole-2-carbaldehyde will likely exhibit moderate to good solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Its solubility in water is expected to be limited but may be enhanced at lower pH due to the protonation of the basic pyridine nitrogen. Solubility in non-polar solvents like hexane is predicted to be low.

Stability Profile: The Inherent Reactivity of the Aldehyde

The aldehyde functional group is the most probable site of chemical instability in 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

  • Oxidation: Aldehydes are notoriously susceptible to oxidation, readily converting to the corresponding carboxylic acid.[11][12] This process can be initiated by atmospheric oxygen (autoxidation) and accelerated by heat, light, and the presence of metal ions. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization.[13]

  • Reactions with Nucleophiles: The electrophilic nature of the aldehyde's carbonyl carbon makes it a target for nucleophiles.[14] In protic solvents, particularly water and alcohols, this can lead to the formation of unstable hydrates and hemiacetals, respectively.[12]

  • Photostability: The extended conjugated system of the molecule may render it susceptible to degradation upon exposure to light.

  • pH-Dependent Stability: The pyridine and oxazole rings may influence the molecule's stability at different pH values. While generally stable, extreme pH conditions can catalyze degradation pathways.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential.

Recommended Solvents for Screening

A diverse panel of solvents should be employed to establish a comprehensive solubility profile.

Solvent Class Examples Rationale
Protic Water, Ethanol, Methanol, IsopropanolRelevant for aqueous formulations and common processing steps.
Aprotic Polar DMSO, DMF, AcetonitrileHigh solubilizing power for a wide range of compounds.
Aprotic Non-Polar Hexane, TolueneEstablishes the lower end of the solubility spectrum.
Ethereal Dioxane, Tetrahydrofuran (THF)Intermediate polarity solvents.
Chlorinated Dichloromethane (DCM)Common solvent in organic synthesis.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[15]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Pyridin-3-YL-oxazole-2-carbaldehyde to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent equil Agitate at constant temperature (24-48h) prep1->equil sep Centrifuge or let settle equil->sep sample Sample supernatant sep->sample dilute Dilute sample sample->dilute analyze Quantify by HPLC dilute->analyze calc Calculate solubility (e.g., mg/mL) analyze->calc

Caption: A typical workflow for the experimental determination of solubility.

Experimental Investigation of Stability

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and establish its intrinsic stability.[16][17] Forced degradation studies are a cornerstone of this process.[17][18]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation studies, also known as stress testing, intentionally degrade the compound to an appropriate extent to identify likely degradation products and validate the stability-indicating power of analytical methods.[17][19]

Recommended Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid and solution state at elevated temperatures (e.g., 70-80 °C).[20]

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Analytical Methodology: The Power of Stability-Indicating HPLC

A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[21][22] Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse for this application.[23][24]

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The ability to resolve the main peak from all degradation products and any matrix components.

  • Accuracy and Precision: Ensuring the reliability of quantitative measurements.

  • Linearity: Demonstrating a direct relationship between detector response and concentration.

  • Sensitivity: The ability to detect and quantify degradation products at low levels.

Diagram: Forced Degradation and Analysis Workflow

G cluster_stress Forced Degradation Conditions cluster_outcomes Outcomes start 5-Pyridin-3-YL-oxazole-2-carbaldehyde Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, RT/60°C) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid thermal Thermal Stress (e.g., 70°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Analytical Method analysis->method

Caption: Workflow for forced degradation studies and subsequent analysis.

Potential Degradation Pathways

Based on the structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, several degradation pathways can be hypothesized.

Diagram: Potential Degradation Pathways

G cluster_products Potential Degradation Products compound 5-Pyridin-3-YL-oxazole-2-carbaldehyde -CHO acid Carboxylic Acid -COOH compound->acid Oxidation (O2, H2O2) hydrate Geminal Diol (Hydrate) -CH(OH)2 compound->hydrate Hydrolysis (H2O) ring_cleavage Ring-Cleaved Products compound->ring_cleavage Harsh Acid/Base

Caption: Hypothesized degradation pathways for the target compound.

Conclusion and Recommendations

A thorough understanding of the solubility and stability of 5-Pyridin-3-YL-oxazole-2-carbaldehyde is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. While theoretical considerations based on its constituent moieties provide a solid foundation for predicting its behavior, a rigorous experimental investigation is imperative.

This guide recommends a systematic approach, beginning with a comprehensive solubility screen across a range of pharmaceutically relevant solvents, followed by a robust forced degradation study to elucidate its intrinsic stability and potential degradation pathways. The use of a validated, stability-indicating HPLC method is central to obtaining reliable and actionable data.

By diligently following the principles and protocols outlined herein, researchers can generate a comprehensive physicochemical profile of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, enabling informed decisions in formulation development, analytical method design, and the overall progression of this promising compound through the drug development pipeline.

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The Pyridinyl-Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular framework is a proven strategy for the discovery of novel therapeutic agents with enhanced biological activity and optimized pharmacokinetic profiles.[1] Among these, the pyridinyl-oxazole scaffold has garnered significant attention from researchers worldwide. This hybrid structure combines the features of pyridine, a six-membered nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs, and oxazole, a five-membered ring with one nitrogen and one oxygen atom, which is a key component of many biologically active natural products.[2][3] The unique electronic properties and structural diversity of the pyridinyl-oxazole core allow for fine-tuning of molecular attributes such as solubility, metabolic stability, and target binding affinity, making it a privileged scaffold in the design of novel drug candidates.[1][4] This technical guide provides a comprehensive review of the literature on pyridinyl-oxazole derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships, with the aim of equipping researchers and drug development professionals with the knowledge to leverage this promising chemical entity in their own discovery programs.

Synthetic Strategies: Constructing the Pyridinyl-Oxazole Core

The synthesis of pyridinyl-oxazole derivatives can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the cyclization of a 2-acylamino-ketone, a method known as the Robinson-Gabriel synthesis.[5] Another widely employed strategy is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring.[6]

A representative synthetic scheme for preparing pyridinyl-oxazole derivatives is the reaction of a pyridine carboxaldehyde with TosMIC in the presence of a base like potassium carbonate. This reaction proceeds via a [3+2] cycloaddition to form the oxazole ring.[7]

G Pyridine_carboxaldehyde Pyridine Carboxaldehyde Pyridinyl_oxazole Pyridinyl-Oxazole Derivative Pyridine_carboxaldehyde->Pyridinyl_oxazole Van Leusen Reaction TosMIC TosMIC (Toluenesulfonylmethyl isocyanide) TosMIC->Pyridinyl_oxazole Base K2CO3, Methanol

Caption: Van Leusen synthesis of pyridinyl-oxazole derivatives.

Experimental Protocol: Van Leusen Oxazole Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a 5-substituted pyridinyl-oxazole derivative via the Van Leusen reaction:

  • To a solution of the corresponding pyridine carboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Add potassium carbonate (K2CO3) (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl-oxazole derivative.[6]

Biological Activities: A Spectrum of Therapeutic Potential

Pyridinyl-oxazole derivatives have demonstrated a wide array of biological activities, with the most prominent being their anticancer and antimicrobial properties.[4][8][9] This section will delve into the specific therapeutic applications of these compounds, supported by quantitative data and mechanistic insights.

Anticancer Activity

The pyridinyl-oxazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[8][10] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[1][10]

One notable study reported a series of pyridine-based 1,3,4-oxadiazole derivatives (a related scaffold) where a compound with a 3,5-dichloro substitution on a connected phenyl ring showed an IC50 of 6.99 ± 3.15 μM against A549 lung cancer cells.[1] Molecular docking studies suggested that these compounds bind to and inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1] Other research has highlighted that oxazole derivatives can induce apoptosis in cancer cells by inhibiting targets such as STAT3 and tubulin.[8][10]

Compound TypeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyridine-oxadiazole hybridA549 (Lung)6.99CDK2 Inhibition[1]
Aryloxazole derivativeVariousNot specifiedVascular-targeting[11]
Pyridinyl-oxazoleVariousNanomolar rangeSTAT3, Tubulin Inhibition[8][10]

Table 1: Anticancer Activity of Representative Pyridinyl-Oxazole and Related Derivatives.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Pyridinyl-oxazole derivatives have shown significant promise in this area.[5][12][13] Several studies have reported the synthesis of pyridinyl-oxazole and related compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][14]

For instance, a series of pyridinylpyrazole and pyridinylisoxazole derivatives were synthesized and found to exhibit distinctive activity against Pseudomonas aeruginosa and Escherichia coli.[14] Another study on pyridine-linked hydrazinyl oxazoles and imidazoles revealed that the imidazole-containing compounds displayed higher antibacterial and antifungal activity compared to standard drugs.[13] The mechanism of action for the antimicrobial effects of these compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[5]

Compound TypeMicroorganismActivityReference
PyridinylisoxazoleP. aeruginosa, E. coliDistinctive Activity[14]
Pyridine-hydrazinyl imidazoleVarious bacteria & fungiHigher than standard drugs[13]
Pyridinyl-oxazoleGram-positive bacteriaStrong antibacterial activity[5]

Table 2: Antimicrobial Activity of Representative Pyridinyl-Oxazole and Related Derivatives.

Other Biological Activities

Beyond their anticancer and antimicrobial properties, certain pyridinyl-oxazole derivatives have also been investigated for other therapeutic applications. A study on substituted pyridinylpyrazole and pyridinylisoxazole derivatives revealed significant anti-inflammatory and analgesic activities.[14] Some of these compounds also demonstrated good antipyretic activity and selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects.[14]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of pyridinyl-oxazole derivatives is highly dependent on the nature and position of substituents on both the pyridine and oxazole rings. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For anticancer activity, studies have shown that the presence of electron-withdrawing groups on a phenyl ring attached to the oxadiazole core can enhance cytotoxicity.[1] For example, a 3,5-dichloro substitution resulted in the highest activity in one study.[1] Conversely, bulky or strongly electron-donating groups tend to reduce activity.[1] In the context of antiproliferative activity of pyridine derivatives in general, the presence and positions of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups have been found to enhance activity, while halogen atoms or bulky groups often lead to lower potency.[15][16]

SAR cluster_0 Pyridinyl-Oxazole Core cluster_1 Substituent Effects on Anticancer Activity Core Pyridinyl-Oxazole EWGs Electron-Withdrawing Groups (e.g., -Cl, -F) EWGs->Core Increases Activity EDGs Electron-Donating/Bulky Groups EDGs->Core Decreases Activity OH_OMe -OH, -OMe groups OH_OMe->Core Increases Activity Halogens Halogens (general) Halogens->Core Decreases Activity

Caption: Structure-Activity Relationship (SAR) of pyridinyl-oxazole derivatives.

Future Perspectives and Conclusion

The pyridinyl-oxazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The wealth of research on these derivatives has demonstrated their significant potential as anticancer and antimicrobial agents, with some compounds also exhibiting other valuable pharmacological properties. Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: While several potential targets have been identified, further in-depth studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of these compounds.

  • Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential to identify lead compounds with favorable drug-like properties for further development.

  • Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial synthesis and high-throughput screening technologies could accelerate the discovery of new pyridinyl-oxazole derivatives with improved potency and selectivity.

  • Exploration of New Therapeutic Areas: While the focus has been on oncology and infectious diseases, the diverse biological activities of these compounds suggest that they may have potential in other therapeutic areas as well.

References

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  • Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. (n.d.).
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A Comprehensive Technical Guide to the Safe Handling of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

The toxicological and hazard profile of 5-Pyridin-3-YL-oxazole-2-carbaldehyde has not been fully elucidated. However, by examining its constituent functional groups—a pyridine ring, an oxazole ring, and an aldehyde group—we can infer a likely hazard profile. Aldehydes are known for their reactivity and potential for irritation, while pyridine and oxazole derivatives can present their own set of hazards.

Based on data from similar chemical structures, the following hazards should be anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5]

  • Sensitization: May cause an allergic skin reaction.[6]

  • Aquatic Toxicity: May be toxic to aquatic life.[2]

Quantitative Data from Analogous Compounds
Hazard StatementGHS ClassificationSource (Analogous Compound)
Flammable liquid and vapourFlammable Liquid, Category 33-Pyridinecarboxaldehyde[6], Aldehydes, n.o.s.
Harmful if swallowedAcute Toxicity (Oral), Category 4Pyridine-2-carbaldehyde, 3-Pyridinecarboxaldehyde[6]
Toxic if inhaledAcute Toxicity (Inhalation), Category 3Pyridine-2-carbaldehyde
Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1Pyridine-2-carbaldehyde
Causes skin irritationSkin Corrosion/Irritation, Category 24-Pyridinecarboxaldehyde[7], Imidazole-2-carboxaldehyde[5]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2AIndole-3-carboxaldehyde[4]
May cause an allergic skin reactionSkin Sensitization, Category 13-Pyridinecarboxaldehyde[6]
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 34-Pyridinecarboxaldehyde[7], Imidazole-2-carboxaldehyde[5]

Prudent Handling and Engineering Controls: A Multi-Layered Approach to Safety

Given the potential hazards, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is imperative.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, including weighing, dilution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory.[1][8]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[3][5]

Administrative Controls: Standard Operating Procedures for Safety
  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.

  • Avoid Aerosol Generation: Procedures that could generate dust or aerosols should be avoided. If unavoidable, additional respiratory protection may be necessary.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[6][8]

Personal Protective Equipment (PPE): The Final Barrier

A comprehensive PPE ensemble is mandatory when handling this compound.[9][10][11]

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen glove material provides adequate protection.[12] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[9][12]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][12]

Safe Storage and Waste Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Inert Atmosphere: For long-term storage and to maintain the integrity of the compound, storing under an inert gas like argon or nitrogen is recommended.[1] Aldehydes can be sensitive to air and may oxidize over time.[13]

  • Refrigeration: While refrigeration is often recommended for aldehydes to slow degradation, some aliphatic aldehydes can polymerize at low temperatures.[13] For this aromatic aldehyde, refrigeration is likely beneficial, but it should be monitored for any physical changes.[6][14]

Waste Disposal
  • Regulations: Dispose of waste in accordance with all local, regional, and national regulations.

  • Waste Containers: Collect waste in designated, labeled, and sealed containers. Do not mix with incompatible waste streams.

  • Contaminated Materials: All contaminated PPE and labware should be disposed of as hazardous waste.

Emergency Procedures: Preparedness for the Unexpected

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[6]

  • Specific Hazards: The compound is expected to be a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.[6] Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Visualizing Safety Workflows

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Operation Verify Fume Hood Operation Don PPE Don PPE Verify Fume Hood Operation->Don PPE Proceed if operational Weigh Compound in Hood Weigh Compound in Hood Don PPE->Weigh Compound in Hood Perform Experiment in Hood Perform Experiment in Hood Weigh Compound in Hood->Perform Experiment in Hood Decontaminate Work Area Decontaminate Work Area Perform Experiment in Hood->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard workflow for handling 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Emergency Response for Spills

G Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Don appropriate PPE Don appropriate PPE Alert Others->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Emergency response workflow for a chemical spill.

References

  • Reddit. PA and aroma chemical storage? [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • PubChem. 5-Pyridin-3-YL-oxazole-2-carbaldehyde. [Link]

  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 1,3-OXAZOLE-2-CARBOXALDEHYDE. [Link]

  • NY.Gov. Chemical Storage and Handling Recommendations. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

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commercial suppliers and purchasing of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Procurement and Quality Verification of 5-Pyridin-3-YL-oxazole-2-carbaldehyde for Research and Development

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and quality validation of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. Moving beyond a simple list of suppliers, this document outlines a robust, field-proven methodology for identifying, vetting, and purchasing this critical chemical intermediate. It emphasizes the principles of scientific integrity through rigorous supplier qualification and in-house quality control. Detailed protocols for analytical verification, data interpretation, and best practices for safe handling and storage are provided to ensure the reliability and reproducibility of experimental outcomes.

Introduction: The Scientific Significance of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

5-Pyridin-3-YL-oxazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, incorporating both a pyridine and an oxazole ring, makes it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyridine moiety can participate in hydrogen bonding and metal coordination, while the oxazole ring acts as a stable, bioisosteric replacement for other functional groups. The aldehyde functionality provides a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse chemical libraries for drug discovery screening.

Given its role as a foundational reagent, the purity and structural integrity of the starting 5-Pyridin-3-YL-oxazole-2-carbaldehyde are paramount. The presence of impurities can lead to unintended side reactions, complicate purification processes, and ultimately yield misleading biological data, compromising the validity of research findings. Therefore, a systematic and scientifically rigorous approach to its procurement is not merely an administrative task but a critical first step in the experimental workflow.

Commercial Supplier Landscape and Initial Vetting

Identifying a reliable supplier is the foundational step in the procurement process. The market for specialized chemical reagents includes large global distributors, niche custom synthesis labs, and academic-focused suppliers. A preliminary survey of the market reveals several potential sources for 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Table 1: Representative Commercial Suppliers of 5-Pyridin-3-YL-oxazole-2-carbaldehyde
SupplierTypical PurityAvailabilityNotes
Sigma-Aldrich (Merck) ≥95%StockGlobal distributor with extensive documentation (CoA, SDS).
Combi-Blocks 95-97%StockSpecializes in building blocks for combinatorial chemistry.
Enamine >95%StockLarge supplier of screening compounds and building blocks.
Molport VariesMarketplaceDatabase that aggregates catalogs from numerous smaller suppliers.
WuXi AppTec CustomSynthesisOffers custom synthesis services for specific purity/quantity needs.

Note: This table is for illustrative purposes. Availability and purity are subject to change. Researchers should always verify current specifications directly with the supplier.

The initial identification of potential suppliers should be followed by a structured vetting process to mitigate risks associated with product quality and supply chain reliability.

Supplier Qualification Workflow

The following diagram illustrates a logical workflow for vetting and qualifying a new chemical supplier. This process ensures that procurement decisions are based on a comprehensive evaluation of technical and operational capabilities.

start Start: Identify Potential Supplier review_docs Review Website & Documentation (CoA, SDS, ISO Certs) start->review_docs contact_sales Contact Technical Sales/ Support review_docs->contact_sales request_quote Request Quotation (RFQ) & Sample CoA contact_sales->request_quote eval_quote Evaluate Quote & Lead Time request_quote->eval_quote check_refs Check Independent Citations & Peer Reviews eval_quote->check_refs decision Decision: Qualify Supplier? check_refs->decision place_po Place Purchase Order decision->place_po Yes reject Reject/Re-evaluate decision->reject No

Caption: Workflow for new chemical supplier qualification.

The Procurement Protocol: From Inquiry to Receipt

A well-documented procurement process minimizes ambiguity and ensures all technical and logistical requirements are met.

Step 1: Request for Quotation (RFQ)

Your initial communication with the supplier should be precise and detailed. Include the following:

  • Compound Name: 5-Pyridin-3-YL-oxazole-2-carbaldehyde

  • CAS Number: 1243245-18-2

  • Required Quantity: e.g., 1 g, 5 g

  • Required Purity: Specify minimum acceptable purity (e.g., >97% by HPLC).

  • Required Documentation: Request a lot-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) with the shipment.

  • Analytical Data: Inquire if ¹H NMR and LC-MS data are available for the specific lot.

Step 2: Quote and CoA Evaluation

When you receive quotes, compare them based on more than just price.

  • Purity vs. Price: A cheaper product with lower purity may cost more in the long run due to time spent on purification.

  • Lead Time: Ensure the delivery timeline aligns with your experimental schedule.

  • Certificate of Analysis (CoA): Scrutinize the sample CoA. Does it specify the methods used for analysis (e.g., HPLC, NMR)? Does it list key physical properties? A detailed CoA is an indicator of a supplier's commitment to quality control.

Step 3: Purchase Order (PO) and Shipment

Once a supplier is selected, issue a formal PO that reiterates all the requirements from the RFQ. Upon receiving the shipment, immediately perform the following checks:

  • Packaging Integrity: Check for any damage to the outer and inner packaging.

  • Label Verification: Ensure the label on the bottle matches your PO (Compound Name, CAS Number, Lot Number).

  • Documentation: Confirm that the required CoA and SDS have been included.

Mandatory In-House Quality Control (QC)

Trust, but verify. Regardless of the supplier's reputation, independent analytical verification of incoming reagents is a cornerstone of experimental reproducibility. The identity and purity of 5-Pyridin-3-YL-oxazole-2-carbaldehyde must be confirmed before its use in any reaction.

Table 2: Key Analytical Specifications for QC Verification
ParameterMethodExpected ResultPurpose
Identity ¹H NMRSpectrum consistent with the published structure.Confirms molecular structure.
Identity & Mass LC-MSMajor peak with m/z = 175.05 [M+H]⁺.Confirms molecular weight.
Purity HPLC (UV)≥97% (or as specified) at a relevant wavelength (e.g., 254 nm).Quantifies purity and detects impurities.
Appearance VisualOff-white to yellow solid.Basic quality check.
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
  • Preparation: Accurately weigh approximately 5-10 mg of the received 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

  • Dissolution: Dissolve the solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Mixing: Gently vortex the tube until the sample is fully dissolved.

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation: Compare the obtained spectrum with reference data. Key expected signals include the aldehyde proton (singlet, ~9.5-10.0 ppm), and distinct aromatic protons for the pyridine and oxazole rings. The integration of these signals should correspond to the number of protons in the structure.

Logical Flow for Incoming Reagent QC

This diagram outlines the decision-making process upon receipt of a new chemical.

start Reagent Received docs_check Check Documentation (CoA, SDS) start->docs_check qc_analysis Perform In-House QC (NMR, LC-MS) docs_check->qc_analysis compare_spec Compare Results to CoA & Expected Spec qc_analysis->compare_spec decision Does it Pass? compare_spec->decision accept Accept & Log into Inventory decision->accept Yes quarantine Quarantine Lot decision->quarantine No contact_supplier Contact Supplier for Resolution quarantine->contact_supplier

theoretical and computational studies of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Theoretical and Computational Investigation of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Abstract

Pyridinyl-oxazole scaffolds are privileged structures in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. The specific compound, 5-Pyridin-3-YL-oxazole-2-carbaldehyde, represents a novel entity with significant potential for further functionalization and drug development. This guide provides a comprehensive framework for the theoretical and computational characterization of this molecule, integrating quantum chemical calculations with molecular docking simulations. It is designed for researchers, computational chemists, and drug development professionals, offering a self-validating system of protocols from initial molecular modeling to predicting biological interactions. The narrative emphasizes the causality behind methodological choices, ensuring both technical accuracy and practical, field-proven insight.

Introduction: The Rationale for an Integrated Computational Approach

The convergence of in silico and experimental chemistry has revolutionized the drug discovery pipeline. Computational methods allow for the prediction of molecular properties, reactivity, and biological activity before a single gram of a compound is synthesized, saving significant time and resources. 5-Pyridin-3-YL-oxazole-2-carbaldehyde, possessing a reactive aldehyde group and key pharmacophoric features (hydrogen bond acceptors in the oxazole and pyridine rings), is an ideal candidate for such an investigation.

This guide outlines a workflow that begins with fundamental quantum chemical calculations to establish the molecule's electronic and structural baseline. This foundation is then used to predict spectroscopic signatures, which serve as a crucial validation checkpoint against experimental data. Finally, the validated molecular model is used in molecular docking simulations to explore its potential as an inhibitor of a relevant biological target, providing a direct link between its structural properties and potential therapeutic application.

Overall Research Workflow

The proposed investigation follows a logical progression, ensuring that each computational step is anchored to and validated by experimental principles.

G cluster_exp Experimental Foundation cluster_comp Computational Analysis cluster_app Biological Application synthesis Synthesis & Purification spectro Spectroscopic Characterization (NMR, FT-IR, UV-Vis) synthesis->spectro dft DFT Optimization & Frequency Calculation spectro->dft Validation fmo FMO & Electronic Properties (HOMO, LUMO, MEP) dft->fmo tddft TD-DFT for UV-Vis Spectrum Simulation dft->tddft docking Molecular Docking Simulation fmo->docking Ligand Properties tddft->spectro Comparison analysis Binding Affinity & Interaction Analysis docking->analysis

Caption: Overall research workflow for the integrated study.

Part 1: Synthesis and Experimental Validation

While a specific synthesis for 5-Pyridin-3-YL-oxazole-2-carbaldehyde is not prominently documented, a reliable route can be proposed based on established oxazole synthesis methodologies, such as the van Leusen oxazole synthesis.[1][2] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

Proposed Synthetic Protocol
  • Starting Materials: Pyridine-3-carbaldehyde and Tosylmethyl isocyanide (TosMIC).

  • Reaction: In a round-bottom flask, dissolve pyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol.

  • Add TosMIC (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and add a solution of potassium carbonate (K₂CO₃) (1.5 eq) in methanol dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the 5-(pyridin-3-yl)oxazole.

  • The final carbaldehyde functional group can be introduced at the 2-position via a formylation reaction, such as the Vilsmeier-Haack reaction.

Spectroscopic Characterization: The Validation Checkpoint

The synthesized compound must be rigorously characterized to confirm its structure.[3][4][5] This experimental data is the bedrock upon which the validity of the entire computational study rests.

  • ¹H and ¹³C NMR: Provides the carbon-hydrogen framework. Key signals to confirm would be the distinct chemical shifts for the protons on the pyridine and oxazole rings, and the characteristic downfield signal of the aldehyde proton (>9 ppm).

  • FT-IR Spectroscopy: Identifies key functional groups. The most critical vibrational bands to observe are the C=O stretch of the aldehyde (approx. 1680-1700 cm⁻¹), C=N stretching of the oxazole ring (approx. 1600-1650 cm⁻¹), and C-O-C stretching (approx. 1050-1250 cm⁻¹).

  • UV-Vis Spectroscopy: Provides information on electronic transitions.[6] The absorption maxima (λmax) are directly related to the molecule's electronic structure and will be used to validate the results from Time-Dependent DFT calculations.

Part 2: Quantum Chemical Investigations

Quantum chemical calculations provide profound insights into molecular structure, stability, and reactivity that are often inaccessible through experimental means alone.

Methodology: Density Functional Theory (DFT)

Causality: For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[7][8] We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, as it has a long-standing record of providing reliable results for a wide range of organic systems.[9] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding in a heterocyclic system.

Step-by-Step Computational Protocol
  • Structure Building: Construct the 3D structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometric Optimization:

    • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

    • Trustworthiness: Verify that the optimization has converged to a true energy minimum by performing a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms a stable structure.

  • Vibrational Analysis:

    • The output of the frequency calculation provides the theoretical vibrational modes.

    • Compare the calculated frequencies (typically scaled by a factor of ~0.967 for B3LYP) with the experimental FT-IR spectrum to assign the observed peaks to specific molecular motions.

  • Electronic Property Analysis:

    • From the optimized structure, calculate the energies of the Frontier Molecular Orbitals (HOMO and LUMO).[9]

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify potential sites for electrophilic (electron-poor, blue regions) and nucleophilic (electron-rich, red regions) attack.

  • UV-Vis Spectrum Simulation:

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to compute the electronic transition energies and oscillator strengths.

    • This allows for the simulation of the UV-Vis absorption spectrum, which can be directly compared to the experimental data. To improve accuracy, a solvent model like the Polarizable Continuum Model (PCM) can be included to match experimental conditions.

Data Presentation: Predicted Molecular Properties

The following tables should be populated with the output from the DFT calculations.

Table 1: Key Geometric Parameters (Predicted)

Parameter Bond/Angle Predicted Value
Bond Length C2=O (aldehyde) e.g., 1.21 Å
Bond Length N3-C4 (oxazole) e.g., 1.38 Å
Bond Length C5-C(pyridine) e.g., 1.46 Å
Bond Angle O1-C2-C(aldehyde) e.g., 124.5°

| Dihedral Angle | C4-C5-C(pyr)-C(pyr) | e.g., 25.0° |

Table 2: Comparison of Vibrational Frequencies

Vibrational Mode Experimental (cm⁻¹) Scaled Theoretical (cm⁻¹) Assignment
C=O Stretch e.g., 1695 e.g., 1692 Aldehyde
C=N Stretch e.g., 1630 e.g., 1628 Oxazole Ring

| Aromatic C=C Stretch | e.g., 1580 | e.g., 1575 | Pyridine Ring |

Table 3: Calculated Electronic Properties

Property Value (eV) Significance
HOMO Energy e.g., -6.5 eV Electron-donating ability
LUMO Energy e.g., -2.1 eV Electron-accepting ability

| HOMO-LUMO Gap (ΔE) | e.g., 4.4 eV | Chemical reactivity, electronic transitions |

FMO cluster_1 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_homo -6.5 eV E_lumo -2.1 eV E_homo->E_lumo label_gap ΔE = 4.4 eV (Energy Gap) Energy Energy

Caption: Frontier Molecular Orbital (FMO) energy diagram.

Part 3: Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[10][11][12] This is a cornerstone of structure-based drug design.

Target Selection

Authoritative Grounding: Pyridinyl-oxazole and related heterocyclic structures have shown activity against a range of targets, including Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[13][14] Therefore, COX-2 (PDB ID: 5KIR) is selected as a relevant and well-characterized target for this study.

Molecular Docking Workflow

This protocol utilizes AutoDock Vina, a widely used and validated docking software.[15]

Docking cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (Optimized DFT structure, add charges, define rotatable bonds) grid Grid Box Generation (Define binding site around native ligand) ligand_prep->grid receptor_prep Receptor Preparation (PDB: 5KIR, remove water, add polar hydrogens, add charges) receptor_prep->grid vina Run AutoDock Vina (Exhaustive search of poses) grid->vina results Analyze Poses & Scores (Binding affinity in kcal/mol) vina->results interactions Visualize Interactions (Hydrogen bonds, hydrophobic, pi-pi stacking) results->interactions

Caption: Step-by-step molecular docking workflow.

Step-by-Step Docking Protocol
  • Ligand Preparation:

    • Use the DFT-optimized structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde as the starting point.

    • Assign Gasteiger charges and define rotatable bonds using AutoDock Tools. Save the file in PDBQT format.

  • Receptor Preparation:

    • Download the crystal structure of COX-2 (PDB: 5KIR) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges. Save the prepared receptor in PDBQT format.

  • Grid Box Definition:

    • Define a search space (grid box) that encompasses the known active site of the enzyme. The coordinates are typically centered on the position of the original co-crystallized inhibitor.

  • Docking Simulation:

    • Execute AutoDock Vina using a configuration file that specifies the prepared ligand, receptor, and grid box parameters. An exhaustiveness setting of 16 or higher is recommended for a thorough search.

  • Results Analysis:

    • Vina will output a series of binding poses ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues in the active site.

Table 4: Predicted Docking Results (Template)

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
1 e.g., -8.5 e.g., Arg120, Tyr355 Hydrogen Bond
1 e.g., Val523, Leu352 Hydrophobic

| 2 | e.g., -8.2 | e.g., Ser530 | Hydrogen Bond |

Conclusion

This guide has detailed an integrated, multi-pillar strategy for the comprehensive study of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. By synergizing DFT-based quantum chemical calculations with molecular docking simulations, this framework allows for a deep understanding of the molecule's intrinsic properties and its potential for biological activity. The emphasis on validating computational results against experimental spectroscopic data ensures the trustworthiness and scientific integrity of the findings. This approach serves as a robust and efficient blueprint for accelerating the characterization and development of novel heterocyclic compounds in the field of medicinal chemistry.

References

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). IJSREM. [Link]

  • Ahmed, B., Kateb, E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Docking-based identification of small-molecule binding sites at protein-protein interfaces. (2020). ScienceDirect. [Link]

  • Schnack-Petersen, A. K., Tenorio, B. N. C., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). ResearchGate. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • Small Molecule Docking. (n.d.). Meiler Lab. [Link]

  • Docking (molecular). (n.d.). Wikipedia. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2023). RSC Publishing. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Synthesis and biological evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as anticancer agents. (2019). R Discovery. [Link]

  • El-Hawash, S. A. M., et al. (2013). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. PubMed. [Link]

  • Erteeb, M. A., Mahmoud, F., & Kareem, A. S. (2022). Computational Study of Some Heterocyclic Compounds as Anti-corrosion Agents for Aluminum using DFT Method. International Research Journal of Pure and Applied Chemistry. [Link]

  • DFT based study on the mechanism of an unexpected reaction of aldehydes with 1,3-dicarbonyl compounds. (2014). ResearchGate. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). PMC - NIH. [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (n.d.). ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. (2019). ResearchGate. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

  • Almashal, F., Jabar, A. M., & Dhumad, A. M. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. European Journal of Chemistry. [Link]

  • Yasmin, N., & Ray, J. K. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. [Link]

  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2024). ACS Publications. [Link]

  • Almashal, F., Jabar, A. M., & Dhumad, A. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. Semantic Scholar. [Link]

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A Technical Guide to the Biological Activities of Pyridinyl-Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of pyridine and oxazole rings into a single molecular framework creates the pyridinyl-oxazole scaffold, a structure of significant interest in medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by this privileged heterocyclic system. We will dissect the key therapeutic areas where these compounds have demonstrated notable potential, including oncology, inflammation, and infectious diseases. By examining their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Pyridinyl-Oxazole Core in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyridinyl-oxazole scaffold has emerged as a "privileged structure"—a molecular framework that is capable of binding to a variety of biological targets with high affinity. The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, provides a stable, planar core that can engage in various non-covalent interactions.[1] When coupled with a pyridine ring, known for its hydrogen bonding capabilities and its presence in numerous bioactive molecules, the resulting scaffold offers a unique combination of electronic and steric properties.[2] This synergy makes pyridinyl-oxazole derivatives attractive candidates for drug discovery, exhibiting a wide spectrum of biological activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[3][4]

The versatility of this scaffold lies in the numerous positions available for substitution on both the pyridine and oxazole rings. This allows medicinal chemists to fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacological profile, optimizing potency and selectivity for a specific biological target.

Spectrum of Biological Activities & Mechanisms of Action

Pyridinyl-oxazole derivatives have been investigated for a multitude of therapeutic applications. The following sections detail the most prominent of these activities, the underlying mechanisms, and key examples from the scientific literature.

Anticancer Activity

The development of novel anticancer agents is a primary focus for the application of pyridinyl-oxazole scaffolds.[5] These compounds exert their antiproliferative effects through various mechanisms, often targeting key proteins involved in cancer cell growth and survival.

2.1.1 Mechanism: Kinase Inhibition

A significant number of pyridinyl-oxazole derivatives function as kinase inhibitors.[6] Kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many cancers. The pyridinyl-oxazole scaffold can act as a bioisostere of adenine, the core component of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their activity.[7][8]

  • Targeting ROCK Kinase: Certain polyheteroaryl compounds comprised of oxazole and pyridine units have been identified as selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[6][9] For instance, the compound iso-TOxaPy was found to selectively inhibit ROCK-2, leading to the dephosphorylation of its substrates, a decrease in cellular stress fibers, and potent antiproliferative activity against a panel of cancer cell lines.[6] This inhibition was also effective in 3D spheroid models, indicating potential for in vivo efficacy.[6]

  • Targeting p38 MAP Kinase: Pyridinyl-imidazole compounds, which share structural similarities with pyridinyl-oxazoles, are well-documented inhibitors of p38 mitogen-activated protein (MAP) kinase.[10] They act by competing with ATP for the binding site, thereby inhibiting the kinase's activity and blocking downstream signaling pathways involved in inflammation and cell stress responses, which are often co-opted by cancer cells.[10]

2.1.2 Mechanism: G-Quadruplex Stabilization

G-quadruplexes (G4) are secondary structures formed in guanine-rich sequences of DNA, commonly found in telomeres and oncogene promoter regions. Stabilization of these structures can inhibit the replication and transcription of cancer cells. Heptaheteroaryl compounds containing oxazole and pyridine units have been designed as G4-interactive ligands, demonstrating significant antiproliferative activity.[6]

2.1.3 Other Anticancer Mechanisms Oxazole derivatives have been shown to possess anticancer activity by targeting a range of other cellular processes, including:

  • Tubulin Polymerization Inhibition: Leading to cell cycle arrest and apoptosis.[5]

  • DNA Topoisomerase Inhibition: Preventing the necessary replication and repair of DNA in cancer cells.[5]

  • STAT3 Inhibition: Blocking a key transcription factor involved in tumor cell proliferation, survival, and invasion.[5]

The table below summarizes representative pyridinyl-oxazole and related scaffolds with notable anticancer activity.

Compound ClassTargetMechanism of ActionObserved EffectReference
Polyheteroaryl Oxazole/PyridineROCK-2 KinaseATP-competitive inhibitionAntiproliferative activity in cell lines and spheroids[6][9]
Heptaheteroaryl Oxazole/PyridineG-Quadruplex DNAStabilization of G4 structuresInhibition of cancer cell growth[6]
Pyridine-Thiazole HybridsPARP1 (potential)Induction of genetic instabilityPotent and selective cytotoxicity against leukemia cells[11]
Oxazolo[5,4-d]pyrimidinesAnti-apoptotic proteins (general)Structural mimicry of purine basesCytotoxicity against colorectal adenocarcinoma cells[12]
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridinyl-oxazole scaffolds have shown promise in this area, with activity against a range of bacteria and fungi.[13][14]

2.2.1 Mechanism of Action

The precise mechanisms of antimicrobial action can vary. Some compounds are believed to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[13] Others may disrupt the integrity of the microbial cell membrane or interfere with metabolic pathways.

  • Antibacterial Activity: Several studies have reported the synthesis of pyridinyl-oxazole derivatives with potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][13] For example, certain pyrazole-oxazole derivatives showed strong activity against quinolone-resistant Gram-positive bacteria.[13]

  • Antifungal Activity: Amine-linked bis-heterocycles containing an oxazole moiety have exhibited excellent antifungal activity, suggesting their potential as broad-spectrum antimicrobial agents.[13]

  • Antitubercular Activity: Specific derivatives, such as 2-(3´-pyridyl)-5-phenyloxazole, have been found to be effective antitubercular agents against Mycobacterium tuberculosis.[3]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Oxazole derivatives, such as the well-known drug Oxaprozin, are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3] This established precedent suggests that novel pyridinyl-oxazole compounds could be developed as next-generation anti-inflammatory agents, potentially with improved selectivity for the COX-2 isoform to reduce gastrointestinal side effects.

Experimental Protocols & Methodologies

The evaluation of the biological activities of pyridinyl-oxazole scaffolds requires a suite of robust and validated in vitro assays. The causality behind these experimental choices is to create a funneling approach, starting with broad cytotoxicity screening and moving towards specific mechanistic assays.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a primary screening method to assess the general cytotoxic effect of a compound on cancer cell lines. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon).[15]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Pyridinyl-oxazole test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

  • Positive control (e.g., Doxorubicin).[15]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. The formation of purple crystals should be visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a framework for assessing whether a pyridinyl-oxazole compound inhibits a specific kinase. This is a crucial mechanistic step after identifying a compound with antiproliferative activity.

Materials:

  • Recombinant active kinase (e.g., ROCK-2, p38).

  • Specific peptide substrate for the kinase.

  • Test compounds dissolved in DMSO.

  • ATP solution.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

  • 384-well plates (low volume, white).

  • Luminometer.

Step-by-Step Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 5-10 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: The inhibitory effect is calculated relative to a no-inhibitor control. Plot the results to determine the IC50 value for kinase inhibition.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing pyridinyl-oxazole compounds as kinase inhibitors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular Validation A Compound Library (Pyridinyl-Oxazoles) B High-Throughput Screen (Single-Dose Kinase Assay) A->B C Identify Primary 'Hits' (>50% Inhibition) B->C D IC50 Determination (10-point dose curve) C->D Advance Hits E Kinase Selectivity Panel (Test against related kinases) D->E F Identify Potent & Selective Leads E->F G Cellular Cytotoxicity Assay (e.g., MTT Assay) F->G Advance Leads H Target Engagement Assay (e.g., Western Blot for p-Substrate) G->H I Validated Cellularly-Active Hit H->I

Workflow for identifying pyridinyl-oxazole kinase inhibitors.

Signaling Pathway: Inhibition of ROCK Signaling

This diagram shows a simplified representation of how a pyridinyl-oxazole inhibitor blocks the ROCK signaling pathway, which is involved in regulating cell shape and motility.

G RhoA Active RhoA (GTP-bound) ROCK ROCK Kinase RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor Pyridinyl-Oxazole Inhibitor Inhibitor->ROCK Inhibits pMLC Phospho-MLC Actin Actin Cytoskeleton Stress Fibers, Focal Adhesions pMLC->Actin Promotes Assembly

Inhibition of the ROCK signaling pathway by a pyridinyl-oxazole compound.

Future Perspectives and Conclusion

The pyridinyl-oxazole scaffold is a robust and versatile platform for the development of new therapeutic agents. Its proven success in targeting a wide array of biological molecules, particularly kinases, underscores its importance in modern medicinal chemistry. Future research will likely focus on several key areas:

  • Improving Selectivity: Designing next-generation compounds with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Exploring New Targets: Expanding the application of these scaffolds to novel biological targets implicated in diseases beyond cancer and infection.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to rationally design inhibitors with enhanced potency and optimized pharmacokinetic properties.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Vanam, N. R., et al. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(19), 344-353. [Link]

  • Gouda, M. A., et al. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Current Organic Synthesis, 17(1), 55-64. [Link]

  • Largy, E., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 61(23), 10516-10533. [Link]

  • Sreenivasulu, T., et al. (2019). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. AIP Conference Proceedings, 2062(1), 020023. [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1998-2022. [Link]

  • Szychta, D., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3392. [Link]

  • Largy, E., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. PubMed, National Center for Biotechnology Information. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Request PDF. Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. [Link]

  • Mohamed, A. M., et al. (2012). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Journal of Basic & Applied Zoology, 65(2), 107-114. [Link]

  • Fraser, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1099-1114. [Link]

  • Singh, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(9), 3439-3461. [Link]

  • Lesyk, R., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 14(11), 1169. [Link]

  • Al-Masoudi, W. A. (2018). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Global Pharma Technology, 10(1), 1-10. [Link]

  • Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(18), 12116-12121. [Link]

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Methodological & Application

Synthesis Protocols for 5-Pyridin-3-YL-oxazole-2-carbaldehyde: An Application Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, a key heterocyclic building block in contemporary drug discovery. The synthetic strategy is presented as a robust two-step process, commencing with the formation of a 5-substituted oxazole ring via the Van Leusen reaction to yield an alcohol intermediate, followed by a selective oxidation to the target aldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of reaction mechanisms, causality behind procedural choices, and step-by-step methodologies to ensure reliable and reproducible outcomes.

Introduction: Significance of the Pyridyl-Oxazole Scaffold

The fusion of pyridine and oxazole rings creates a privileged scaffold in medicinal chemistry. Oxazole-based molecules are known to engage with a wide spectrum of biological receptors and enzymes through various non-covalent interactions.[1] The pyridine moiety, a common feature in numerous pharmaceuticals, often enhances solubility, metabolic stability, and receptor binding affinity. Consequently, 5-Pyridin-3-YL-oxazole-2-carbaldehyde (CAS No: 342601-37-0)[2][3] serves as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[4] This guide details a reliable pathway to access this high-value compound.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of a stable intermediate, ensuring high purity of the final product.

  • Stage 1: Oxazole Ring Formation. Synthesis of the alcohol intermediate, (5-(pyridin-3-yl)oxazol-2-yl)methanol, from pyridine-3-carbaldehyde and Tosylmethyl isocyanide (TosMIC) using the Van Leusen oxazole synthesis. This reaction is a cornerstone for preparing 5-substituted oxazoles.[5][6][7]

  • Stage 2: Selective Oxidation. Conversion of the intermediate alcohol to the target 5-Pyridin-3-YL-oxazole-2-carbaldehyde using a mild and selective oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.

G cluster_0 Overall Synthetic Workflow Start Pyridine-3-carbaldehyde + Tosylmethyl isocyanide (TosMIC) Stage1 Stage 1: Van Leusen Oxazole Synthesis Start->Stage1 Intermediate Intermediate: (5-(pyridin-3-yl)oxazol-2-yl)methanol Stage1->Intermediate Stage2 Stage 2: Selective Oxidation (PCC) Intermediate->Stage2 End Final Product: 5-Pyridin-3-YL-oxazole-2-carbaldehyde Stage2->End

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of (5-(pyridin-3-yl)oxazol-2-yl)methanol

This stage employs the Van Leusen reaction, a powerful method for constructing the oxazole heterocycle from an aldehyde and TosMIC.[7][8] The reaction proceeds through a [3+2] cycloaddition mechanism.[6]

Mechanism and Scientific Rationale

The reaction is initiated by the deprotonation of TosMIC using a base, typically potassium carbonate, to form a nucleophilic anion. This anion attacks the electrophilic carbonyl carbon of pyridine-3-carbaldehyde. The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.[7] Subsequent base-promoted elimination of the tosyl group, which is an excellent leaving group, leads to the formation of the aromatic oxazole ring.[5][6]

G cluster_mech Van Leusen Reaction Mechanism TosMIC Tos-CH₂-N≡C Anion Tos-CH⁻-N≡C TosMIC->Anion Deprotonation Aldehyde Pyridine-3-CHO Adduct Intermediate Adduct Aldehyde->Adduct Base K₂CO₃ Anion->Adduct Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Cyclization Product 5-(pyridin-3-yl)oxazole Oxazoline->Product Elimination of Tos-H

Caption: Simplified mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Van Leusen Reaction

Materials:

  • Pyridine-3-carbaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (0.1 M relative to the aldehyde).

  • Add pyridine-3-carbaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC) (1.1 eq), and anhydrous potassium carbonate (2.5 eq).[9]

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude (5-(pyridin-3-yl)oxazol-2-yl)methanol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexane gradient) to obtain the pure alcohol intermediate.

Quantitative Data Summary (Stage 1)
ParameterValue/ConditionRationale / Notes
Pyridine-3-carbaldehyde 1.0 equivalentLimiting reagent.
TosMIC 1.1 equivalentsSlight excess ensures complete consumption of the aldehyde.
K₂CO₃ (Base) 2.5 equivalentsSufficient base is crucial for both the initial deprotonation of TosMIC and the final elimination step.[9]
Solvent Anhydrous MethanolA common protic solvent for this reaction that facilitates the workup.[9]
Temperature Reflux (~65 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 4 hoursMonitor by TLC for optimal yield and minimal side-product formation.
Typical Yield 60 - 80%Yield is dependent on reaction scale and purity of reagents.

Stage 2: Selective Oxidation to Aldehyde

The conversion of the primary alcohol intermediate to the target aldehyde requires a mild oxidizing agent to prevent further oxidation to the carboxylic acid.[10] Strong oxidants like potassium permanganate (KMnO₄) or chromic acid would lead to the undesired carboxylic acid by-product.[11][12]

Reagent Selection and Rationale

Pyridinium chlorochromate (PCC) is a highly effective and selective reagent for the oxidation of primary alcohols to aldehydes.[10][13] It is an adduct of pyridine, chromium trioxide, and HCl. The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM). The anhydrous conditions are critical, as the presence of water can lead to the formation of a hydrate from the aldehyde, which may undergo further oxidation.[13]

Alternative Reagents:

  • Dess-Martin Periodinane (DMP): An excellent, milder alternative to chromium-based reagents, known for high yields and less rigorous reaction conditions.[11]

  • Collins Reagent (CrO₃·2Py): Similar to PCC, it offers selective oxidation in anhydrous DCM.[13]

PCC is selected for this protocol due to its widespread availability, reliability, and extensive documentation in the literature for this specific transformation.

Experimental Protocol: PCC Oxidation

Materials:

  • (5-(pyridin-3-yl)oxazol-2-yl)methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether or Ethyl acetate

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer.

  • Suspend Pyridinium chlorochromate (PCC) (1.5 - 2.0 eq) in anhydrous dichloromethane (DCM).

  • To this suspension, add a solution of (5-(pyridin-3-yl)oxazol-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed. The mixture will typically become a dark, tarry brown.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Pass the entire mixture through a short plug of silica gel to filter off the chromium by-products. Wash the silica plug thoroughly with additional diethyl ether or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

  • If necessary, purify the product further by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexane gradient).

Quantitative Data Summary (Stage 2)
ParameterValue/ConditionRationale / Notes
Alcohol Intermediate 1.0 equivalentSubstrate for oxidation.
PCC 1.5 - 2.0 equivalentsExcess is used to ensure complete oxidation of the alcohol.[13]
Solvent Anhydrous DichloromethaneAprotic solvent prevents unwanted side reactions like hydrate formation.[11]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 2 - 3 hoursMonitor by TLC to avoid prolonged reaction times which could lead to degradation.
Typical Yield 75 - 90%High yields are expected for this selective oxidation.

Purification and Analytical Characterization

  • Purification: Flash column chromatography is the standard method for purifying both the intermediate and the final product. The choice of eluent system (e.g., hexane/ethyl acetate, DCM/methanol) should be determined by TLC analysis.

  • Characterization: The identity and purity of the final product, 5-Pyridin-3-YL-oxazole-2-carbaldehyde, should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The aldehyde proton should be visible as a singlet around 9.5-10.5 ppm in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • FT-IR Spectroscopy: To identify key functional groups, particularly the characteristic aldehyde C=O stretch (around 1700 cm⁻¹).

Conclusion

The two-stage synthesis presented provides a reliable and well-documented pathway to 5-Pyridin-3-YL-oxazole-2-carbaldehyde. The initial Van Leusen reaction effectively constructs the core pyridyl-oxazole scaffold, while the subsequent selective PCC oxidation cleanly converts the alcohol intermediate to the desired aldehyde. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, researchers can confidently and reproducibly synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Vedantu. (n.d.). Name the reagent used in oxidation of a primary alcohol class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Ma, Z., Ma, Z., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1602. [Link]

  • Wikipedia. (2023). Van Leusen reaction. In Wikipedia. [Link]

  • Filo. (2025). Which reagent is used for the oxidation of a primary alcohol to aldehyde... Retrieved from Filo. [Link]

  • Ma, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1602. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Oxidation of alcohols. Retrieved from Chemguide. [Link]

  • PubChem. (n.d.). 5-Pyridin-3-YL-oxazole-2-carbaldehyde. Retrieved from PubChem. [Link]

  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from Sciforum. [Link]

  • ResearchGate. (2021). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. Retrieved from ResearchGate. [Link]

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reaction mechanisms in the formation of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Mechanistic Pathways and Synthetic Protocols for the Formation of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Pyridin-3-yl)oxazole-2-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] The unique spatial arrangement of its oxazole and pyridine rings provides a rigid scaffold for presenting pharmacophoric elements, making it a valuable synthon for constructing complex molecular architectures. This document provides a detailed guide to the synthetic pathway for this compound, focusing on the underlying reaction mechanisms and offering robust, field-tested experimental protocols.

The formation of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde is most efficiently achieved through a two-stage synthetic sequence. This strategy decouples the formation of the core heterocyclic system from the installation of the reactive aldehyde functionality, allowing for optimized conditions at each stage.

  • Stage 1: Van Leusen Oxazole Synthesis. Formation of the 5-(pyridin-3-yl)oxazole core from 3-Pyridinecarboxaldehyde and Tosylmethyl isocyanide (TosMIC).

  • Stage 2: C2-Formylation. Introduction of the carbaldehyde group at the C2 position of the oxazole ring via a directed lithiation followed by quenching with an electrophilic formylating agent.

This guide will elaborate on the causality behind the choice of these reactions, present the detailed mechanisms, and provide step-by-step protocols for laboratory execution.

G cluster_0 Overall Synthetic Workflow A 3-Pyridinecarboxaldehyde B 5-(Pyridin-3-yl)oxazole A->B  Stage 1: Van Leusen  Oxazole Synthesis C 5-(Pyridin-3-yl)oxazole-2-carbaldehyde B->C  Stage 2: C2-Lithiation  & Formylation

Caption: High-level overview of the two-stage synthetic strategy.

Part 1: Synthesis of the 5-(Pyridin-3-yl)oxazole Core via Van Leusen Reaction

Mechanistic Overview & Rationale

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing 5-substituted oxazoles from aldehydes.[2][3] The reaction utilizes tosylmethyl isocyanide (TosMIC), a unique reagent that serves as a three-atom (C2-N1) synthon.[4] The key attributes of TosMIC that drive this transformation are:

  • Acidic Methylene Protons: The protons on the carbon between the sulfonyl and isocyanide groups are readily abstracted by a base.

  • Sulfinate as a Leaving Group: The tosyl (p-toluenesulfonyl) group is an excellent leaving group, facilitating the final aromatization step.

  • Reactive Isocyanide Carbon: The isocyanide group participates in a crucial intramolecular cyclization.

This one-pot reaction provides a direct and high-yielding route to the desired 5-(pyridin-3-yl)oxazole intermediate under relatively mild conditions.[3][4]

Detailed Reaction Mechanism

The mechanism proceeds through several distinct steps, beginning with the deprotonation of TosMIC and culminating in the elimination of toluenesulfinic acid to form the aromatic oxazole ring.[4][5]

  • Deprotonation of TosMIC: A base, typically potassium carbonate or a stronger base like potassium tert-butoxide, abstracts a proton from the α-carbon of TosMIC to generate a nucleophilic anion.[6]

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde, forming a tetrahedral alkoxide intermediate.

  • 5-endo-dig Cyclization: The newly formed alkoxide oxygen attacks the carbon of the isocyanide group in an intramolecular 5-endo-dig cyclization, forming a five-membered oxazoline ring intermediate.[5]

  • Tautomerization & Elimination: The base promotes a tautomerization, followed by the elimination of the tosyl group as toluenesulfinic acid. This final step drives the reaction forward and results in the formation of the stable, aromatic 5-(pyridin-3-yl)oxazole product.[2]

G Mechanism of the Van Leusen Oxazole Synthesis cluster_reactants cluster_intermediates cluster_product R1 3-Pyridinecarboxaldehyde I1 Alkoxide Intermediate R1->I1 Nucleophilic Attack R2 TosMIC Anion R2->I1 I2 Oxazoline Intermediate I1->I2 5-endo-dig Cyclization P 5-(Pyridin-3-yl)oxazole I2->P Base-promoted Elimination of TosH

Caption: Key steps in the Van Leusen formation of the oxazole ring.

Experimental Protocol: Van Leusen Synthesis

This protocol describes the synthesis of 5-(pyridin-3-yl)oxazole on a 10 mmol scale.

Table 1: Reagents and Reaction Conditions for Stage 1

Reagent/ParameterMolar Mass ( g/mol )AmountMolar Equivalents
3-Pyridinecarboxaldehyde107.111.07 g (10 mmol)1.0
Tosylmethyl isocyanide (TosMIC)195.242.15 g (11 mmol)1.1
Potassium Carbonate (K₂CO₃)138.212.76 g (20 mmol)2.0
Methanol (MeOH)32.0450 mL-
Reaction Temperature -Reflux (approx. 65°C)-
Reaction Time -4-6 hours-

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and methanol (50 mL). Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add potassium carbonate (2.76 g, 20 mmol) followed by tosylmethyl isocyanide (2.15 g, 11 mmol) to the stirring solution.

  • Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 5-(pyridin-3-yl)oxazole.

Part 2: C2-Formylation of the Oxazole Ring

Mechanistic Rationale

The introduction of a formyl group onto the oxazole ring is achieved via a C2-lithiation followed by formylation. A direct electrophilic substitution, such as the Vilsmeier-Haack reaction, is generally disfavored at the C2 position of the oxazole ring.[7] The oxazole C2 proton is the most acidic due to the inductive electron-withdrawing effects of the adjacent ring oxygen and nitrogen atoms.[8] This makes it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting 2-lithio-oxazole is a potent nucleophile that readily reacts with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[7][8]

Detailed Reaction Mechanism
  • Deprotonation (Lithiation): In an anhydrous, aprotic solvent at low temperature (typically -78°C), n-BuLi abstracts the C2 proton from 5-(pyridin-3-yl)oxazole to generate a highly reactive 2-lithio-oxazole intermediate.

  • Nucleophilic Attack on DMF: The nucleophilic C2 carbon of the lithiated oxazole attacks the electrophilic carbonyl carbon of DMF. This forms a tetrahedral intermediate.

  • Hydrolysis/Workup: Aqueous workup quenches the reaction. The tetrahedral intermediate collapses, eliminating dimethylamine and forming the final aldehyde product, 5-(pyridin-3-yl)oxazole-2-carbaldehyde.

G Mechanism of C2-Lithiation and Formylation cluster_reactants cluster_intermediates cluster_product R1 5-(Pyridin-3-yl)oxazole I1 2-Lithio-oxazole R1->I1 Deprotonation R2 n-BuLi R2->I1 R3 DMF I2 Tetrahedral Intermediate R3->I2 I1->I2 Nucleophilic Attack P Target Aldehyde I2->P Aqueous Workup

Caption: Key steps in the C2-formylation of the oxazole ring.

Experimental Protocol: C2-Formylation

This protocol describes the formylation of 5-(pyridin-3-yl)oxazole on a 5 mmol scale. Crucially, this reaction must be performed under strictly anhydrous and inert (e.g., Nitrogen or Argon) conditions.

Table 2: Reagents and Reaction Conditions for Stage 2

Reagent/ParameterMolar Mass ( g/mol )AmountMolar Equivalents
5-(Pyridin-3-yl)oxazole146.15731 mg (5 mmol)1.0
n-Butyllithium (n-BuLi)64.062.2 mL (5.5 mmol)1.1
(2.5 M solution in hexanes)
N,N-Dimethylformamide (DMF)73.090.43 mL (5.5 mmol)1.1
Anhydrous Tetrahydrofuran (THF)72.1125 mL-
Reaction Temperature --78°C (Dry ice/acetone bath)-
Reaction Time -~1 hour-

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Add 5-(pyridin-3-yl)oxazole (731 mg, 5 mmol) and anhydrous THF (25 mL) via syringe.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate the temperature.

  • Lithiation: Slowly add n-butyllithium (2.2 mL of a 2.5 M solution, 5.5 mmol) dropwise via syringe over 5 minutes. Stir the resulting solution at -78°C for 30 minutes.

  • Formylation: Add anhydrous N,N-dimethylformamide (0.43 mL, 5.5 mmol) dropwise via syringe. Stir the reaction mixture at -78°C for an additional 30 minutes.

  • Quenching: Remove the cooling bath and allow the reaction to warm to 0°C. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product, 5-(pyridin-3-yl)oxazole-2-carbaldehyde.

References

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis . [Link]

  • NROChemistry. Van Leusen Reaction . [Link]

  • Wikipedia. Van Leusen reaction . [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . [Link]

  • PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . [Link]

  • Wikipedia. Oxazole . [Link]

  • HETEROCYCLES Review. New chemistry of oxazoles . [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction . [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction . [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction . [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole . [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review . [Link]

  • PubMed Central (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . [Link]

  • CUTM Courseware. Oxazole.pdf . [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles . [Link]

  • Royal Society of Chemistry. Chemical Science Journal . [Link]

  • National Institutes of Health (NIH). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides . [Link]

  • PubChem. 5-Pyridin-3-YL-oxazole-2-carbaldehyde . [Link]

Sources

The Versatile Synthon: Application Notes and Protocols for 5-Pyridin-3-YL-oxazole-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic combination of heterocyclic systems into a single molecular framework is a proven strategy for the development of novel therapeutic agents. The pyridyl-oxazole motif is a quintessential example of such a "privileged scaffold," appearing in a multitude of biologically active compounds.[1][2][3][4][5] The pyridine ring offers aqueous solubility and a key hydrogen bond acceptor, while the oxazole core provides a rigid linker and participates in various non-covalent interactions with biological targets.[1][6] The introduction of a reactive carbaldehyde function at the 2-position of the oxazole ring transforms this scaffold into a highly versatile synthetic intermediate: 5-Pyridin-3-YL-oxazole-2-carbaldehyde .

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. We will provide detailed, field-proven protocols for its synthesis and its subsequent use in key synthetic transformations that are fundamental to the construction of complex molecules.

Part 1: Synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

The synthesis of the title compound can be efficiently achieved in a two-step sequence, beginning with the well-established Van Leusen oxazole synthesis to construct the core heterocyclic system, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality.[7][8][9][10]

Step 1: Synthesis of 5-(Pyridin-3-yl)oxazole via Van Leusen Reaction

The Van Leusen reaction provides a robust method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8][9][10] The reaction proceeds via a [3+2] cycloaddition mechanism.[7]

Protocol 1: Synthesis of 5-(Pyridin-3-yl)oxazole

Materials:

  • 3-Pyridinecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pyridinecarboxaldehyde (1.0 eq) and TosMIC (1.05 eq).

  • Add anhydrous methanol to form a solution.

  • To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add dichloromethane and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-(pyridin-3-yl)oxazole.

Expected Yield: 75-85%

Causality and Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate TosMIC, initiating the reaction, while being mild enough to prevent side reactions with the pyridine ring.

  • Solvent: Methanol is the solvent of choice for the Van Leusen reaction as it effectively solubilizes the reactants and facilitates the reaction at a moderate reflux temperature.

  • Work-up: The aqueous work-up is designed to remove the inorganic salts and any remaining water-soluble impurities.

Step 2: Formylation of 5-(Pyridin-3-yl)oxazole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13][14][15] The oxazole ring is sufficiently electron-rich to undergo electrophilic substitution at the C2 position. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13][15]

Protocol 2: Synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Materials:

  • 5-(Pyridin-3-yl)oxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Ice bath

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF in an ice bath.

  • Slowly add POCl₃ (1.5 eq) to the cold DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 5-(pyridin-3-yl)oxazole (1.0 eq) in 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Expected Yield: 60-70%

Causality and Experimental Choices:

  • Vilsmeier Reagent Formation: The pre-formation of the Vilsmeier reagent at low temperature is crucial to control the exothermic reaction between POCl₃ and DMF.

  • Solvent: 1,2-Dichloroethane is a suitable solvent that is inert to the reaction conditions and allows for heating to the required temperature.

  • Quenching: The careful, slow quenching with a basic solution is necessary to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Van Leusen Oxazole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation aldehyde 3-Pyridinecarboxaldehyde base1 K₂CO₃, MeOH, Reflux aldehyde->base1 tosmic TosMIC tosmic->base1 oxazole 5-(Pyridin-3-yl)oxazole base1->oxazole [3+2] Cycloaddition vilsmeier_reagent Vilsmeier Reagent formylation_conditions DCE, 60-70°C oxazole->formylation_conditions vilsmeier_reagents POCl₃, DMF vilsmeier_reagents->vilsmeier_reagent In situ formation vilsmeier_reagent->formylation_conditions final_product 5-Pyridin-3-YL-oxazole- 2-carbaldehyde formylation_conditions->final_product Electrophilic Substitution Knoevenagel_Workflow start 5-Pyridin-3-YL-oxazole- 2-carbaldehyde reaction_step Piperidine, EtOH, RT start->reaction_step active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->reaction_step product α,β-Unsaturated Product reaction_step->product C=C Bond Formation Wittig_Workflow start 5-Pyridin-3-YL-oxazole- 2-carbaldehyde reaction_step Toluene, Reflux start->reaction_step wittig_reagent Phosphonium Ylide wittig_reagent->reaction_step product Alkene Product reaction_step->product Olefination byproduct Triphenylphosphine oxide reaction_step->byproduct Reductive_Amination_Workflow start 5-Pyridin-3-YL-oxazole- 2-carbaldehyde imine_formation Imine Formation (cat. AcOH) start->imine_formation amine Primary or Secondary Amine amine->imine_formation imine_intermediate Iminium Ion Intermediate imine_formation->imine_intermediate reduction Reduction (STAB) imine_intermediate->reduction product Amine Product reduction->product C-N Bond Formation

Sources

Application Notes and Protocols for 5-Pyridin-3-YL-oxazole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents with unique biological activities. The molecule 5-Pyridin-3-YL-oxazole-2-carbaldehyde represents a compelling, albeit currently underexplored, chemical scaffold. It marries the pyridine ring, a cornerstone of numerous approved drugs, with the oxazole core, a versatile five-membered heterocycle known for a wide spectrum of biological activities. The additional presence of a reactive carbaldehyde group at the 2-position of the oxazole ring provides a synthetic handle for further molecular elaboration, making this compound a promising starting point for library synthesis and lead optimization.

This comprehensive guide serves as a technical primer for researchers interested in harnessing the potential of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. While direct literature on this specific molecule is sparse, this document will provide a robust framework for its synthesis, derivatization, and biological evaluation based on established principles of medicinal chemistry and the known properties of its constituent fragments. We will delve into the rationale behind its design, propose detailed synthetic protocols, and outline screening strategies against relevant therapeutic targets.

Scientific Rationale: The Power of Hybridization

The therapeutic potential of 5-Pyridin-3-YL-oxazole-2-carbaldehyde can be inferred from the well-documented activities of its core components:

  • The Pyridine Moiety: The pyridine ring is a ubiquitous feature in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

  • The Oxazole Core: Oxazole derivatives are known to exhibit a diverse range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory activities.[2][3] The oxazole ring can act as a bioisosteric replacement for other functional groups, such as amides and esters, potentially improving drug-like properties.[1]

  • The Carbaldehyde Group: The aldehyde at the 2-position is a key feature for synthetic diversification. It can readily undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of diverse substituents to probe structure-activity relationships (SAR).

The combination of these three motifs in a single, relatively rigid scaffold is anticipated to present a unique three-dimensional pharmacophore that can interact with biological targets in a novel manner.

Predicted Therapeutic Applications and Key Biological Targets

Based on the activities of related pyridinyl-oxazole and oxazole-carbaldehyde derivatives, 5-Pyridin-3-YL-oxazole-2-carbaldehyde and its derivatives are predicted to have potential applications in the following areas:

  • Oncology: Many heterocyclic compounds containing pyridine and oxazole rings have demonstrated anticancer properties. Potential mechanisms include the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer, and the disruption of microtubule dynamics.[4]

  • Infectious Diseases: The pyridine and oxazole moieties are present in numerous compounds with antibacterial and antifungal activity.[2][5] This scaffold could serve as a starting point for the development of new anti-infective agents.

Synthetic Protocols: A Roadmap to 5-Pyridin-3-YL-oxazole-2-carbaldehyde and its Derivatives

The synthesis of the target compound can be approached through several established methods for oxazole ring formation. The Van Leusen oxazole synthesis is a particularly powerful and versatile method for constructing 5-substituted oxazoles from aldehydes.[6]

Protocol 1: Synthesis of 5-(Pyridin-3-yl)oxazole

This protocol outlines the synthesis of the core pyridinyl-oxazole scaffold.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Van_Leusen Van Leusen Oxazole Synthesis 3-Pyridinecarboxaldehyde->Van_Leusen TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Van_Leusen K2CO3 Potassium Carbonate (K2CO3) K2CO3->Van_Leusen Methanol Methanol Methanol->Van_Leusen Product_Compound 5-(Pyridin-3-yl)oxazole Van_Leusen->Product_Compound

Caption: Van Leusen synthesis of the 5-(Pyridin-3-yl)oxazole core.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-(pyridin-3-yl)oxazole.

Rationale: The Van Leusen reaction is a robust method for forming the oxazole ring. The base (K₂CO₃) deprotonates the α-carbon of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired 5-substituted oxazole.[6]

Protocol 2: Formylation of 5-(Pyridin-3-yl)oxazole to yield 5-Pyridin-3-YL-oxazole-2-carbaldehyde

This protocol describes the introduction of the carbaldehyde group at the C2 position of the oxazole ring.

Workflow Diagram:

Formylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyridinyl_Oxazole 5-(Pyridin-3-yl)oxazole Lithiation_Formylation Lithiation followed by Formylation Pyridinyl_Oxazole->Lithiation_Formylation nBuLi n-Butyllithium (n-BuLi) nBuLi->Lithiation_Formylation DMF Dimethylformamide (DMF) DMF->Lithiation_Formylation THF Tetrahydrofuran (THF), anhydrous THF->Lithiation_Formylation Target_Compound 5-Pyridin-3-YL-oxazole-2-carbaldehyde Lithiation_Formylation->Target_Compound

Caption: Lithiation and formylation to produce the target carbaldehyde.

Materials:

  • 5-(Pyridin-3-yl)oxazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(pyridin-3-yl)oxazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Rationale: The C2 proton of the oxazole ring is the most acidic and can be selectively deprotonated by a strong base like n-BuLi at low temperatures. The resulting lithiated species is a potent nucleophile that reacts with DMF, which serves as a formylating agent, to introduce the aldehyde group.[7]

Protocols for Biological Evaluation

The following protocols provide a starting point for assessing the biological activity of 5-Pyridin-3-YL-oxazole-2-carbaldehyde and its derivatives.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for screening compounds against a panel of protein kinases.

Workflow Diagram:

Kinase_Assay_Workflow Compound_Prep Prepare serial dilutions of test compound Kinase_Reaction Incubate kinase, substrate, ATP, and compound Compound_Prep->Kinase_Reaction Detection Add detection reagent (e.g., ADP-Glo™) Kinase_Reaction->Detection Measurement Measure luminescence/fluorescence Detection->Measurement Data_Analysis Calculate % inhibition and IC50 Measurement->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant protein kinase(s) of interest

  • Specific peptide or protein substrate for each kinase

  • Adenosine triphosphate (ATP)

  • Test compound (5-Pyridin-3-YL-oxazole-2-carbaldehyde or derivative) dissolved in DMSO

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega) which provides reagents for detecting kinase activity.[8]

  • 384-well white assay plates

  • A plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate kinase reaction buffer. Add this mix to the wells containing the compound. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in the kinase reaction buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detect Kinase Activity: Stop the kinase reaction and detect the amount of product (ADP) formed according to the manufacturer's protocol for the chosen assay kit. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.[8]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Rationale: This assay quantifies the ability of a compound to inhibit the catalytic activity of a kinase. The amount of ADP produced is directly proportional to the kinase activity. A decrease in the signal in the presence of the compound indicates inhibition. Screening against a panel of kinases can provide valuable information about the compound's selectivity.[9]

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[10]

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • A spectrophotometer or McFarland standards

  • A microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 100 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the in vitro activity of an antimicrobial agent against bacteria. It is essential for early-stage drug discovery in infectious diseases.[10][11]

Conclusion and Future Directions

5-Pyridin-3-YL-oxazole-2-carbaldehyde represents a promising, yet untapped, scaffold for medicinal chemistry exploration. This guide provides a foundational framework for its synthesis and biological evaluation. The inherent reactivity of the carbaldehyde group offers a gateway to a vast chemical space for the generation of novel derivatives. Systematic SAR studies, guided by the screening protocols outlined herein, will be crucial in identifying compounds with potent and selective activity against key therapeutic targets. Further optimization of hit compounds for their ADME (absorption, distribution, metabolism, and excretion) properties will be a critical next step in their development as potential drug candidates.

References

  • Shaabani, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1676. Available from: [Link]

  • Sreenivasulu, T., et al. (2019). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. AIP Conference Proceedings, 2062(1), 020013. Available from: [Link]

  • Bansal, R. K., & Kumar, R. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Iranian Chemical Society, 16(4), 647-679. Available from: [Link]

  • Boström, J., et al. (2018). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(11), 4830-4853. Available from: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • Reddy, T. S., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. Available from: [Link]

  • Yadav, P., & Shah, K. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-22. Available from: [Link]

  • Katariya, K., et al. (2021). Quinoline‐1,3‐Oxazole Hybrids: Syntheses, Anticancer Activity and Molecular Docking Studies. ChemistrySelect, 6(12), 2896-2904. Available from: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411. Available from: [Link]

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  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Islam, M. S., et al. (2023). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. Journal of Chemistry. Available from: [Link]

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  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

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  • Totrov, M., & Abagyan, R. (2014). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 57(15), 6571-6581. Available from: [Link]

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Application Notes and Protocols for the Derivatization of 5-Pyridin-3-YL-oxazole-2-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine-Oxazole Scaffold in Medicinal Chemistry

The confluence of pyridine and oxazole rings within a single molecular framework creates a privileged scaffold with significant potential in drug discovery. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, offers hydrogen bonding capabilities and can engage in various biological interactions.[1][2] The oxazole moiety is also a key component in numerous biologically active compounds, contributing to a diverse range of therapeutic effects including antimicrobial, anticancer, and anti-inflammatory properties.[3] The hybrid 5-pyridin-3-yl-oxazole core, therefore, represents a promising starting point for the development of novel therapeutic agents. The presence of a strategically positioned carbaldehyde group at the 2-position of the oxazole ring provides a versatile chemical handle for the synthesis of a diverse library of derivatives, enabling a thorough exploration of the structure-activity relationship (SAR). This application note provides a detailed guide for the derivatization of 5-pyridin-3-yl-oxazole-2-carbaldehyde and subsequent biological screening of the resulting compound library, with a focus on anticancer applications.

Synthetic Derivatization Strategies

The aldehyde functionality of 5-pyridin-3-yl-oxazole-2-carbaldehyde is amenable to a variety of classical organic transformations, allowing for the introduction of diverse chemical functionalities. This section details protocols for three robust and widely applicable derivatization methods: reductive amination, Wittig reaction, and Knoevenagel condensation.

Protocol 1: Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, converting the aldehyde into a diverse array of primary, secondary, and tertiary amines.[4][5] This one-pot reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ.

Reaction Scheme:

G start 5-Pyridin-3-YL-oxazole-2-carbaldehyde imine Imine Intermediate start->imine Imine Formation amine Primary or Secondary Amine (R1R2NH) amine->imine reductant Sodium Triacetoxyborohydride (NaBH(OAc)3) product Substituted Amine Derivative reductant->product imine->product Reduction

Figure 1: General workflow for the reductive amination of 5-pyridin-3-yl-oxazole-2-carbaldehyde.

Experimental Protocol:

  • Materials:

    • 5-Pyridin-3-yl-oxazole-2-carbaldehyde

    • Primary or secondary amine (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 5-pyridin-3-yl-oxazole-2-carbaldehyde (1.0 equivalent) in anhydrous DCM, add the respective primary or secondary amine (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Rationale for Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.[4]

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is the species that is actually reduced.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and reduce the yield.

Protocol 2: Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[6][7][8] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.

Reaction Scheme:

G start 5-Pyridin-3-YL-oxazole-2-carbaldehyde oxaphosphetane Oxaphosphetane Intermediate start->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide (Ph3P=CHR) ylide->oxaphosphetane product Alkene Derivative oxaphosphetane->product Decomposition

Figure 2: General workflow for the Wittig reaction of 5-pyridin-3-yl-oxazole-2-carbaldehyde.

Experimental Protocol:

  • Materials:

    • 5-Pyridin-3-yl-oxazole-2-carbaldehyde

    • Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equivalents)

    • Strong base (e.g., n-butyllithium) (1.1 equivalents)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Ylide Preparation:

      • To a suspension of the phosphonium salt (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), cool the mixture to 0 °C.

      • Slowly add the strong base (e.g., n-butyllithium, 1.1 equivalents) dropwise.

      • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

    • Wittig Reaction:

      • Cool the freshly prepared ylide solution to 0 °C.

      • Add a solution of 5-pyridin-3-yl-oxazole-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

      • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Work-up and Purification:

      • Quench the reaction by the slow addition of saturated ammonium chloride solution.

      • Extract the product with ethyl acetate (3 x 20 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the nucleophilic ylide. n-Butyllithium is a common choice.[6]

  • Anhydrous and Inert Conditions: Wittig reagents are sensitive to moisture and oxygen, so anhydrous solvents and an inert atmosphere are crucial for good yields.

Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[3][9] This reaction is particularly useful for synthesizing α,β-unsaturated products with electron-withdrawing groups.

Reaction Scheme:

G start 5-Pyridin-3-YL-oxazole-2-carbaldehyde intermediate Intermediate Adduct start->intermediate Condensation methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) methylene->intermediate catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate product α,β-Unsaturated Product intermediate->product Dehydration

Figure 3: General workflow for the Knoevenagel condensation of 5-pyridin-3-yl-oxazole-2-carbaldehyde.

Experimental Protocol:

  • Materials:

    • 5-Pyridin-3-yl-oxazole-2-carbaldehyde

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

    • Piperidine (catalytic amount)

    • Ethanol

    • Ice-cold water

    • Filter paper

  • Procedure:

    • To a solution of 5-pyridin-3-yl-oxazole-2-carbaldehyde (1.0 equivalent) in ethanol, add the active methylene compound (1.1 equivalents).

    • Add a catalytic amount of piperidine (e.g., 2-3 drops).

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

    • Monitor the reaction progress by TLC. The product often precipitates out of the reaction mixture upon formation.

    • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with a small amount of ice-cold ethanol, and then with water.

    • Dry the product under vacuum. The product is often pure enough for biological screening without further purification.

Rationale for Experimental Choices:

  • Active Methylene Compounds: These compounds have two electron-withdrawing groups attached to a methylene carbon, making the protons acidic and easily removed by a weak base.

  • Piperidine Catalyst: Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation, promoting both the initial condensation and the subsequent dehydration step.[9]

Quantitative Data Summary

Derivatization MethodReagentsTypical Yield (%)Product Class
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃60-90Substituted Amines
Wittig Reaction Phosphonium Salt, n-BuLi50-80Alkenes
Knoevenagel Condensation Active Methylene Compound, Piperidine70-95α,β-Unsaturated Compounds

Biological Screening of the Derivatized Library

The synthesized library of 5-pyridin-3-yl-oxazole derivatives can be screened for a variety of biological activities. Given the prevalence of pyridine-oxazole scaffolds in anticancer agents and kinase inhibitors, a primary screen for antiproliferative activity against a panel of cancer cell lines is a logical starting point.[2][5][10][11]

Proposed Biological Target: Kinase Inhibition and Anticancer Activity

Many small molecule kinase inhibitors feature heterocyclic scaffolds similar to the pyridine-oxazole core.[1][12] These compounds often act as ATP-competitive inhibitors, binding to the active site of kinases and blocking their catalytic activity, which can lead to the inhibition of cancer cell proliferation. Therefore, a dual screening approach targeting both general cytotoxicity and specific kinase inhibition is recommended.

G cluster_0 Primary Screening cluster_1 Hit Identification & Validation cluster_2 Lead Optimization library Synthesized Derivative Library mtt_assay MTT Assay (Antiproliferative Activity) library->mtt_assay kinase_assay In Vitro Kinase Inhibition Assay library->kinase_assay active_compounds Active Compounds (Hits) mtt_assay->active_compounds kinase_assay->active_compounds dose_response Dose-Response Studies (IC50) active_compounds->dose_response selectivity Kinase Selectivity Profiling active_compounds->selectivity sar Structure-Activity Relationship (SAR) dose_response->sar selectivity->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 4: A workflow for the biological screening and hit validation of the synthesized compound library.

Protocol 4: MTT Assay for Antiproliferative Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][13][14] It is a robust and widely used method for the primary screening of potential anticancer compounds.

Experimental Protocol:

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • 96-well plates

    • Synthesized compounds dissolved in DMSO (stock solutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized compounds in complete cell culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

    • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control.

Protocol 5: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a primary in vitro kinase inhibition assay. Specific conditions will vary depending on the kinase being assayed.[10][15][16]

Experimental Protocol:

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (at or near the Kₘ for the specific kinase)

    • Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl)

    • Synthesized compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

    • Microplate reader (luminescence or fluorescence capable)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add the synthesized compounds at a fixed concentration (e.g., 10 µM) to the wells of a microplate. Include vehicle control (DMSO) and a known inhibitor as a positive control.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the reaction at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a predetermined time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound relative to the vehicle control.

Conclusion

The 5-pyridin-3-yl-oxazole-2-carbaldehyde scaffold is a versatile starting point for the generation of a diverse chemical library. The protocols detailed in this application note for reductive amination, Wittig reaction, and Knoevenagel condensation provide robust and reproducible methods for its derivatization. The subsequent biological screening of the synthesized library, with an initial focus on anticancer and kinase inhibitory activities, offers a promising avenue for the discovery of novel therapeutic leads. The systematic exploration of the chemical space around this privileged scaffold, guided by the principles of medicinal chemistry, holds significant potential for the development of next-generation targeted therapies.

References

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  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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  • Park, H., et al. (2011). A high-throughput, homogeneous, and nontoxic kinase assay for drug discovery. Journal of Biomolecular Screening, 16(2), 221-230.
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Application Notes and Protocols for the Analytical Determination of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantifying 5-Pyridin-3-YL-oxazole-2-carbaldehyde

5-Pyridin-3-YL-oxazole-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of pyridine and oxazole moieties in pharmacologically active molecules. The oxazole ring, in particular, is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The pyridine ring, a common feature in many pharmaceuticals, influences the compound's polarity, solubility, and potential for biological interactions. The aldehyde functional group is a reactive site that can be crucial for its mechanism of action or for its use as a synthetic intermediate.

Accurate and precise quantification of 5-Pyridin-3-YL-oxazole-2-carbaldehyde is paramount throughout the drug development lifecycle. In early discovery phases, reliable analytical methods are essential for reaction monitoring and purity assessment of synthesized batches. During preclinical and clinical development, validated quantitative methods are required for formulation analysis, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this target analyte, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed to be robust and adhere to the principles of scientific integrity, providing a solid foundation for method development and validation in a research or regulated environment.

Physicochemical Properties of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₉H₆N₂O₂
Molecular Weight174.16 g/mol
AppearanceOff-White SolidSigma-Aldrich
PolarityPolarInferred from structure

The presence of the pyridine nitrogen and the oxazole ring, along with the aldehyde group, imparts a significant degree of polarity to the molecule. This polarity is a key consideration for selecting appropriate chromatographic conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique for the quantification of aromatic and conjugated compounds like 5-Pyridin-3-YL-oxazole-2-carbaldehyde. The pyridine and oxazole rings contain chromophores that should provide strong UV absorbance, enabling sensitive detection.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the polar nature of the analyte. A C18 stationary phase is a versatile choice, offering a good balance of hydrophobic and polar interactions. The mobile phase will consist of an aqueous buffer and an organic modifier to elute the analyte from the column. The choice of buffer and its pH can be critical for achieving good peak shape and retention time reproducibility, especially for a compound with a basic pyridine nitrogen.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Analyte dissolve Dissolve in Diluent start->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Standards & Samples stock->working inject Inject into HPLC working->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid or Ammonium acetate (for mobile phase buffer)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to protonate the pyridine nitrogen, improving peak shape and reducing tailing.[1]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 10-90% B over 15 minA gradient elution is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard injection volume.
Detection 254 nm or λmax254 nm is a common wavelength for aromatic compounds. Determine the optimal wavelength (λmax) by scanning the UV spectrum of the analyte.

4. Sample and Standard Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

5. Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery of 98-102% for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS is the method of choice. The mass spectrometer provides molecular weight information and structural data through fragmentation, which greatly enhances the confidence in analyte identification.

Rationale for Method Selection

An LC-MS method builds upon the HPLC-UV method, with the key difference being the detector. Electrospray ionization (ESI) is the most suitable ionization technique for a polar molecule like 5-Pyridin-3-YL-oxazole-2-carbaldehyde. Operating in positive ion mode is expected to be optimal due to the basicity of the pyridine nitrogen, which can be readily protonated to form [M+H]⁺.

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Sample Collection extract Extraction (e.g., SPE, LLE) start->extract concentrate Evaporation & Reconstitution extract->concentrate inject Injection concentrate->inject separate UPLC/HPLC Separation inject->separate ionize ESI Ionization separate->ionize analyze Mass Analysis (Q1/Q3) ionize->analyze integrate Peak Integration analyze->integrate quantify Quantification integrate->quantify confirm Confirmation (Ion Ratios) integrate->confirm

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

2. Chromatographic Conditions (UHPLC for higher throughput):

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles for faster analysis and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer compatible with MS.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidConsistent mobile phase modifier.
Gradient 5-95% B over 5 minA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.

3. Mass Spectrometry Conditions (Triple Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveTo generate the protonated molecule [M+H]⁺.
Precursor Ion m/z 175.05Calculated [M+H]⁺ for C₉H₆N₂O₂.
Product Ions To be determined by infusionInfuse a standard solution to identify the most stable and abundant fragment ions for MRM transitions.
Collision Energy To be optimizedOptimize for each MRM transition to maximize signal intensity.

4. Expected Fragmentation Pattern: The fragmentation of the protonated molecule (m/z 175.05) is likely to involve cleavages around the oxazole ring and the aldehyde group. Common losses could include CO (m/z 28), HCN (m/z 27), and fragmentation of the pyridine ring. A detailed fragmentation study using a high-resolution instrument would be beneficial to elucidate the exact fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 5-Pyridin-3-YL-oxazole-2-carbaldehyde, its suitability depends on its thermal stability and volatility. The presence of the aldehyde group may require derivatization to improve its chromatographic properties and prevent thermal degradation.

Rationale for Method Selection

Direct injection of the analyte may be possible, but derivatization of the aldehyde group to a more stable oxime is a common strategy to improve peak shape and thermal stability. This also increases the molecular weight, which can be advantageous in moving the mass spectral signals to a region with less background noise.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Sample extract Solvent Extraction start->extract derivatize Derivatization (e.g., Oximation) extract->derivatize inject Split/Splitless Injection derivatize->inject separate Capillary GC Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis (Scan/SIM) ionize->analyze integrate Peak Integration analyze->integrate quantify Quantification integrate->quantify confirm Spectral Matching integrate->confirm

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

2. GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1 mL/minInert carrier gas.
Inlet Temp. 250 °CTo ensure complete vaporization of the analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/minA temperature program to separate the analyte from other components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Scan Range m/z 40-400To capture the molecular ion and fragment ions.

3. Derivatization (Oximation):

  • React the sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form the corresponding oxime. This derivatization is often performed directly in the sample extract.

4. Expected Mass Spectrum: The EI mass spectrum of the underivatized compound would likely show a prominent molecular ion peak at m/z 174. The fragmentation would involve the loss of CO (m/z 146), followed by fragmentation of the pyridine and oxazole rings. The derivatized compound will have a higher molecular weight, and its fragmentation will be influenced by the oxime group.

Conclusion

The analytical methods presented provide a comprehensive framework for the detection and quantification of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis and purity assessment in a drug substance, the HPLC-UV method offers a good balance of performance and accessibility. For trace-level quantification in complex matrices, the LC-MS method provides superior sensitivity and selectivity. GC-MS can be a viable alternative, particularly with derivatization, for volatile and thermally stable analytes. It is imperative that any method chosen is fully validated to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021-06-06). [Link]

  • Kümmerer, K., et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4345-4355 (2020-05-26). [Link]

  • Agilent Technologies. Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. (2013-04-24). [Link]

  • Vladimirova, S., et al. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 123-131 (2019-11-12). [Link]

  • Gourley, M. F., et al. 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. Metabolites, 12(4), 345 (2022-04-12). [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Khan, M. F., et al. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345 (2026-01-12). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005-11). [Link]

  • ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. [Link]

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  • ResearchGate. Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (2011-01). [Link]

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Application Note: A Phased Experimental Framework for Efficacy Testing of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The versatility of the oxazole moiety allows it to interact with a variety of biological receptors and enzymes through diverse non-covalent interactions.[3] Specifically, oxazole derivatives have been identified as potent inhibitors of critical cellular targets implicated in cancer, such as STAT3, tubulin, DNA topoisomerases, and various protein kinases.[4][5][6][7]

This document outlines a comprehensive, phased experimental strategy for the preclinical evaluation of 5-Pyridin-3-YL-oxazole-2-carbaldehyde (henceforth referred to as "the compound"), a novel molecule incorporating both an oxazole and a pyridine ring. The pyridine moiety is also a common feature in pharmacologically active agents, known to enhance pharmacokinetic properties and contribute to target binding.[8] The presence of a chemically reactive carbaldehyde group further suggests the potential for covalent interactions with target proteins, a mechanism employed by several potent enzyme inhibitors.

Given the established therapeutic potential of its constituent scaffolds, we hypothesize that the compound is most likely to exhibit either cytotoxic (anticancer) or antimicrobial activity. This guide provides a logical, tiered workflow designed to first broadly screen for efficacy, then elucidate the mechanism of action, and finally, validate its activity in cellular models.

Phase 1: Broad-Spectrum Efficacy Screening

Causality and Rationale: The initial phase is designed to cast a wide net, efficiently determining if the compound possesses significant biological activity against common cancer cell lines or microbial pathogens. This approach maximizes resource efficiency by identifying the most promising therapeutic avenue before committing to in-depth mechanistic studies. We will assess cytotoxicity against a panel of human cancer cell lines and antimicrobial activity against representative pathogens.

G cluster_0 Phase 1: Broad-Spectrum Screening Compound Test Compound: 5-Pyridin-3-YL-oxazole-2-carbaldehyde Screen1 Protocol 1: Broad-Spectrum Cytotoxicity Assay (e.g., MTT/SRB) Compound->Screen1 Screen2 Protocol 2: Antimicrobial Susceptibility Test (e.g., Broth Microdilution) Compound->Screen2 Data1 Data Output: IC50 Values vs. Cancer Cell Panel Screen1->Data1 Data2 Data Output: MIC Values vs. Pathogen Panel Screen2->Data2 Decision Decision Point: Active or Inactive? Data1->Decision Data2->Decision

Caption: Phase 1 Workflow for Initial Efficacy Profiling.

Protocol 1: Broad-Spectrum Cytotoxicity Screening using MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF7 breast carcinoma, A549 lung carcinoma) and a non-cancerous control cell line (e.g., HEK-293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeIC₅₀ (µM) [Compound]IC₅₀ (µM) [Doxorubicin]
HCT116ColorectalExperimental ValueReference Value
MCF7Breast (ER+)Experimental ValueReference Value
A549LungExperimental ValueReference Value
HEK-293Normal KidneyExperimental ValueReference Value
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Strain Preparation: Prepare overnight cultures of test strains, including Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) species in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[9][10]

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in the appropriate broth in a 96-well plate, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Dilute the microbial cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria) and add 50 µL to each well of the 96-well plate containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation:

Microbial StrainTypeMIC (µg/mL) [Compound]MIC (µg/mL) [Reference]
S. aureusGram-positiveExperimental ValueReference Value
E. coliGram-negativeExperimental ValueReference Value
C. albicansFungalExperimental ValueReference Value

Phase 2: Mechanistic Investigation (Assuming Anticancer Activity)

Causality and Rationale: If Phase 1 reveals potent and selective cytotoxicity against cancer cells, the next logical step is to determine the compound's mechanism of action (MoA). Based on the extensive literature for oxazole derivatives, we will prioritize testing against the most common targets: tubulin, protein kinases, and DNA topoisomerases.[4][5][7] Identifying the MoA is critical for rational drug development and predicting potential resistance mechanisms.

G cluster_1 Phase 2: Mechanism of Action (MoA) Identification Input Input: Active Compound (IC50 < 10 µM) Hypo1 Hypothesis 1: Tubulin Polymerization Inhibitor Input->Hypo1 Hypo2 Hypothesis 2: Kinase Inhibitor Input->Hypo2 Hypo3 Hypothesis 3: Topoisomerase Inhibitor Input->Hypo3 Test1 Protocol 3: In Vitro Tubulin Polymerization Assay Hypo1->Test1 Test2 Protocol 4: Broad Kinase Inhibitor Profiling Hypo2->Test2 Test3 Protocol 5: Topoisomerase DNA Relaxation Assay Hypo3->Test3 Output Identified Molecular Target(s) Test1->Output Test2->Output Test3->Output

Caption: Hypothesis-driven workflow for MoA determination.

Protocol 3: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the assembly of microtubules from purified tubulin protein. A fluorescent reporter is used, which increases in fluorescence upon binding to polymerized microtubules. Inhibitors will prevent this increase, while stabilizers will enhance it.

Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) which includes purified tubulin, buffers, and a fluorescent reporter.

  • Assay Setup: In a 96-well plate, add tubulin protein to a polymerization buffer. Add the test compound at various concentrations (e.g., 0.1 to 50 µM).

  • Controls: Include Paclitaxel (a polymerization promoter) and Nocodazole (a polymerization inhibitor) as positive controls, and a DMSO vehicle control.

  • Initiation and Measurement: Initiate polymerization by warming the plate to 37°C. Measure fluorescence every minute for 60 minutes using a fluorescence plate reader.

  • Analysis: Plot fluorescence versus time. Compare the polymerization curves of the compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin assembly.

Phase 3: Cell-Based Target Validation and Efficacy

Causality and Rationale: After identifying a putative molecular target in a cell-free system, it is crucial to confirm that this mechanism is responsible for the compound's cytotoxic effects in a live cellular environment. This phase validates the in vitro MoA and confirms that the compound engages its target within intact cells, leading to the desired downstream biological outcome (e.g., cell cycle arrest, apoptosis).

G cluster_2 Phase 3: Cellular Target Validation Input Input: Identified Molecular Target (e.g., Tubulin) Test1 Protocol 6: Cell Cycle Analysis (Flow Cytometry) Input->Test1 Test2 Protocol 7: Apoptosis Assay (Annexin V/PI Staining) Input->Test2 Test3 Protocol 8 (Advanced): Cellular Thermal Shift Assay (CETSA) Input->Test3 Result1 Output: G2/M Arrest? Test1->Result1 Result2 Output: Induction of Apoptosis? Test2->Result2 Result3 Output: Direct Target Engagement? Test3->Result3 Conclusion Conclusion: Validated Cellular MoA Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Workflow for validating the MoA in a cellular context.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Compounds that interfere with microtubule dynamics, such as tubulin inhibitors, typically cause cells to accumulate in the G2/M phase.

Methodology:

  • Cell Treatment: Seed a sensitive cancer cell line (e.g., HCT116) in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Phase 4: Advanced Preclinical Characterization

Rationale: Once efficacy and a cellular MoA have been established, the compound must be evaluated for drug-like properties. This phase involves preliminary ADME (Absorption, Distribution, Metabolism, Excretion) and in vivo toxicology studies. While detailed protocols are beyond the scope of this note, key experiments include:

  • Metabolic Stability Assay: Using liver microsomes to assess how quickly the compound is metabolized.

  • Plasma Protein Binding Assay: To determine the fraction of compound bound to plasma proteins, which influences its availability.

  • Preliminary Pharmacokinetic (PK) Study: In a rodent model (e.g., mouse) to understand the compound's half-life, bioavailability, and exposure after dosing.

  • In Vivo Efficacy Study: Using a relevant xenograft model (e.g., HCT116 tumors in nude mice) to determine if the compound can inhibit tumor growth in a living organism.

Successful completion of these phases provides a robust data package to support the advancement of 5-Pyridin-3-YL-oxazole-2-carbaldehyde as a potential therapeutic candidate.

References

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link][4][7]

  • Onaizi, S. A. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… OUCI. Available at: [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link][5]

  • (n.d.). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [Source not available]
  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar. Available at: [Link][6]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link][8]

  • Singh, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link][1]

  • Priyanka, et al. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link][2]

  • (n.d.). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
  • Kaur, R., et al. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Pyridin-3-YL-oxazole-2-carbaldehyde. PubChem. Available at: [Link]

  • (n.d.). Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. Available at: [Link][11]

  • Li, W., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link][3]

  • Di Maria, F., et al. (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. National Institutes of Health. Available at: [Link][12]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link][13]

  • Sarta, A., et al. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link][14]

  • Wójcik, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. Available at: [Link][9]

  • (n.d.).
  • Patel, N. B., et al. (2014). Antimicrobial Evaluation and Docking Study of Some 2-Aryl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link][10]

  • Kumar, S., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal. Available at: [Link][15]

  • Wójcik, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. Available at: [Link]

  • Gouda, M. A., et al. (n.d.). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.
  • Wang, M., & Ho, C. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Available at: [Link]

  • (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate.[16]

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Application Note: A Strategic Approach to In Vitro Assay Development and Target Identification for 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a novel chemical entity to a validated drug candidate is underpinned by robust and relevant in vitro assays. This guide provides a comprehensive framework for the development of an assay cascade for 5-Pyridin-3-YL-oxazole-2-carbaldehyde, a heterocyclic compound with potential biological activity. Given that its precise molecular target is likely unknown, we eschew a single, presumptive assay in favor of a strategic, multi-tiered approach. This document details a logical progression from broad phenotypic screening to identify cellular effects, followed by cutting-edge techniques for target deconvolution, and culminating in the development of specific biochemical assays to confirm direct target engagement and characterize the mechanism of action. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring that the resulting data is both accurate and contextually meaningful for researchers in drug discovery.

Introduction: Compound Profile and Strategic Considerations

5-Pyridin-3-YL-oxazole-2-carbaldehyde belongs to a class of heterocyclic compounds that are prevalent in medicinal chemistry. The pyridine and oxazole rings are common scaffolds in molecules with demonstrated biological activities, including antimicrobial and anticancer properties.[1][2][3] A key structural feature of this specific molecule is the carbaldehyde group. Aldehydes are electrophilic and can react with nucleophilic residues in proteins, such as the ε-amino group of lysine, to form Schiff bases. This inherent reactivity suggests a potential covalent or semi-covalent mechanism of action, which must be considered during assay development.

The primary challenge in early-stage discovery for a novel compound is the absence of a known biological target. Therefore, an effective assay development strategy must be designed to first uncover a biological effect and then systematically identify the molecular machinery responsible. This guide proposes a three-tiered "Assay Development Funnel" to efficiently progress from a general biological observation to a specific molecular interaction.

The Assay Development Funnel: A Tiered Strategy

A tiered approach maximizes resource efficiency by using broad, high-capacity screens to identify initial "hits" before committing to more intensive, lower-throughput target validation studies.[4][5] Our proposed funnel consists of three sequential stages.

Assay_Funnel pheno_screen Tier 1: Phenotypic Screening (e.g., Cell Viability Assay) Broadly identifies cytotoxic or cytostatic effects. target_id Tier 2: Target Deconvolution (e.g., Cellular Thermal Shift Assay - CETSA) Identifies protein targets that physically engage with the compound in a cellular context. pheno_screen->target_id Active Compound biochem_assay Tier 3: Biochemical Target Validation (e.g., Enzyme Inhibition Assay) Confirms direct interaction and quantifies potency (IC50) in a purified system. target_id->biochem_assay Putative Target Identified hit_validation Hit Validation & Mechanism of Action Studies biochem_assay->hit_validation Potent & Validated Hit

Caption: The Three-Tiered Assay Development Funnel.

Tier 1 Protocol: High-Throughput Phenotypic Screening

The initial goal is to determine if the compound exerts any measurable effect on whole cells. A cell viability or cytotoxicity assay is an ideal starting point.[6] We will detail a protocol using a luminescence-based ATP detection assay (e.g., CellTiter-Glo®), which is a robust and highly sensitive method for determining the number of viable cells in culture based on quantifying ATP.[7]

Principle

Viable cells maintain a stable pool of ATP. When cells lose membrane integrity and die, their ATP is rapidly degraded. This assay introduces a reagent that lyses the cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.

Detailed Protocol: Luminescence-Based Cell Viability Assay

Materials:

  • Target cell line (e.g., a relevant cancer cell line like HeLa or a bacterial strain if antimicrobial activity is hypothesized)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde (Compound)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Positive control (e.g., Staurosporine for mammalian cells, Ciprofloxacin for bacteria)

  • White, opaque, sterile 96-well or 384-well microplates

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Perform serial dilutions in cell culture medium to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM). Keep the final DMSO concentration consistent across all wells and below 0.5% to avoid solvent toxicity.[8]

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Dilute the cells in culture medium to the optimal seeding density (determined empirically, e.g., 5,000 cells/well for a 96-well plate).

    • Dispense the cell suspension into the wells of the microplate. Leave perimeter wells filled with sterile phosphate-buffered saline (PBS) to minimize edge effects.

  • Compound Treatment:

    • After allowing cells to adhere overnight (for adherent cells), add the prepared compound dilutions to the appropriate wells.

    • Include "vehicle control" wells (cells + medium with DMSO) and "positive control" wells.

    • Incubate the plate for a standard duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Add the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Presentation
  • Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (defined as 100% viability).

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • EC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the half-maximal effective concentration (EC₅₀).

Table 1: Example Cell Viability Data and Analysis

Compound Concentration (µM) Raw Luminescence (RLU) % Viability vs. Control
0 (Vehicle) 850,000 100.0%
0.1 845,000 99.4%
1 670,000 78.8%
5 430,000 50.6%
10 210,000 24.7%
50 50,000 5.9%

| Calculated EC₅₀ | | ~4.9 µM |

Tier 2 Protocol: Target Deconvolution with CETSA

If the compound demonstrates a clear phenotypic effect, the next critical step is to identify its direct molecular target(s). The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming target engagement in a native cellular environment.[9][10][11]

Principle

CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand (such as our compound), its thermodynamic stability typically increases. This means a higher temperature is required to denature it. In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins will denature and aggregate at their characteristic melting temperature, while ligand-bound proteins will remain soluble at that same temperature. By quantifying the amount of a specific protein remaining in the soluble fraction after heating, one can infer direct target engagement.[13]

CETSA_Workflow start Start: Intact Cells treat Treat cells with Compound or Vehicle (DMSO) start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat Challenge Apply temperature gradient across tubes (e.g., 40°C to 70°C) aliquot->heat lyse Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse separate Separate Fractions Centrifuge to pellet aggregated proteins lyse->separate collect Collect Supernatant (Soluble Protein Fraction) separate->collect quantify Quantify Target Protein (Western Blot or Mass Spectrometry) collect->quantify end Result: Melting Curve quantify->end

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Detailed Protocol: Intact Cell CETSA

Materials:

  • Cell line identified in Tier 1.

  • Compound and DMSO.

  • PBS with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Lysis buffer (e.g., Triton X-100 based buffer with inhibitors).

  • Apparatus for protein quantification (e.g., Western Blot equipment, antibodies for hypothesized targets, or access to a mass spectrometry facility for proteome-wide analysis).

Procedure:

  • Cell Treatment:

    • Culture and harvest cells as before.

    • Treat a population of cells with a high concentration of the compound (e.g., 10x EC₅₀) and another population with vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures for a set time (e.g., 3 minutes at temperatures from 40°C to 70°C in 2°C increments).[9] Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells directly in the tubes using repeated freeze-thaw cycles or by adding a lysis buffer.

    • Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the protein of interest in the soluble fraction at each temperature point using Western Blot. If the target is unknown, this step can be performed using mass spectrometry for a proteome-wide discovery approach (MS-CETSA).

    • For an Isothermal Dose-Response Fingerprint (ITDRF) , heat all samples at a single temperature (one that shows a significant shift) while varying the concentration of the compound.[13]

Data Analysis and Presentation
  • Melting Curve: For each treatment condition (compound vs. vehicle), plot the relative amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.

  • ITDRF Curve: Plot the amount of soluble protein against the compound concentration at a fixed temperature. This confirms that the stabilization effect is dose-dependent.

Tier 3 Protocol: Biochemical Target-Based Assay

Once CETSA has identified a putative target (e.g., a specific enzyme), a biochemical assay is required to confirm direct inhibition and accurately determine potency (IC₅₀) in a simplified, cell-free system.[14][15] This protocol describes a general framework for a spectrophotometric enzyme inhibition assay.

Principle

Many enzymatic reactions involve a substrate or product that absorbs light at a specific wavelength. By monitoring the change in absorbance over time, the reaction rate (velocity) can be determined. An inhibitor will decrease this rate. The potency of the inhibitor is determined by measuring the reaction rate at various inhibitor concentrations.[16]

Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Purified target enzyme.

  • Specific substrate for the enzyme.

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme).

  • Compound, DMSO, and a known inhibitor (positive control).

  • 96-well or 384-well clear microplate.

  • Microplate spectrophotometer.

Procedure:

  • Assay Optimization (Pre-requisite):

    • Determine the optimal enzyme concentration that gives a robust linear reaction rate.

    • Determine the Michaelis constant (Kₘ) of the substrate by measuring initial reaction velocities at various substrate concentrations. For initial screening, use a substrate concentration at or near the Kₘ.[15]

  • Assay Setup:

    • Prepare serial dilutions of the compound in assay buffer.

    • In the microplate, add the assay buffer, the compound dilutions (or DMSO for control), and the purified enzyme.

    • Include "no enzyme" blank wells and "100% activity" control wells (enzyme + DMSO).

    • Allow the enzyme and compound to pre-incubate for 15-30 minutes at room temperature. This step is crucial, especially if covalent inhibition is suspected.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes).

Data Analysis and Presentation
  • Calculate Initial Velocity (V₀): Determine the initial reaction rate for each well from the linear portion of the absorbance vs. time plot.

  • Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the half-maximal inhibitory concentration (IC₅₀).

Table 2: Example Enzyme Inhibition Data

Compound Conc. (µM) Initial Velocity (mOD/min) % Inhibition
0 (Control) 25.0 0%
0.01 24.5 2%
0.1 20.0 20%
1.0 12.8 48.8%
10.0 3.5 86%
100.0 0.5 98%

| Calculated IC₅₀ | | ~1.04 µM |

To understand the mechanism of inhibition (e.g., competitive, noncompetitive), the experiment can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk plots.[17][18]

Assay Validation and Quality Control

For any assay to be reliable, especially in a high-throughput screening (HTS) context, it must be rigorously validated.[8][19]

  • Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

  • Signal-to-Background (S/B) Ratio: A measure of the dynamic range of the assay. A higher S/B ratio is generally desirable.

  • DMSO Tolerance: The assay should be tested with a range of DMSO concentrations to determine the highest concentration that does not interfere with the assay's performance.[8]

  • Reproducibility: The assay should yield consistent results across different plates, days, and operators.

Conclusion

The development of in vitro assays for a novel compound like 5-Pyridin-3-YL-oxazole-2-carbaldehyde requires a systematic and hypothesis-driven approach. The tiered funnel strategy presented here provides a robust pathway from the initial discovery of a cellular phenotype to the conclusive identification and biochemical characterization of its molecular target. By integrating phenotypic screening, modern target deconvolution techniques like CETSA, and classic biochemical validation, researchers can efficiently generate high-quality, actionable data, thereby accelerating the journey of a promising molecule through the early stages of the drug discovery pipeline.

References

  • Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Sittampalam, G.S., et al. (2012). HTS Assay Validation. In: Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In: Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Piers, A.S., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Selcia. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

  • BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Tran, T.H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]

  • Costantino, F., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Molecules. [Link]

  • Zhang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • CETSA. (n.d.). CETSA Official Website. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Yasgar, A., et al. (2012). Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Markossian, S., & Grossman, A. (Eds.). (2019). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • ResearchGate. (2008). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]

  • Gouda, M. A., et al. (2016). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. [Link]

  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Jin, H., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Chemistry LibreTexts. (2023). Enzyme Inhibition. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

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The Strategic Role of 5-Pyridin-3-YL-oxazole-2-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The strategic design of small molecules that can effectively compete with ATP for the kinase active site is paramount. Within this context, the 5-(pyridin-3-yl)oxazole moiety has emerged as a "privileged scaffold." This structural motif is increasingly recognized for its ability to establish crucial interactions within the kinase hinge region, a key determinant of inhibitor binding and selectivity.

This technical guide delves into the specific applications of a key building block, 5-Pyridin-3-YL-oxazole-2-carbaldehyde , in the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships (SAR) that guide the development of potent and selective therapeutic candidates.

The Rationale: Why 5-(Pyridin-3-yl)oxazole?

The efficacy of the 5-(pyridin-3-yl)oxazole scaffold can be attributed to a confluence of favorable electronic and steric properties that facilitate its interaction with the ATP-binding pocket of various kinases.

  • Hinge Binding: The pyridine nitrogen at the 3-position is strategically positioned to act as a hydrogen bond acceptor, forming a critical interaction with the backbone amide protons of the kinase hinge region. This mimics the adenine portion of ATP and serves as a primary anchor for the inhibitor.

  • Structural Rigidity and Planarity: The fused oxazole-pyridine ring system imparts a degree of rigidity and planarity to the molecule. This pre-organizes the key interacting moieties in a conformationally favorable manner for binding, reducing the entropic penalty upon association with the target kinase.

  • Vector for Further Elaboration: The 2-carbaldehyde group serves as a versatile synthetic handle. It allows for the introduction of a wide array of substituents that can be tailored to occupy adjacent pockets within the kinase active site, thereby enhancing potency and modulating the selectivity profile. Common transformations of the aldehyde group include reductive amination, Wittig reactions, and Knoevenagel condensations, each providing access to a diverse chemical space.

  • Favorable Physicochemical Properties: The pyridinyl-oxazole core generally contributes to favorable drug-like properties, including metabolic stability and cell permeability. The ability to fine-tune these properties through derivatization of the aldehyde makes this a highly attractive starting point for lead optimization.

The following diagram illustrates the key interactions of a generic kinase inhibitor incorporating the 5-(pyridin-3-yl)oxazole scaffold within the ATP binding site.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyridinyl-Oxazole Inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyridinyl_oxazole 5-(Pyridin-3-yl)oxazole Core pyridinyl_oxazole->hinge H-Bond substituent R-Group (from aldehyde) substituent->hydrophobic_pocket Hydrophobic Interactions substituent->solvent_front Solvent Interactions

Caption: Interaction map of a 5-(pyridin-3-yl)oxazole-based kinase inhibitor.

Synthetic Protocols: Harnessing the Reactivity of the Aldehyde

The aldehyde functionality at the 2-position of the oxazole ring is a versatile precursor for a variety of chemical transformations. Below are detailed protocols for key reactions used to elaborate this core structure into potential kinase inhibitors.

Protocol 1: Reductive Amination for the Introduction of Diverse Amine Scaffolds

Reductive amination is a robust and widely employed method for forming carbon-nitrogen bonds. This two-step, one-pot procedure involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This reaction is particularly useful for introducing a diverse range of substituents that can probe different regions of the kinase active site.

General Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-(pyridin-3-yl)oxazole-2-carbaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the addition of a mild acid catalyst such as acetic acid (0.1 eq.) can be beneficial.

  • Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate and the appearance of the product by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

Causality Behind Experimental Choices:

  • Solvent: DCM and DCE are excellent choices as they are relatively non-polar and aprotic, which favors imine formation and are compatible with the reducing agent.

  • Reducing Agent: NaBH(OAc)₃ is preferred over stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) because it is less likely to reduce the aldehyde starting material directly and is more tolerant of acidic conditions that can be used to catalyze imine formation.

  • Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the starting aldehyde.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is particularly useful for introducing conjugated systems, which can extend the inhibitor into different regions of the ATP binding pocket and introduce conformational constraints.

General Reaction Scheme:

(where Z and Z' are electron-withdrawing groups, e.g., CN, COOR, COR)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(pyridin-3-yl)oxazole-2-carbaldehyde (1.0 eq.) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.) in a suitable solvent such as ethanol or toluene (0.2 M).

  • Base Addition: Add a catalytic amount of a base. Piperidine or triethylamine (0.1-0.2 eq.) are commonly used.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Active Methylene Compound: The choice of the active methylene compound determines the nature of the α,β-unsaturated product and introduces different functionalities for further modification or interaction with the target kinase.

  • Base Catalyst: A weak organic base like piperidine or triethylamine is sufficient to deprotonate the active methylene compound to initiate the condensation without causing unwanted side reactions.

  • Solvent and Temperature: The choice of solvent and the application of heat are often necessary to drive the dehydration step and ensure the reaction goes to completion.

Structure-Activity Relationship (SAR) Insights

The derivatization of 5-pyridin-3-YL-oxazole-2-carbaldehyde has led to the discovery of potent inhibitors against several kinase targets, most notably p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

p38 MAP Kinase Inhibitors

In the context of p38 MAP kinase inhibition, the pyridinyl-oxazole core serves as an excellent surrogate for the pyridinyl-imidazole scaffold found in many well-established inhibitors.[1] The 3-pyridyl nitrogen forms a key hydrogen bond with the backbone NH of Met109 in the hinge region. The SAR of derivatives synthesized from the title aldehyde reveals that:

  • Small, hydrophobic groups introduced via reductive amination can occupy the hydrophobic pocket near the gatekeeper residue (Thr106).

  • The nature of the linker between the oxazole and the newly introduced group is critical for maintaining the correct vector towards this pocket.

Derivative Class General Structure Key SAR Observations Potency Range (IC₅₀)
Aminomethyl DerivativesPyridinyl-Oxazole-CH₂-NR¹R²Small alkyl or cycloalkyl groups on the nitrogen are generally favored. Bulky substituents can lead to steric clashes.10 - 500 nM
α,β-Unsaturated NitrilesPyridinyl-Oxazole-CH=C(CN)RThe cyano group can act as a hydrogen bond acceptor. The nature of the 'R' group influences planarity and interactions with the solvent front.50 - 1000 nM
VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy. The 5-(pyridin-3-yl)oxazole scaffold has been incorporated into VEGFR-2 inhibitors where it also interacts with the hinge region (Cys919).[2] The SAR for this target suggests that:

  • Larger, more extended structures derived from the aldehyde are often required to reach the hydrophobic back pocket.

  • The incorporation of additional hydrogen bond donors and acceptors on the substituent introduced at the 2-position can lead to significant gains in potency.

Derivative Class General Structure Key SAR Observations Potency Range (IC₅₀)
Substituted AnilinomethylPyridinyl-Oxazole-CH₂-NH-Ph-RSubstitution on the aniline ring, particularly with groups capable of hydrogen bonding, is crucial for high potency.5 - 200 nM
Extended Conjugated SystemsPyridinyl-Oxazole-(CH=CH)n-ArThe length and nature of the conjugated linker, as well as the substitution on the terminal aryl ring (Ar), are critical for optimizing interactions in the DFG-out conformation.20 - 800 nM

Experimental Workflows and Data Interpretation

The development of kinase inhibitors from 5-pyridin-3-YL-oxazole-2-carbaldehyde follows a well-defined workflow, from synthesis to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A 5-Pyridin-3-YL-oxazole-2-carbaldehyde B Derivatization (e.g., Reductive Amination, Knoevenagel) A->B C Purification (Chromatography, Recrystallization) B->C D Structural Characterization (NMR, MS) C->D E In vitro Kinase Assay (IC₅₀ Determination) D->E Pure Compound F Cell-based Assays (e.g., Anti-proliferative, Western Blot) E->F Potent Hits G Selectivity Profiling (Kinome Scan) F->G Active Compounds H In vivo Efficacy Studies G->H Selective Leads

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to improve your synthetic outcomes. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can navigate the complexities of this synthesis with confidence.

Core Synthesis Strategy & Workflow

The synthesis of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde is typically a multi-step process. A common and effective strategy involves two key stages:

  • Formation of the 5-(Pyridin-3-yl)oxazole core : This is often achieved via the Van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde (nicotinaldehyde) and tosylmethyl isocyanide (TosMIC).[1][2]

  • Formylation at the C2 position : The most electron-deficient C2 position of the oxazole ring can be functionalized to introduce the carbaldehyde group.[3] This is commonly done through lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

This two-step approach allows for a modular and generally reliable synthesis. The workflow diagram below outlines these critical stages and highlights key areas for troubleshooting.

G cluster_0 Stage 1: Oxazole Ring Formation (Van Leusen Reaction) cluster_0_trouble Troubleshooting Points cluster_1 Stage 2: C2-Formylation cluster_1_trouble Troubleshooting Points A Nicotinaldehyde (Pyridine-3-carbaldehyde) D Reaction Mixture (Reflux) A->D B TosMIC (Tosylmethyl isocyanide) B->D C Base (e.g., K2CO3) in Methanol C->D E Intermediate: 5-(Pyridin-3-yl)oxazole D->E Cyclization & Elimination T1 Low Yield / No Reaction D->T1 T2 Byproduct Formation (e.g., Polymerization) D->T2 F Organolithium Reagent (e.g., n-BuLi, LDA) in THF, -78 °C G Lithiation at C2 E->G Deprotonation F->G H Quench with DMF (N,N-Dimethylformamide) G->H T3 Poor C2-Selectivity G->T3 I Aqueous Workup H->I J Final Product: 5-(Pyridin-3-yl)oxazole-2-carbaldehyde I->J T4 Product Degradation I->T4 T5 Purification Challenges J->T5

Caption: Synthetic workflow for 5-(Pyridin-3-yl)oxazole-2-carbaldehyde.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Van Leusen Oxazole Synthesis

Question 1: My yield for the formation of 5-(pyridin-3-yl)oxazole is consistently low or the reaction fails to proceed. What are the likely causes?

Answer: Low yield in the Van Leusen reaction is a common issue that can typically be traced back to three critical areas: reagent quality, reaction conditions, and the choice of base.

  • Reagent Quality:

    • TosMIC Purity: Tosylmethyl isocyanide (TosMIC) is susceptible to degradation. Ensure you are using a high-purity reagent. If it appears discolored (yellow or brown) or has been stored for a long time, its performance may be compromised.

    • Aldehyde Purity: Nicotinaldehyde can oxidize to nicotinic acid upon prolonged exposure to air. Use freshly distilled or high-purity aldehyde for best results. The presence of the corresponding carboxylic acid can neutralize the base, halting the reaction.

    • Solvent Anhydrousness: The reaction is sensitive to water. Using anhydrous methanol is crucial, as water can hydrolyze intermediates.

  • Reaction Conditions:

    • Base Selection: Potassium carbonate (K₂CO₃) is the most commonly used base for this reaction.[1] It is strong enough to deprotonate TosMIC but generally mild enough to avoid promoting side reactions like the Cannizzaro reaction with the aldehyde.[4] Stronger bases like sodium methoxide can sometimes lead to undesired byproducts.

    • Temperature Control: The reaction typically requires heating (reflux in methanol) to proceed at a reasonable rate.[2] Ensure the reaction is maintained at the appropriate temperature. Insufficient heat will result in a sluggish or incomplete reaction.

  • Procedural Pitfalls:

    • Order of Addition: It is often beneficial to first stir the nicotinaldehyde and TosMIC in methanol before adding the base portion-wise. This can prevent the aldehyde from degrading under basic conditions before it has a chance to react.

Question 2: I am observing a significant amount of dark, tarry byproduct in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of dark, polymeric, or tarry material is often linked to the reactivity of the aldehyde starting material, especially under basic conditions.

  • Causality: Heterocyclic aldehydes like nicotinaldehyde can be prone to self-condensation or polymerization reactions, particularly in the presence of base and heat.[4] The pyridine nitrogen can also influence the electron density of the aldehyde, affecting its stability.

  • Preventative Measures:

    • Control the Base Concentration: Add the base (K₂CO₃) slowly and in portions rather than all at once. This keeps the instantaneous concentration of the base low, minimizing aldehyde decomposition.

    • Use a Weaker Base: If tarring is severe, consider using a milder base. An ion-exchange resin (e.g., Ambersep® 900 OH form) has been shown to be effective in some Van Leusen syntheses, providing a solid-supported base that can be easily filtered off and may lead to cleaner reactions.[5]

    • Optimize Temperature: While heat is necessary, excessive temperatures can accelerate decomposition. Ensure you are not overheating the reaction. Refluxing gently in methanol should be sufficient.

ParameterStandard ConditionOptimized Condition for Sensitive AldehydesRationale
Base K₂CO₃ (1.5-2.0 equiv.)K₂CO₃ (1.2 equiv.) or Ion-Exchange ResinReduces base-catalyzed decomposition of the aldehyde.
Addition All at oncePortion-wise over 30 minMaintains a low effective base concentration.
Solvent Anhydrous MethanolAnhydrous MethanolPrevents hydrolysis.
Stage 2: C2-Formylation

Question 3: The formylation step is giving me a mixture of products, or I am recovering unreacted starting material. How can I improve the selectivity and conversion?

Answer: The C2-formylation via lithiation is a powerful but technically demanding step. Poor selectivity and incomplete conversion are often due to issues with the lithiation itself.

  • Causality and Mechanism: The C2 proton of an oxazole is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms, making it the preferred site for deprotonation by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[3][6] However, side reactions can occur if the conditions are not strictly controlled.

  • Troubleshooting Steps:

    • Strict Anhydrous & Inert Conditions: This is non-negotiable. Any trace of water will quench the organolithium reagent, leading to low conversion. Ensure all glassware is oven- or flame-dried, and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (like THF).

    • Temperature Control: The lithiation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate. Do not let the temperature rise until after the DMF quench.

    • Choice of Base: While n-BuLi is common, it can sometimes add to the pyridine ring as a side reaction. Lithium diisopropylamide (LDA) is a non-nucleophilic strong base and can provide cleaner deprotonation at C2.

    • Quenching: Add the formylating agent (DMF) slowly at -78 °C and allow the reaction to stir at this temperature for a period before slowly warming. A rapid or warm quench can lead to complex side reactions.

Question 4: My final product, 5-(pyridin-3-yl)oxazole-2-carbaldehyde, seems to be unstable during workup or purification. What precautions should I take?

Answer: Aldehydes, particularly electron-deficient heterocyclic aldehydes, can be sensitive. The final product has multiple reactive sites.

  • Potential Degradation Pathways:

    • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid if exposed to air for extended periods, especially during purification.

    • Acid/Base Instability: The oxazole ring can be sensitive to strong acidic or basic conditions, which could be encountered during workup.[3]

    • Silica Gel Interaction: The basic pyridine nitrogen can interact strongly with acidic silica gel during column chromatography, leading to streaking, poor recovery, and potential degradation on the column.

  • Recommended Handling and Purification Protocol:

    • Mild Workup: Use a buffered or neutral aqueous workup. A saturated solution of ammonium chloride (NH₄Cl) is often preferred over strong acids.

    • Minimize Air Exposure: After extraction, concentrate the product under reduced pressure quickly. If storing the crude material, do so under an inert atmosphere.

    • Modified Chromatography: To improve purification by column chromatography, deactivate the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a tertiary amine, such as 1-2% triethylamine (Et₃N) in the eluent (e.g., hexanes/ethyl acetate). The triethylamine will occupy the acidic sites on the silica, allowing your basic product to elute cleanly without streaking.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(Pyridin-3-yl)oxazole

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add nicotinaldehyde (1.0 equiv.), tosylmethyl isocyanide (TosMIC, 1.05 equiv.), and anhydrous methanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.) portion-wise over 20-30 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde

  • Dissolve 5-(pyridin-3-yl)oxazole (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) dropwise.

  • Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an eluent system containing 1% triethylamine (e.g., Hexanes/Ethyl Acetate/1% Et₃N) to obtain the final product.

References

  • BenchChem. (n.d.). Troubleshooting Common Problems in 2-(p-Tolyl)oxazole Synthesis.
  • BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Shaabani, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1563. Available at: [Link]

  • Stradiotto, M., & Bodé, N. (2001). Oxazole Synthesis With Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(2), 271-3. Available at: [Link]

  • Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • IJRPR. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3482. Available at: [Link]

  • Reddy, T. R., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(2), 1195-1207. Available at: [Link]

  • ResearchGate. (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?. Retrieved from [Link]

  • Yamada, K., et al. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 14, 2528-2536. Available at: [Link]

  • Kulkarnia, B. A., & Ganesan, A. (1999). A solid-phase, traceless synthesis of 5-substituted oxazoles. Tetrahedron Letters, 40(31), 5637-5638. Referenced in: [Link]

  • Campos-Gaxiola, J. J., et al. (2012). 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E, 68(Pt 11), o1873. Available at: [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Pyridin-3-YL-oxazole-2-carbaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this heterocyclic aldehyde.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification techniques, it's crucial to understand the inherent properties of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. These characteristics will dictate the most effective purification strategies.

PropertyValue/InformationSignificance for Purification
Molecular Formula C9H6N2O2[1]Indicates the elemental composition.
Molecular Weight 174.16 g/mol Relevant for mass spectrometry and calculating molar equivalents.
Structure Contains a pyridine ring, an oxazole ring, and an aldehyde group.[1]The pyridine nitrogen introduces basicity, which can affect chromatographic behavior. The aldehyde is a reactive functional group.
Polarity Expected to be a polar molecule.Influences solubility and choice of chromatographic systems (normal vs. reversed-phase).
Stability Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid.[2][3] The oxazole ring itself can be sensitive to certain conditions.[4][5]Purification methods should aim to minimize degradation. Storage under an inert atmosphere is recommended.
Solubility Likely soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol.Important for selecting solvents for chromatography and recrystallization.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of 5-Pyridin-3-YL-oxazole-2-carbaldehyde in a question-and-answer format.

Column Chromatography Challenges

Question 1: My compound is streaking badly on the silica gel TLC plate and column. What's causing this and how can I fix it?

Answer: Streaking is a common issue when purifying basic compounds like those containing a pyridine ring on acidic silica gel.[6] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and band broadening.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or a solution of ammonia in methanol into your mobile phase.[6] This will neutralize the acidic sites on the silica gel, minimizing unwanted interactions and resulting in sharper bands.

    • Solvent System Optimization: Experiment with different solvent systems. A gradient elution from a non-polar to a more polar solvent system can be effective.[6]

  • Alternative Stationary Phases:

    • Alumina: Consider using neutral or basic alumina as your stationary phase, which is more suitable for basic compounds.[6]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) can be a good alternative.[6]

Question 2: My compound is not eluting from the silica gel column, even with a very polar solvent system.

Answer: This could be due to very strong adsorption to the silica gel or decomposition on the column.

Troubleshooting Steps:

  • Check Compound Stability: Before performing column chromatography, spot your crude compound on a TLC plate and let it sit for about an hour. Then, elute the plate to see if any new spots appear, which would indicate decomposition on the silica.[6]

  • Drastic Polarity Increase: If stability is not an issue, you may need to use a significantly more polar mobile phase. A gradient elution up to 100% methanol or even methanol with a small percentage of acetic acid (if the compound is stable to acid) might be necessary.

  • Switch Stationary Phase: As mentioned before, neutral alumina or reversed-phase chromatography are excellent alternatives if your compound irreversibly adsorbs to or decomposes on silica gel.[6]

Recrystallization Difficulties

Question 3: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly, or if impurities are present.[6]

Troubleshooting Steps:

  • Optimize Cooling:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool down much more slowly.[6]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a tiny seed crystal of the pure compound can also initiate crystallization.[6]

  • Address Impurities:

    • Pre-Purification: If the crude material is very impure, a preliminary purification step, such as passing it through a small plug of silica gel, can remove impurities that inhibit crystallization.[6]

Question 4: I have low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve your compound.[6]

  • Recover from Mother Liquor: After filtering the initial crop of crystals, you can reduce the volume of the mother liquor by evaporation to obtain a second crop of crystals. This second crop may require another recrystallization to achieve high purity.[6]

  • Optimize Solvent Choice: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] You may need to screen several solvents or use a co-solvent system to find the optimal conditions.

Handling Aldehyde-Specific Impurities

Question 5: I see an impurity in my NMR spectrum that looks like the corresponding carboxylic acid. How can I remove it?

Answer: Aldehydes are prone to air oxidation, forming carboxylic acid impurities.[2][3]

Troubleshooting Steps:

  • Aqueous Wash: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution.[2][3] The basic wash will deprotonate the carboxylic acid, making it water-soluble and allowing it to be separated in the aqueous layer.

  • Bisulfite Adduct Formation: For a more rigorous purification, you can form a water-soluble bisulfite adduct with the aldehyde.[2][7][8]

    • Dissolve the crude material in a suitable solvent (e.g., ethanol or methanol).

    • Add a saturated aqueous solution of sodium bisulfite and stir. The aldehyde will form a solid adduct that can be filtered, or it will move into the aqueous layer.

    • After separating the adduct from non-aldehyde impurities, the aldehyde can be regenerated by adding a base (like sodium bicarbonate or sodium hydroxide) and extracting it back into an organic solvent.[7][8]

III. Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier

This protocol is designed to purify 5-Pyridin-3-YL-oxazole-2-carbaldehyde using silica gel chromatography while mitigating issues caused by the basic pyridine moiety.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep_slurry Prepare Silica Gel Slurry (with mobile phase) pack_column Pack the Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (adsorb on silica) prep_sample->load_sample elute_column Elute with Mobile Phase (e.g., Hexane/EtOAc + 0.5% Et3N) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Pure Product evaporate_solvent->final_product

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of hexane and ethyl acetate. To this, add 0.5% (v/v) triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.

  • Sample Preparation: Dissolve the crude 5-Pyridin-3-YL-oxazole-2-carbaldehyde in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to get a dry powder of the sample adsorbed onto the silica.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the prepared mobile phase. You can start with a less polar mixture and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is particularly useful for removing non-aldehyde impurities, especially the corresponding carboxylic acid.

Logical Relationship Diagram:

G crude Crude Aldehyde (with impurities) bisulfite Add Saturated NaHSO3 (aq) crude->bisulfite separation Separate Layers bisulfite->separation adduct Water-Soluble Bisulfite Adduct regeneration Add Base (e.g., NaHCO3) adduct->regeneration impurities Organic-Soluble Impurities separation->adduct separation->impurities pure_aldehyde Pure Aldehyde (in organic layer) regeneration->pure_aldehyde

Caption: Purification logic via bisulfite adduct formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-Pyridin-3-YL-oxazole-2-carbaldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.[7]

  • Separation: Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.

  • Washing: Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining impurities.

  • Regeneration: To the aqueous layer containing the bisulfite adduct, slowly add a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.[8] This will regenerate the aldehyde.

  • Extraction: Extract the regenerated aldehyde from the aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

IV. References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. Available at: [Link]

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde | C9H6N2O2 | CID 53408326 - PubChem. Available at: [Link]

  • 5-(Pyridin-3-yl)furan-2-carbaldehyde | C10H7NO2 | CID 12215260 - PubChem. Available at: [Link]

  • Purifying aldehydes? : r/chemistry - Reddit. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at: [Link]

  • General procedures for the purification of Aldehydes - Chempedia - LookChem. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. Available at:

  • Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques - PubMed. Available at: [Link]

  • Method for pyridine amine derivative - Chromatography Forum. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available at: [Link]

  • Isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography - PubMed. Available at: [Link]

  • A Direct Synthesis of Oxazoles from Aldehydes - Organic Chemistry Portal. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. Available at: [Link]

  • Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates - PubMed. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed. Available at: [Link]

  • CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents. Available at:

  • Two different products from the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine when the aryl substituent is phenyl or pyridin-2-yl: hydrogen-bonded sheets versus dimers - PubMed. Available at: [Link]

  • 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. Instead of a rigid protocol, this document addresses common challenges and frequently asked questions encountered during the multi-step synthesis of this important heterocyclic building block.

Part 1: Troubleshooting the Oxazole Core Formation via Van Leusen Reaction

The most common and efficient route to the 5-(pyridin-3-yl)oxazole core is the Van Leusen oxazole synthesis, which involves the reaction of pyridine-3-carbaldehyde with tosylmethyl isocyanide (TosMIC).[1][2] This reaction, while powerful, can be prone to issues if not optimized correctly.

dot

Van_Leusen_Mechanism Fig 1: Van Leusen Oxazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product PyCHO Pyridine-3- carbaldehyde Adduct Initial Adduct PyCHO->Adduct TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC Anion TosMIC->Deprotonated_TosMIC Base Base (e.g., K2CO3) Base->Deprotonated_TosMIC Deprotonation Deprotonated_TosMIC->Adduct Nucleophilic Attack Oxazoline Intermediate Oxazoline Adduct->Oxazoline 5-endo-dig Cyclization Product 5-(pyridin-3-yl)oxazole Oxazoline->Product Elimination of TosH TosH TosH (p-Toluenesulfinic acid)

Caption: Fig 1: Van Leusen Oxazole Synthesis Mechanism.

FAQ 1: My Van Leusen reaction yield for 5-(pyridin-3-yl)oxazole is consistently low. What are the primary causes?

Answer: Low yields in this reaction typically stem from four critical areas:

  • Base Strength and Stoichiometry: The deprotonation of TosMIC is the first and most crucial step.[3]

    • Causality: An insufficiently strong base or inadequate amount will lead to incomplete formation of the TosMIC anion, resulting in unreacted starting materials. While potassium carbonate is common, its efficacy depends on the solvent and reaction temperature. For difficult substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary, but can also promote side reactions if not controlled.

    • Troubleshooting:

      • Ensure your K₂CO₃ is anhydrous and finely powdered to maximize surface area.

      • Consider switching to a stronger base system if yields do not improve.

      • Use at least one equivalent of base relative to TosMIC.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the base.

    • Causality: Protic solvents like methanol can compete with TosMIC for the base and quench the anionic intermediates. Apolar solvents may not provide sufficient solubility for the base or intermediates.

    • Troubleshooting: Anhydrous polar aprotic solvents like DMF, DMSO, or DME are generally preferred. A mixture, such as methanol/DME, can sometimes be effective but requires careful optimization.

  • Purity of Starting Materials:

    • Causality: Pyridine-3-carbaldehyde is susceptible to oxidation to nicotinic acid. TosMIC can degrade upon prolonged exposure to moisture. The presence of these impurities can inhibit the reaction or lead to unwanted side products.

    • Troubleshooting: Use freshly distilled or purified pyridine-3-carbaldehyde. Ensure your TosMIC is dry and stored under an inert atmosphere.

  • Reaction Temperature:

    • Causality: While many Van Leusen reactions proceed at room temperature, some require heating to overcome the activation energy for cyclization and elimination. However, excessive heat can cause decomposition of TosMIC and the product.

    • Troubleshooting: Monitor the reaction by TLC. If it stalls at room temperature, gently warm the mixture (e.g., to 40-60 °C) and continue monitoring.

FAQ 2: I've isolated my product, but it's contaminated with a significant byproduct. What could it be?

Answer: Besides unreacted starting materials, the most likely side product is p-toluenesulfinic acid (TosH) or its salt, which is eliminated in the final step.[1][4] In some cases, particularly with sensitive aldehydes, rearranged enamines can form, although this is less common for pyridine-3-carbaldehyde.[4]

  • Identification: The byproduct p-toluenesulfinic acid is acidic. It can be identified by its characteristic signals in NMR and its solubility in aqueous base.

  • Removal Protocol:

    • After the reaction is complete, perform an aqueous workup.

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic p-toluenesulfinic acid into its water-soluble sodium salt, which will be extracted into the aqueous phase.

    • Wash with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • The desired 5-(pyridin-3-yl)oxazole can then be further purified by column chromatography on silica gel or recrystallization.

Part 2: Introducing the Aldehyde Group at the C2-Position

Once the 5-(pyridin-3-yl)oxazole core is synthesized, the next step is to introduce the aldehyde group. A common misconception is to use a standard electrophilic aromatic substitution like the Vilsmeier-Haack reaction.

FAQ 3: Why did my Vilsmeier-Haack formylation (POCl₃/DMF) of 5-(pyridin-3-yl)oxazole fail or give the wrong isomer?

Answer: The regioselectivity of electrophilic substitution on the oxazole ring is the determining factor here.

  • Causality: The oxazole ring is an electron-deficient heterocycle, making electrophilic substitution generally difficult.[5] When it does occur, substitution is electronically favored at the C4 or C5 positions, not the C2 position.[5][6] The C2 position is the most electron-deficient carbon in the ring. Therefore, the Vilsmeier-Haack reaction, an electrophilic formylation, is highly unlikely to yield the desired 2-carbaldehyde and may result in no reaction or formylation at the C4 position if conditions are forced.

  • The Correct Approach: C2-Lithiation: The most reliable method for functionalizing the C2 position is through deprotonation with a strong organolithium base, followed by quenching with an electrophile. The proton at C2 is the most acidic on the oxazole ring.[7][8]

dot

C2_Lithiation Fig 2: C2-Formylation via Lithiation-Quench Oxazole 5-(pyridin-3-yl)oxazole Lithio_Oxazole 2-Lithio-5-(pyridin-3-yl)oxazole (Anionic Intermediate) Oxazole->Lithio_Oxazole Deprotonation @ C2 (e.g., -78 °C, THF) Base n-BuLi or LDA (Strong Base) Base->Lithio_Oxazole DMF DMF (Electrophile) Iminium_Intermediate Iminium Adduct DMF->Iminium_Intermediate Lithio_Oxazole->Iminium_Intermediate Quench with DMF Product 5-Pyridin-3-YL-oxazole- 2-carbaldehyde Iminium_Intermediate->Product Workup Aqueous Workup (H₃O⁺) Workup->Product Hydrolysis

Caption: Fig 2: C2-Formylation via Lithiation-Quench.

Protocol: C2-Formylation of 5-(pyridin-3-yl)oxazole
  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 5-(pyridin-3-yl)oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) or Lithium diisopropylamide (LDA) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the solution.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting crude aldehyde by silica gel column chromatography.

Part 3: Alternative Synthesis via Oxidation & Associated Side Products

An alternative and powerful strategy is to synthesize a precursor molecule, 5-(pyridin-3-yl)oxazol-2-yl)methanol, and then perform a selective oxidation to obtain the final aldehyde.

FAQ 4: I'm trying to oxidize (5-(pyridin-3-yl)oxazol-2-yl)methanol to the aldehyde, but I'm getting the carboxylic acid as a major byproduct. How can I prevent this?

Answer: This issue, known as over-oxidation, is a classic challenge in alcohol-to-aldehyde transformations.[9] The choice of oxidizing agent is critical.

  • Causality: The aldehyde product is itself susceptible to further oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents and water.[10] Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acid) are too powerful and will inevitably lead to significant amounts of the carboxylic acid byproduct.[9]

  • Solution: Use milder, anhydrous oxidizing agents that are selective for the conversion of primary alcohols to aldehydes.

Data Table: Comparison of Selective Oxidizing Agents
Oxidizing AgentTypical ConditionsProsConsCommon Side Products
PCC (Pyridinium chlorochromate)CH₂Cl₂, rtReliable, commercially availableCarcinogenic chromium waste, acidicUnreacted alcohol, minor over-oxidation if wet
DMP (Dess-Martin periodinane)CH₂Cl₂, rtMild, fast, high-yieldingExpensive, potentially explosiveUnreacted alcohol, residual iodine compounds
MnO₂ (Manganese dioxide)CH₂Cl₂, Acetone, or Hexane, rt or refluxGood for allylic/benzylic/heterocyclic alcohols, cheapRequires large excess of reagent, variable reactivityUnreacted alcohol (incomplete reaction)
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CHigh yields, very mildRequires cryogenic temps, foul odor (DMS)Unreacted alcohol, N-acylated triethylamine

Troubleshooting Decision Tree for Oxidation

dot

Oxidation_Troubleshooting Fig 3: Troubleshooting the Alcohol-to-Aldehyde Oxidation Start Oxidation of (5-(pyridin-3-yl)oxazol-2-yl)methanol Q1 What is the main issue? Start->Q1 OverOx Over-oxidation to Carboxylic Acid Q1->OverOx High % of Acid Incomplete Incomplete Reaction (Alcohol remains) Q1->Incomplete High % of Alcohol LowYield Low Recovered Yield (Decomposition) Q1->LowYield Poor Mass Balance Sol1 Switch to milder, anhydrous reagent (DMP, MnO2, Swern). Ensure strictly anhydrous conditions. OverOx->Sol1 Sol2 Increase reagent stoichiometry (2-5 eq). Increase reaction time or temperature. Ensure reagent is active (e.g., use fresh MnO2). Incomplete->Sol2 Sol3 Use milder conditions (lower temp). Check pH of workup; avoid strong acid/base. Ensure product stability on silica gel. LowYield->Sol3

Caption: Fig 3: Troubleshooting the Alcohol-to-Aldehyde Oxidation.

References

  • Synthesis of Pyridin-3-yl-1,3,4-oxadiazole and 5-p-Tolyl-1,3,4-oxadiazole Derivatives... ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • S. M. El-Dahmy, et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1614. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (PDF) Available at: [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde. PubChem. Available at: [Link]

  • R. S. Gholap, et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(3), 539-549. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • I. J. Turchi. (1986). The new chemistry of oxazoles. ACS Publications. Available at: [Link]

  • M. C. de la Torre, et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Available at: [Link]

  • Oxazole. Wikipedia. Available at: [Link]

  • Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. ResearchGate. Available at: [Link]

  • N. Disney, et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. Available at: [Link]

  • Van Leusen Reaction. YouTube. Available at: [Link]

  • Synthesis Using Vilsmeier Reagents. ResearchGate. Available at: [Link]

  • A. T. Karlberg, et al. (2013). Cinnamyl Alcohol Oxidizes Rapidly Upon Air Exposure. PubMed. Available at: [Link]

  • One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction... ResearchGate. Available at: [Link]

  • Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. Available at: [Link]

  • Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Y. Wang, et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1148. Available at: [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations.

I. Synthetic Strategy Overview & Key Optimization Junctions

The synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde typically proceeds through a two-stage process. Understanding this workflow is critical for effective troubleshooting and optimization.

Stage 1: Formation of the 5-(Pyridin-3-yl)oxazole Core The most common and efficient method for constructing the 5-substituted oxazole ring is the Van Leusen oxazole synthesis.[1][2][3] This reaction involves the condensation of an aldehyde (in this case, 3-pyridinecarboxaldehyde) with tosylmethyl isocyanide (TosMIC).

Stage 2: C2-Formylation of the Oxazole Ring Once the 5-(pyridin-3-yl)oxazole is obtained, the next critical step is the introduction of the carbaldehyde group at the C2 position. The Vilsmeier-Haack reaction is the most frequently employed method for this transformation due to its reliability with electron-rich heterocycles.[4][5]

The following Graphviz diagram illustrates this synthetic workflow and highlights the key areas for optimization.

Synthesis_Workflow cluster_0 Stage 1: Oxazole Formation (Van Leusen) cluster_1 Stage 2: C2-Formylation (Vilsmeier-Haack) cluster_2 Key Optimization Areas 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Van_Leusen_Rxn Van Leusen Reaction 3-Pyridinecarboxaldehyde->Van_Leusen_Rxn TosMIC TosMIC TosMIC->Van_Leusen_Rxn 5-Pyridin-3-yl-oxazole 5-Pyridin-3-yl-oxazole Van_Leusen_Rxn->5-Pyridin-3-yl-oxazole Opt_VanLeusen Base, Solvent, Temperature Van_Leusen_Rxn->Opt_VanLeusen Vilsmeier_Rxn Vilsmeier-Haack Reaction 5-Pyridin-3-yl-oxazole->Vilsmeier_Rxn Intermediate Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Vilsmeier_Rxn Target_Molecule 5-Pyridin-3-YL-oxazole-2-carbaldehyde Vilsmeier_Rxn->Target_Molecule Opt_Vilsmeier Reagent Stoichiometry, Temperature, Work-up Vilsmeier_Rxn->Opt_Vilsmeier

Figure 1: Synthetic workflow for 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

A. Stage 1: Van Leusen Synthesis of 5-(Pyridin-3-yl)oxazole

Q1: My yield of 5-(pyridin-3-yl)oxazole is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Van Leusen synthesis of this particular substrate can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 3-Pyridinecarboxaldehyde: This aldehyde is susceptible to oxidation to nicotinic acid. Ensure you are using freshly distilled or recently purchased material. An older bottle may have a significant amount of the corresponding carboxylic acid, which will not participate in the reaction.

    • TosMIC: Tosylmethyl isocyanide is moisture-sensitive. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection and Stoichiometry:

    • The choice of base is critical for the deprotonation of TosMIC.[2] For pyridyl substrates, a non-nucleophilic, moderately strong base is often preferred to avoid side reactions with the pyridine ring.

    • Recommended Bases: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.[1] Other options include potassium tert-butoxide (t-BuOK), though it may lead to more side products if not used carefully.

    • Troubleshooting: If you are using a weaker base like triethylamine (Et₃N), you may not be achieving complete deprotonation of TosMIC. Conversely, a very strong base like n-butyllithium (n-BuLi) can lead to undesired reactions.

  • Solvent and Temperature:

    • Solvent: Anhydrous methanol or a mixture of DME and methanol are common solvent systems for this reaction.[6] The use of protic solvents like methanol is often beneficial for the reaction mechanism.

    • Temperature: The reaction is typically run at reflux.[1] If the yield is low, ensure the reaction is reaching the appropriate temperature. However, excessively high temperatures for prolonged periods can lead to decomposition.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.[1] Extended reaction times may not necessarily improve the yield and could lead to the formation of byproducts.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

A2: The formation of multiple products can complicate purification. Common side products in the Van Leusen synthesis include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 3-pyridinecarboxaldehyde and potentially TosMIC.

  • Nicotinic Acid: As mentioned, oxidation of the starting aldehyde is a common issue.

  • TosMIC Decomposition Products: If the reaction conditions are too harsh or if moisture is present, TosMIC can decompose.

  • Partially Reacted Intermediates: The reaction proceeds through an oxazoline intermediate.[3] Incomplete elimination of the tosyl group can lead to the presence of this intermediate in the final reaction mixture.

Troubleshooting Workflow for Low Yield in Van Leusen Synthesis:

Troubleshooting_VanLeusen start Low Yield of 5-(Pyridin-3-yl)oxazole check_reagents Check Purity of 3-Pyridinecarboxaldehyde and TosMIC start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents check_reagents->reagents_bad No optimize_base Optimize Base (e.g., switch to K2CO3) reagents_ok->optimize_base reagents_bad->start base_ok Yield Improves optimize_base->base_ok base_no_change No Improvement optimize_base->base_no_change end Successful Synthesis base_ok->end optimize_conditions Optimize Solvent/Temperature (e.g., anhydrous MeOH, reflux) base_no_change->optimize_conditions conditions_ok Yield Improves optimize_conditions->conditions_ok conditions_ok->end

Figure 2: Decision tree for troubleshooting low yields in the Van Leusen synthesis.
B. Stage 2: Vilsmeier-Haack Formylation of 5-(Pyridin-3-yl)oxazole

Q3: I am getting a low yield or no reaction during the Vilsmeier-Haack formylation. What could be the problem?

A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the substrate and the activity of the Vilsmeier reagent.[5][7]

  • Vilsmeier Reagent Preparation:

    • The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[4] This reagent is highly moisture-sensitive. Ensure you are using anhydrous DMF and fresh POCl₃. The reagent should be prepared in situ and used immediately.

    • The stoichiometry is crucial. An excess of the Vilsmeier reagent is often required, typically 1.5 to 3 equivalents relative to the oxazole substrate.

  • Substrate Reactivity:

    • The pyridine ring is electron-deficient, which deactivates the molecule towards electrophilic substitution. While the oxazole ring is generally considered electron-rich, the deactivating effect of the pyridyl substituent can make the formylation challenging.[8]

    • Solution: Harsher reaction conditions may be necessary compared to more electron-rich heterocycles. This can include increasing the reaction temperature (e.g., from room temperature to 60-80 °C) and prolonging the reaction time. Monitor the reaction by TLC to find the optimal conditions.

  • Side Reaction with Pyridine Nitrogen:

    • The acidic conditions of the Vilsmeier-Haack reaction can lead to protonation or other reactions at the pyridine nitrogen. This can further deactivate the ring system. While this is a potential issue, the Vilsmeier-Haack reaction has been successfully used for other electron-deficient heterocycles.[8]

Q4: My reaction mixture turns dark, and I isolate a complex mixture of products. What are the potential side reactions?

A4: A dark reaction mixture and multiple products are indicative of side reactions or decomposition.

  • Overheating: While higher temperatures may be needed, excessive heat can lead to polymerization and decomposition of the starting material and product.

  • N-Oxidation: Although less common under Vilsmeier-Haack conditions, the presence of oxidizing impurities could potentially lead to the formation of the pyridine N-oxide.[9]

  • Quaternization: The pyridine nitrogen can react with electrophiles. While the Vilsmeier reagent is a C-electrophile, other reactive species in the mixture could potentially lead to quaternization of the pyridine ring.

  • Hydrolysis of POCl₃: If moisture is present, POCl₃ will hydrolyze to phosphoric acid and HCl, which can catalyze decomposition pathways.

Q5: The purification of the final product, 5-Pyridin-3-YL-oxazole-2-carbaldehyde, is difficult. Do you have any recommendations?

A5: The product is a polar, heteroaromatic aldehyde, which can present purification challenges.

  • Work-up: After the reaction is complete, the mixture is typically quenched by pouring it onto ice and then neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt. Careful pH control during work-up is important to avoid decomposition.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or adding a small amount of methanol. For example, a gradient of 10% to 50% ethyl acetate in hexane, followed by the introduction of 1-5% methanol in dichloromethane, can be effective.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

    • Solvent Systems: Suitable solvents for recrystallization of polar aromatic compounds include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water mixtures.

  • Bisulfite Adduct Formation: For stubborn purifications where the aldehyde is contaminated with non-aldehydic impurities, forming a solid sodium bisulfite adduct can be a useful strategy.[10][11] The adduct can be filtered off, washed, and then the aldehyde can be regenerated by treatment with a base.

Q6: My purified 5-Pyridin-3-YL-oxazole-2-carbaldehyde seems to be degrading over time. What are the stability and storage recommendations?

A6: Aromatic aldehydes, especially those with heteroaromatic rings, can be sensitive to air, light, and temperature.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. This is accelerated by exposure to air.

  • Light Sensitivity: Many aromatic aldehydes are light-sensitive and can discolor or decompose upon prolonged exposure to light.

  • Storage Recommendations:

    • Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

    • Protect from light by using an amber vial or by wrapping the container in aluminum foil.

    • Store at a low temperature (e.g., in a refrigerator at 2-8 °C). For long-term storage, a freezer (-20 °C) is recommended.

III. Optimized Experimental Protocols

The following protocols are provided as a starting point for the synthesis and can be further optimized based on your specific experimental setup and observations.

Protocol 1: Synthesis of 5-(Pyridin-3-yl)oxazole
  • To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 equivalents).

  • Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete in 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-(pyridin-3-yl)oxazole.

Protocol 2: Vilsmeier-Haack Formylation of 5-(Pyridin-3-yl)oxazole
  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 5-(pyridin-3-yl)oxazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, potentially with the addition of a small percentage of methanol) to yield 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

IV. Comparative Data for Optimization

The following table provides a summary of typical reaction conditions and expected outcomes for the key steps in the synthesis. These parameters should be used as a starting point for optimization.

Parameter Stage 1: Van Leusen Synthesis Stage 2: Vilsmeier-Haack Formylation
Key Reagents 3-Pyridinecarboxaldehyde, TosMIC5-(Pyridin-3-yl)oxazole, POCl₃, DMF
Base/Reagent Stoichiometry K₂CO₃ (2 eq.)POCl₃ (1.5-3 eq.), DMF (as solvent or co-solvent)
Solvent Anhydrous Methanol or DME/MethanolAnhydrous DMF or Dichloromethane
Temperature Reflux (approx. 65 °C for MeOH)0 °C to 70 °C
Typical Reaction Time 2-4 hours2-6 hours
Typical Yield 60-80%40-60% (can be lower due to substrate deactivation)
Purification Method Column Chromatography (Hexane/EtOAc)Column Chromatography (Hexane/EtOAc +/- MeOH)

V. References

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link][4][5]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link][8]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link][9]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health. [Link][1]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link][3][6]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link][10]

  • Vilsmeier–Haack reaction. Wikipedia. [Link][7]

  • Van Leusen reaction. Wikipedia. [Link][2]

  • Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. ResearchGate. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link][3]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link][4][5]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. [Link][11]

Sources

Technical Support Center: 5-Pyridin-3-YL-oxazole-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Pyridin-3-YL-oxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic transformations of this versatile heterocyclic aldehyde.

I. Synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde via Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a robust method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). However, challenges can arise, particularly when dealing with heteroaromatic aldehydes.

Frequently Asked Questions & Troubleshooting

Question 1: My Van Leusen reaction is low-yielding or failing. What are the common causes?

Answer: Low yields in the Van Leusen synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde can stem from several factors, often related to reagent quality, reaction conditions, and the nature of the starting materials.

  • Reagent Quality:

    • TosMIC Decomposition: Tosylmethyl isocyanide (TosMIC) is sensitive to moisture and can degrade. Ensure it is stored in a desiccator and handled under an inert atmosphere if possible.

    • Aldehyde Impurities: The starting pyridine-3-carbaldehyde must be pure. Contamination with the corresponding carboxylic acid can neutralize the base, while ketone impurities will not form oxazoles and can lead to nitrile byproducts.[1]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is commonly used. Insufficient base will result in incomplete deprotonation of TosMIC, while an overly strong base or prolonged reaction times at high temperatures can lead to TosMIC decomposition.

    • Solvent Choice: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are generally preferred. While protic solvents like methanol can sometimes be employed, they may participate in side reactions.[1]

    • Temperature Control: The initial addition of the deprotonated TosMIC to the aldehyde is typically performed at low temperatures (e.g., -60 °C to 0 °C) to control the exothermic reaction and prevent side reactions. The reaction is then allowed to warm to room temperature or gently heated to drive the elimination step.

  • Influence of the Pyridine Ring: The basicity of the pyridine nitrogen can potentially interfere with the reaction by reacting with TosMIC or influencing the electronic nature of the aldehyde. While generally not a major issue with pyridine-3-carbaldehyde, if problems persist, consider using a less basic solvent or adding the base slowly to a mixture of the aldehyde and TosMIC.

Question 2: I'm observing a significant byproduct that I suspect is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I address this?

Answer: The accumulation of the dihydrooxazole intermediate is a common issue where the final elimination of the tosyl group is incomplete.[1]

  • Confirmation: This intermediate can be isolated by column chromatography and characterized by NMR spectroscopy (look for signals corresponding to the tosyl group and dihydrooxazole ring protons) and mass spectrometry.

  • Promoting Elimination:

    • In-situ: Ensure sufficient base and adequate reaction time/temperature to facilitate the elimination. Switching to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.

    • Post-reaction: If the intermediate has been isolated, it can be redissolved in a suitable solvent and treated with a strong, non-nucleophilic base to drive the elimination.

II. Wittig Reaction with 5-Pyridin-3-YL-oxazole-2-carbaldehyde

The Wittig reaction is a cornerstone for converting aldehydes to alkenes. However, the unique structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde presents specific challenges.

Frequently Asked Questions & Troubleshooting

Question 1: My Wittig reaction is giving low yields of the desired alkene. What could be the problem?

Answer: Low yields in the Wittig reaction with this substrate can be attributed to issues with ylide formation, side reactions involving the pyridine nitrogen, and the stability of the starting material and product.

  • Ylide Generation: Incomplete formation of the phosphorus ylide is a frequent problem. Ensure you are using a sufficiently strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) and anhydrous conditions. A color change to deep red or orange upon addition of the base to the phosphonium salt is indicative of ylide formation.[1]

  • Pyridine Nitrogen Interference: The basic pyridine nitrogen can potentially be protonated by acidic phosphonium salts or react with the ylide. While less of an issue with non-stabilized ylides, it can be a concern. To mitigate this, consider:

    • Order of Addition: Generate the ylide first, then slowly add the aldehyde solution at a low temperature.

    • Use of a Non-nucleophilic Base: Employing a base that is less likely to interact with the pyridine nitrogen, such as potassium tert-butoxide, can be beneficial.

  • Aldehyde Stability: Heterocyclic aldehydes can sometimes be labile.[2] Ensure the starting material is pure and consider running the reaction under an inert atmosphere.

Question 2: I am observing poor stereoselectivity in my Wittig reaction. How can I control the E/Z ratio of the resulting alkene?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[3][4]

  • For (Z)-Alkenes: Use non-stabilized ylides (e.g., those derived from simple alkyltriphenylphosphonium salts). Running the reaction in the presence of lithium salts can sometimes enhance Z-selectivity.

  • For (E)-Alkenes: Use stabilized ylides (e.g., those with an adjacent ester or ketone group). These ylides are less reactive and often require heating. The Schlosser modification, which involves deprotonation and protonation of the betaine intermediate at low temperatures, can also be used to favor the E-isomer.[2]

Experimental Protocol: General Procedure for Wittig Olefination

This protocol provides a general starting point for the Wittig reaction with 5-Pyridin-3-YL-oxazole-2-carbaldehyde. Optimization of the base, solvent, and temperature may be necessary.

Materials:

  • (Substituted)triphenylphosphonium halide (1.1 eq)

  • Strong base (e.g., n-BuLi, NaH, or t-BuOK) (1.1 eq)

  • Anhydrous THF or other suitable aprotic solvent

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde (1.0 eq)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the resulting ylide solution to 0 °C.

  • Dissolve 5-Pyridin-3-YL-oxazole-2-carbaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde 5-Pyridin-3-YL-oxazole- 2-carbaldehyde Alkene Alkene Product Oxaphosphetane->Alkene Elimination Quench Quench (aq. NH4Cl) Alkene->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: General workflow for the Wittig reaction.

III. Reductive Amination of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Reductive amination is a versatile method for the synthesis of amines from aldehydes. The presence of the pyridine ring and the oxazole moiety requires careful consideration of reaction conditions.

Frequently Asked Questions & Troubleshooting

Question 1: My reductive amination is giving a complex mixture of products or low yields of the desired amine. What are the potential issues?

Answer: Challenges in the reductive amination of this substrate often arise from side reactions, catalyst deactivation, and incomplete imine formation or reduction.

  • Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a reversible reaction. To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or molecular sieves.

  • Choice of Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is crucial for one-pot procedures. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[5] Stronger reducing agents like sodium borohydride (NaBH₄) can also reduce the starting aldehyde.

  • Catalyst Deactivation: In catalytic hydrogenations, the pyridine nitrogen can act as a catalyst poison. Careful selection of the catalyst and reaction conditions is necessary.

  • Side Reactions:

    • Over-alkylation: Primary amines can react further to form tertiary amines. Using an excess of the amine can help to minimize this.

    • Aldehyde Reduction: As mentioned, a non-selective reducing agent can reduce the aldehyde to the corresponding alcohol.

    • Lewis Acid Effects: The use of a Lewis acid catalyst can activate the carbonyl group towards nucleophilic attack but may also coordinate to the pyridine nitrogen, potentially influencing the reaction outcome.[5][6][7][8]

Question 2: How can I improve the selectivity for the desired secondary amine?

Answer: To favor the formation of the secondary amine and avoid over-alkylation, several strategies can be employed:

  • Stoichiometry: Use a slight excess of the primary amine relative to the aldehyde.

  • Stepwise Procedure: Consider a two-step procedure where the imine is first formed and isolated (or at least formed to completion in situ) before the addition of the reducing agent.

  • Bulky Amines: If applicable, using a sterically hindered amine can disfavor the formation of the tertiary amine.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general one-pot procedure using sodium triacetoxyborohydride.

Materials:

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask, add 5-Pyridin-3-YL-oxazole-2-carbaldehyde and the amine.

  • Dissolve the mixture in anhydrous DCM or DCE.

  • If the amine salt is used, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Optionally, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive Amination Troubleshooting Logic

Reductive_Amination_Troubleshooting cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_catalyst Catalyst Issues (Hydrogenation) Start Low Yield or Complex Mixture Incomplete_Imine Incomplete Imine Formation Start->Incomplete_Imine Aldehyde_Reduction Aldehyde Reduction Start->Aldehyde_Reduction Over_Alkylation Over-Alkylation Start->Over_Alkylation Catalyst_Poisoning Catalyst Poisoning by Pyridine Start->Catalyst_Poisoning Water Remove Water (Molecular Sieves) Incomplete_Imine->Water Acid_Catalyst Add Catalytic Acid (e.g., AcOH) Incomplete_Imine->Acid_Catalyst Weak_Reducer Use Milder Reductant (e.g., STAB) Aldehyde_Reduction->Weak_Reducer Excess_Amine Use Excess Amine Over_Alkylation->Excess_Amine Change_Catalyst Screen Different Catalysts (e.g., Pd, Pt, Ni) Catalyst_Poisoning->Change_Catalyst

Caption: Troubleshooting logic for reductive amination.

IV. Purification and Stability

The polar nature of the pyridinyl and oxazole rings, combined with the reactive aldehyde, can make purification challenging.

Frequently Asked Questions & Troubleshooting

Question 1: I am having difficulty purifying my product by silica gel chromatography. What are the alternatives?

Answer: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing, low recovery, and even decomposition.[9]

  • TLC Analysis: Before attempting column chromatography, run a TLC plate and let it sit for 30-60 minutes before eluting to check for on-plate decomposition.[9]

  • Modified Silica Gel Chromatography:

    • Base-treated Silica: Pre-treat the silica gel with a small amount of triethylamine in the eluent (e.g., 1%) to neutralize the acidic sites.

    • Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to minimize the time the compound spends on the column.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

    • Reverse-phase Chromatography (C18): This is suitable for polar compounds, using a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent/anti-solvent systems.[9]

Question 2: Is 5-Pyridin-3-YL-oxazole-2-carbaldehyde and its derivatives stable?

Answer: The oxazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to hydrolysis under acidic or strongly basic conditions.[10] The aldehyde group is also prone to oxidation to the corresponding carboxylic acid upon exposure to air.

  • Storage: Store the compound and its derivatives under an inert atmosphere, protected from light and moisture. Refrigeration is recommended for long-term storage.

  • Handling: Avoid prolonged exposure to strong acids or bases during workup and purification. Use of buffered solutions can be beneficial.

References

  • preventing byproduct formation in the Van Leusen oxazole synthesis - Benchchem. (URL: )
  • Lee, K. N., Lei, Z., & Ngai, M. Y. (2017). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Journal of the American Chemical Society, 139(14), 5061–5064. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

  • Application Notes and Protocols: Functionalization of the Oxazole C2-Position via Wittig Reaction - Benchchem. (URL: )
  • Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - ResearchGate. (URL: [Link])

  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - NIH. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])

  • Van Leusen Reaction | NROChemistry. (URL: [Link])

  • Wittig Reaction - Common Conditions. (URL: [Link])

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (URL: [Link])

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - MDPI. (URL: [Link])

  • Wittig reaction - Wikipedia. (URL: [Link])

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

  • Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent | Request PDF - ResearchGate. (URL: [Link])

  • A New Way to Amines - GalChimia. (URL: [Link])

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. (URL: [Link])

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. (URL: [Link])

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (URL: [Link])

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (URL: [Link])

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of Trisubstituted Oxazoles via Aryne Induced[5][6] Sigmatropic Rearrangement-Annulation Cascade. (URL: [Link])

  • Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamid - The Royal Society of Chemistry. (URL: [Link])

Sources

stability issues and degradation pathways of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Pyridin-3-YL-oxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your results.

I. Overview of Chemical Stability

5-Pyridin-3-YL-oxazole-2-carbaldehyde is a heteroaromatic compound featuring a pyridine ring, an oxazole ring, and an aldehyde functional group. The interplay of these components dictates its reactivity and stability profile. While the oxazole ring is generally thermally stable, its stability can be influenced by substituents and reaction conditions.[1] The aldehyde group is a key reactive center, and the pyridine nitrogen introduces basicity to the molecule. Understanding these characteristics is crucial for its successful application in research and development.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns stem from the three key structural features:

  • Aldehyde Group: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air.[2] They can also undergo self-condensation or polymerization reactions.[2]

  • Oxazole Ring: The oxazole ring can be prone to hydrolytic cleavage under strong acidic or basic conditions, leading to ring-opening.[3][4]

  • Pyridine Ring: The basic nitrogen on the pyridine ring can interact with acidic media, potentially influencing the electronic properties and stability of the entire molecule.[5]

Q2: How should I properly store 5-Pyridin-3-YL-oxazole-2-carbaldehyde?

A2: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C.[6] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the aldehyde group.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil, as aromatic and heterocyclic compounds can be light-sensitive.

  • Moisture: Keep in a tightly sealed container in a desiccator to prevent hydrolysis.

Q3: Can I dissolve this compound in protic solvents like methanol or water?

A3: While likely soluble in polar organic solvents, caution should be exercised with protic solvents. In alcohols, aldehydes can form hemiacetals, which are generally more stable but will exist in equilibrium with the aldehyde.[2] In water, especially at non-neutral pH, the risk of oxazole ring hydrolysis increases.[3] It is recommended to prepare solutions fresh and use aprotic solvents like DMSO, DMF, or acetonitrile when possible. If aqueous buffers are necessary, use them at a neutral pH and for the shortest duration possible.

Q4: Is this compound compatible with strong acids or bases?

A4: No, exposure to strong acids or bases should be avoided. Strong acids can protonate the pyridine nitrogen, altering the compound's properties, and may catalyze the hydrolysis of the oxazole ring.[7][8] Strong bases can deprotonate the carbon adjacent to the aldehyde or catalyze aldol-type condensation reactions and can also promote oxazole ring cleavage.[4][9]

III. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Loss of compound potency or activity over time in solution. 1. Oxidation of the aldehyde: The aldehyde has been oxidized to the less active carboxylic acid. 2. Hydrolysis of the oxazole ring: The core scaffold has degraded.1. Solution: Prepare fresh solutions for each experiment. If a stock solution must be stored, store it at -20°C or -80°C under an inert atmosphere. Explanation: Lowering the temperature slows down degradation reactions. An inert atmosphere prevents oxidation.[2] 2. Solution: Analyze the solution by LC-MS to check for the presence of degradation products. If degradation is confirmed, consider using aprotic solvents for your stock solution.
Unexpected peaks in NMR or LC-MS analysis of a newly received sample. 1. Presence of the corresponding carboxylic acid: The aldehyde has partially oxidized during synthesis, purification, or storage. 2. Polymerization/Oligomerization: The aldehyde has undergone self-condensation.1. Solution: Repurify the compound using flash chromatography. After purification, store the compound under an inert atmosphere. Explanation: The aldehyde is a reactive functional group prone to oxidation.[10] 2. Solution: Check the 1H NMR for a decrease in the aldehyde proton signal and the appearance of broad signals. If polymerization is suspected, purification may be difficult. It is best to obtain a fresh batch of the compound.
Reaction mixture turns dark or forms a precipitate when using the compound. 1. Decomposition under reaction conditions: The compound may be unstable to the specific reagents or temperature used. 2. Incompatibility with reaction components: The compound may be reacting with other components in the mixture in an unintended way.1. Solution: Run a stability test of the compound under the reaction conditions (solvent, temperature, pH) without the other reagents. Analyze the results by TLC or LC-MS to assess stability. Explanation: Heterocyclic compounds can have unexpected reactivity.[11] 2. Solution: Consider potential side reactions. For example, if your reaction involves primary or secondary amines, they can react with the aldehyde to form imines.
Inconsistent results between experimental batches. 1. Variable purity of the compound: Different batches may have varying levels of impurities or degradation products. 2. Inconsistent handling and storage: Differences in how the compound is stored and handled between experiments can lead to varying levels of degradation.1. Solution: Always verify the purity of a new batch by NMR and LC-MS before use. Explanation: Even small amounts of impurities can significantly affect biological or chemical assays. 2. Solution: Establish a strict, standardized protocol for the storage and handling of the compound, including how solutions are prepared and stored.

IV. Potential Degradation Pathways

To aid in understanding the stability of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, the following diagrams illustrate the most likely degradation pathways.

G cluster_main 5-Pyridin-3-YL-oxazole-2-carbaldehyde cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) A Start Compound B Carboxylic Acid Derivative A->B [O] (e.g., air) C Ring-Opened Product A->C H₂O (H⁺ or OH⁻)

Caption: Major degradation pathways of the target compound.

V. Experimental Protocols

Here are protocols to assess the stability of your compound under various conditions.

Protocol 1: pH Stability Assessment

Objective: To determine the stability of 5-Pyridin-3-YL-oxazole-2-carbaldehyde at different pH values.

Materials:

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde

  • Buffers: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)

  • Acetonitrile or DMSO (for stock solution)

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the compound in acetonitrile or DMSO.

  • In triplicate, add the stock solution to each of the pH buffers to a final concentration of 100 µM.

  • Incubate the solutions at room temperature.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by LC-MS to quantify the remaining parent compound and identify any major degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH condition.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of the compound upon exposure to light.

Materials:

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde

  • Solvent (e.g., acetonitrile)

  • Clear and amber vials

  • A controlled light source (or ambient laboratory light)

  • LC-MS system

Procedure:

  • Prepare a solution of the compound in the chosen solvent (e.g., 100 µM).

  • Place half of the solution in a clear vial (exposed sample) and the other half in an amber vial (control).

  • Expose both vials to the light source for a set period (e.g., 24 hours).

  • After the exposure period, analyze both the exposed and control samples by LC-MS.

  • Compare the chromatograms to determine the extent of degradation and identify any photoproducts.

VI. References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698.

  • Movassaghi, M., & Schmidt, M. A. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 62, 152903.

  • Gouda, M. A., et al. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Chemistry of Heterocyclic Compounds, 51(10), 891-925.

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Wrobel, D., & Mlynarski, J. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3225.

  • Eurasian Journal of Chemistry. (2022). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Retrieved from [Link]

  • Calapai, F., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(19), 6296.

  • Wang, Y., et al. (2022). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1191.

  • Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196.

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14734-14753.

  • ResearchGate. (n.d.). Recyclization of 5‐Amino‐ oxazoles as a Route to new Functionalized Heterocycles. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • HETEROCYCLES. (1993). new chemistry of oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • DSpace Repository. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • ACS Publications. (1974). The Chemistry of the Oxazoles. Retrieved from [Link]

  • PubMed Central. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

Sources

scale-up challenges for the synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic building block. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a successful and scalable synthesis.

The synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde presents a unique set of challenges stemming from the electronic properties of both the pyridine and oxazole rings. This guide will provide in-depth technical insights based on established principles of heterocyclic chemistry to address potential issues during your experimental work.

I. Frequently Asked Questions (FAQs)

Here are some of the common questions encountered during the synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde:

Q1: What are the most common synthetic routes for 5-aryl-oxazole-2-carbaldehydes?

A1: The most prevalent methods involve a two-step process: first, the formation of the 5-(pyridin-3-yl)oxazole core, followed by formylation at the C2 position. Common strategies for the oxazole ring formation include the van Leusen reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) or the Robinson-Gabriel synthesis.[1][2][3] The subsequent formylation is often achieved via a Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5][6][7][8]

Q2: My Vilsmeier-Haack formylation is giving low yields. What are the likely causes?

A2: Low yields in Vilsmeier-Haack reactions on electron-deficient substrates like 5-(pyridin-3-yl)oxazole can be due to several factors. The pyridine ring deactivates the oxazole ring towards electrophilic substitution.[6][9] Insufficient activation of the Vilsmeier reagent, incorrect stoichiometry, or suboptimal reaction temperature can also contribute to low conversion. Additionally, the Vilsmeier reagent is a weak electrophile, and its reaction with electron-rich aromatic or heteroaromatic compounds is more favorable.[7][8][9]

Q3: I am observing significant byproduct formation during my reaction. How can I identify and minimize these?

A3: Byproduct formation is a common challenge. In the Vilsmeier-Haack reaction, potential side reactions include di-formylation or formylation on the pyridine ring, although the latter is less likely due to its electron-deficient nature.[10] Incomplete hydrolysis of the iminium salt intermediate can also lead to impurities. Careful control of reaction conditions and stoichiometry is crucial.

Q4: The purification of my final product is proving difficult. Any suggestions?

A4: 5-Pyridin-3-YL-oxazole-2-carbaldehyde is a polar molecule, which can make purification by standard column chromatography challenging. The presence of the basic pyridine nitrogen can cause streaking on silica gel. Consider using a modified silica gel (e.g., deactivated with triethylamine) or alternative purification techniques like preparative HPLC. Another effective method for purifying aldehydes is the formation of a sodium bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[11][12]

Q5: Is the final product stable? What are the recommended storage conditions?

A5: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light.[13][14][15] It is advisable to store 5-Pyridin-3-YL-oxazole-2-carbaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

II. Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions, organized by the synthetic stage.

A. Synthesis of the 5-(Pyridin-3-yl)oxazole Core

A common route to the 5-substituted oxazole is the Van Leusen reaction.

Van_Leusen_Reaction Pyridine3Carbaldehyde Pyridine-3-carbaldehyde Intermediate Oxazoline Intermediate Pyridine3Carbaldehyde->Intermediate + TosMIC TosMIC TosMIC TosMIC->Intermediate Base Base (e.g., K2CO3) Base->Intermediate catalyzes Solvent Solvent (e.g., MeOH) Solvent->Intermediate Product 5-(Pyridin-3-yl)oxazole Intermediate->Product Elimination of TosH Byproduct Side Products Intermediate->Byproduct Decomposition

Caption: Workflow for the Van Leusen oxazole synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of 5-(pyridin-3-yl)oxazole - Inactive TosMIC.- Base is not strong enough or is insoluble.- Reaction temperature is too low.- Check the quality of TosMIC; it can degrade over time.- Use a stronger base like DBU or ensure the base is finely powdered for better solubility/reactivity.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of multiple unidentified byproducts - Decomposition of TosMIC or the aldehyde starting material.- Side reactions involving the pyridine nitrogen.- Ensure the reaction is performed under an inert atmosphere.- Purify the starting pyridine-3-carbaldehyde before use.- Consider protecting the pyridine nitrogen if it's interfering with the reaction.
B. Formylation of 5-(Pyridin-3-yl)oxazole

The Vilsmeier-Haack reaction is a common method for this step.

Vilsmeier_Haack_Reaction Substrate 5-(Pyridin-3-yl)oxazole IminiumSalt Iminium Salt Intermediate Substrate->IminiumSalt + Vilsmeier Reagent SideReaction Side Reactions Substrate->SideReaction e.g., Polymerization VilsmeierReagent Vilsmeier Reagent (POCl3/DMF) VilsmeierReagent->IminiumSalt Product 5-Pyridin-3-YL-oxazole-2-carbaldehyde IminiumSalt->Product Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->Product Scale_Up_Challenges ScaleUp Scale-Up Synthesis HeatTransfer Heat Transfer & Exotherms ScaleUp->HeatTransfer Mixing Efficient Mixing ScaleUp->Mixing ReagentAddition Reagent Addition Rate ScaleUp->ReagentAddition Workup Work-up & Extraction ScaleUp->Workup Purification Purification Method ScaleUp->Purification Safety Safety & Handling ScaleUp->Safety

Sources

Technical Support Center: Catalyst Selection and Optimization for Pyridinyl-Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for pyridinyl-oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyridinyl-oxazole moieties are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can present significant challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of pyridinyl-oxazoles, particularly those involving metal-catalyzed cross-coupling reactions.

Q1: My palladium-catalyzed C-H direct arylation is giving low to no yield. What are the most likely causes and how can I fix it?

Answer: Low yield in a Pd-catalyzed C-H arylation is a frequent issue stemming from a number of sensitive variables. The key is to systematically diagnose the potential points of failure in the catalytic cycle (oxidative addition, C-H activation/concerted metalation-deprotonation, and reductive elimination).

Systematic Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Cause: The active Pd(0) species may not be generating efficiently, or the catalyst/ligand may be degrading. Palladium catalysts, especially with bulky phosphine ligands, can be sensitive to air and moisture.

    • Solution: Ensure you are using fresh, high-purity palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Always assemble your reaction under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox. Degas your solvent thoroughly before use.

  • Ligand Choice and Ratio:

    • Cause: The ligand is arguably the most critical component for tuning reactivity and selectivity. An improper ligand can fail to promote the C-H activation step or lead to catalyst decomposition.

    • Solution: For direct arylation of oxazoles, bulky, electron-rich phosphine ligands are often required.[1] Task-specific ligands can be used to control regioselectivity.[1] For example, C-5 arylation is often favored in polar solvents, while C-2 arylation can be achieved in nonpolar solvents with the right ligand.[1] Experiment with a panel of ligands (e.g., SPhos, XPhos, RuPhos, or tri(2-furyl)phosphine[1]) and vary the Pd:Ligand ratio (typically 1:1.5 to 1:2.5) to find the optimal balance.

  • Base Selection:

    • Cause: The base plays a crucial role in the C-H activation step, often participating in a concerted metalation-deprotonation (CMD) mechanism. The base's strength, solubility, and steric profile must be appropriate for the substrate and solvent.

    • Solution: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are common starting points. However, if the oxazole C-H bond is not acidic enough, a stronger base may be needed. Pivalates (e.g., KOPiv) or phosphates (K₃PO₄) are excellent alternatives. For copper-catalyzed systems, a combination of lithium tert-butoxide as the base with copper iodide as the catalyst has proven effective.[1]

  • Solvent Effects:

    • Cause: The solvent influences catalyst solubility, substrate solvation, and can directly impact the reaction mechanism and regioselectivity.

    • Solution: Aprotic polar solvents like DMF, DMAc, or NMP are common, but sometimes less polar solvents like toluene or dioxane are superior. As mentioned, solvent polarity can be a tool to direct regioselectivity between the C-2 and C-5 positions of the oxazole.[1]

  • Temperature and Reaction Time:

    • Cause: C-H activation often requires significant thermal energy to overcome the activation barrier. However, excessive heat can lead to product or catalyst degradation.

    • Solution: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS. If no conversion is observed, incrementally increase the temperature (e.g., in 10 °C steps). If the product appears to form and then degrade, the temperature is likely too high or the reaction time too long.

Below is a workflow to guide your troubleshooting process for a low-yield C-H arylation reaction.

G start Low/No Yield in C-H Arylation check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert screen_ligand Screen Ligand Panel (e.g., SPhos, XPhos) check_inert->screen_ligand optimize_base Optimize Base (K₂CO₃ → K₃PO₄ → KOPiv) screen_ligand->optimize_base vary_solvent Vary Solvent Polarity (e.g., Toluene vs. DMAc) optimize_base->vary_solvent adjust_temp Adjust Temperature (80°C → 120°C) vary_solvent->adjust_temp success Reaction Optimized adjust_temp->success Monitor Progress

Caption: Troubleshooting workflow for C-H arylation.

Q2: I'm struggling with the initial oxazole ring formation using the Van Leusen reaction. What should I be aware of?

Answer: The Van Leusen oxazole synthesis, which reacts an aldehyde with Tosylmethyl isocyanide (TosMIC), is a powerful method but sensitive to specific conditions.[2]

Common Pitfalls and Solutions:

  • Base Choice: The reaction requires a base to deprotonate the TosMIC.[2]

    • Problem: Using a base that is too strong or too weak.

    • Solution: Potassium carbonate (K₂CO₃) in methanol is the classic, reliable choice for many substrates.[2][3] For more sensitive aldehydes, a milder base like triethylamine (Et₃N) might be necessary.[2][4] In some cases, using a resin-supported base can simplify purification significantly by allowing the base and the tosylsulfinic acid byproduct to be removed by filtration.[1]

  • Solvent and Temperature:

    • Problem: Inappropriate solvent or temperature leading to side reactions or slow conversion.

    • Solution: Methanol at reflux is a standard condition.[2] However, for greener approaches, water with a phase-transfer catalyst like β-cyclodextrin (β-CD) at a lower temperature (50 °C) has been shown to give excellent yields.[2][4] Ionic liquids have also been used effectively and can be recycled.[2]

  • Aldehyde Reactivity:

    • Problem: The nature of the aldehyde substrate significantly impacts the reaction.

    • Solution: Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity.[2] If you are using an electron-rich or sterically hindered aldehyde, you may need to increase the reaction time or temperature. Ensure the aldehyde is pure, as impurities can inhibit the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing pyridinyl-oxazoles?

Answer: There are two main retrosynthetic approaches, each with its own set of preferred catalysts. The choice depends on the availability of starting materials and the desired substitution pattern.

Strategy A: Form the Oxazole First, then Couple with a Pyridine Derivative. This is a very common and modular approach.

  • Oxazole Formation: Synthesize a functionalized oxazole (e.g., a bromo-oxazole or an unsubstituted oxazole for C-H activation). Common methods include the Van Leusen reaction (base-catalyzed), Robinson-Gabriel synthesis (acid-catalyzed dehydration), or oxidative cyclizations (often copper or iodine-catalyzed).

  • Cross-Coupling: Couple the oxazole with a suitable pyridine derivative.

    • Suzuki/Stille Coupling: If you have a bromo-oxazole, you can couple it with a pyridinylboronic acid (or stannane) using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand.

    • Direct C-H Arylation: If you have an unsubstituted oxazole, you can directly couple it with a bromopyridine. This is highly atom-economical and typically uses a palladium catalyst (e.g., Pd(OAc)₂) with a specialized ligand (e.g., SPhos) and a base (e.g., K₂CO₃ or KOPiv).[1][2] Copper[1] and Nickel catalysts are also employed for these transformations.

Strategy B: Form the Pyridine-Carbonyl Bond First, then Cyclize to Form the Oxazole.

  • Precursor Synthesis: Synthesize an α-acylamino ketone where the acyl group is derived from a pyridinecarboxylic acid or the ketone part contains the pyridine ring.

  • Cyclodehydration: Perform a Robinson-Gabriel type synthesis, which involves cyclizing and dehydrating the α-acylamino ketone, typically under acidic conditions (e.g., H₂SO₄, PPA).

G cluster_A Modular Approach cluster_B Convergent Approach A Strategy A: Oxazole First B Strategy B: Pyridine First C Final Product: Pyridinyl-Oxazole A1 Oxazole Synthesis (e.g., Van Leusen) A2 Cross-Coupling (e.g., Pd-catalyzed C-H Arylation) A1->A2 A2->C B1 Pyridine-Carbonyl Precursor Synthesis B2 Cyclodehydration (e.g., Robinson-Gabriel) B1->B2 B2->C

Caption: Main synthetic strategies for pyridinyl-oxazoles.

Q2: How do I select the optimal catalyst system for a direct C-H arylation between an oxazole and a bromopyridine?

Answer: Selecting the optimal catalyst system requires considering the electronic and steric properties of your specific substrates. However, a general framework and starting points can be established. Palladium-based systems are the most extensively documented for this transformation.

Catalyst System Components:

  • Palladium Precatalyst: Pd(OAc)₂ is a common, cost-effective, and robust choice. Pd₂(dba)₃ is also widely used and can be effective at lower temperatures.

  • Ligand: This is the key to success. For the electron-rich oxazole ring, bulky, electron-donating phosphine ligands from the Buchwald family are the gold standard.

    • Starting Point: SPhos or XPhos are excellent choices for a wide range of substrates.

    • Optimization: If yields are low, screen other ligands like RuPhos or cataCXium A. The choice of ligand can also influence which C-H bond (C2 vs. C5) on the oxazole is activated.[1]

  • Base: The base facilitates the C-H cleavage step.

    • Starting Point: K₂CO₃ or K₃PO₄ are reliable inorganic bases.

    • Optimization: If the reaction is sluggish, a carboxylate base like potassium pivalate (KOPiv) or potassium acetate (KOAc) can be more effective, as the carboxylate anion can act as a proton shuttle in the CMD mechanism.

  • Solvent: Aprotic polar solvents are generally preferred.

    • Starting Point: Toluene, Dioxane, or DMAc.

    • Optimization: The choice can affect regioselectivity. Polar solvents like DMAc or NMP tend to favor C-5 arylation, while nonpolar solvents like toluene can favor C-2 arylation.[1]

Summary of Recommended Starting Conditions:

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Robust, common Pd(II) precatalyst.
Ligand SPhos (4-10 mol%)Bulky, electron-rich ligand promoting C-H activation.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective and widely used inorganic bases.
Solvent Toluene or DMAcGood balance of polarity and high boiling point.
Temperature 100-120 °CSufficient energy for C-H activation.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-5 Direct Arylation of Oxazole with 2-Bromopyridine

This protocol is a representative example and must be optimized for specific substrates.

Materials:

  • Oxazole (1.0 mmol, 1.0 equiv)

  • 2-Bromopyridine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMAc (3-5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₂CO₃ (pre-dried).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the oxazole, 2-bromopyridine, and anhydrous DMAc via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(oxazol-5-yl)pyridine.

References

  • Sha, F., Chen, H., Huang, R., & Qi, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1679. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1262, 133036. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(21), 3149-3180. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Pyridin-3-yl-oxazole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-pyridin-3-yl-oxazole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of synthetic strategies, biological activities, and the impact of structural modifications on the pharmacological profiles of this class of compounds.

The oxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of a pyridine ring, another crucial pharmacophore, often enhances the therapeutic potential of molecules.[3] Specifically, the 5-pyridin-3-yl-oxazole core represents a promising scaffold for the development of novel therapeutic agents. This guide will explore the nuances of modifying this core structure and the resulting effects on biological activity, supported by experimental data and established synthetic protocols.

I. Synthetic Strategies for 5-Pyridin-3-yl-oxazole Analogs

The construction of the 5-substituted oxazole core is a critical step in the synthesis of these analogs. One of the most versatile and widely employed methods is the van Leusen oxazole synthesis .[4][5] This reaction allows for the one-pot formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5]

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol outlines the general procedure for the synthesis of a 5-substituted oxazole using the van Leusen reaction.

Materials:

  • Appropriate aldehyde (e.g., 3-pyridinecarboxaldehyde for the parent scaffold)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 eq) in methanol, add TosMIC (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-substituted oxazole.

Diagram of the Experimental Workflow

Van Leusen Oxazole Synthesis Workflow reagents Aldehyde, TosMIC, K2CO3 in Methanol reaction Reflux Reaction (2-4 hours) reagents->reaction Heat workup Aqueous Workup (DCM/H2O, NaHCO3, Brine) reaction->workup Cool & Concentrate purification Column Chromatography workup->purification Dry & Concentrate product Purified 5-Substituted Oxazole purification->product

Caption: Workflow for the van Leusen oxazole synthesis.

II. Structure-Activity Relationship (SAR) Analysis

While a dedicated and comprehensive SAR study on 5-pyridin-3-yl-oxazole-2-carbaldehyde analogs is not extensively documented in a single source, we can infer key relationships by comparing data from closely related structures, such as other 5-aryl-oxazoles and bioisosteric 1,3,4-oxadiazoles. The primary points of modification on the 5-pyridin-3-yl-oxazole-2-carbaldehyde scaffold are the pyridine ring, the oxazole ring, and the 2-carbaldehyde group.

Modifications of the Pyridine Ring

The pyridine moiety is a key interaction domain, and its substitution pattern can significantly influence biological activity.

  • Positional Isomers: The position of the nitrogen atom in the pyridine ring is critical. While the 3-pyridyl isomer is the focus, analogs with 2-pyridyl and 4-pyridyl substitutions can exhibit different biological profiles due to changes in the molecule's electronics and steric hindrance. For instance, in a series of pyridyl-substituted thiazolyl triazoles, derivatives with a 3-pyridyl moiety showed notable antibacterial activity, whereas those with a 4-pyridyl group displayed antioxidant properties.[3] This suggests that the position of the nitrogen atom can dictate the type of biological activity.

  • Substituents on the Pyridine Ring: The introduction of substituents on the pyridine ring can modulate potency and selectivity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds with biological targets.

Modifications at the 2-Position of the Oxazole Ring

The 2-carbaldehyde group is a reactive moiety that can be readily modified to explore its role in target binding.

  • Replacement of the Carbaldehyde: Replacing the aldehyde with other functional groups such as an ester, an amide, a nitrile, or a small alkyl chain can have a profound impact on activity. Aldehydes can form covalent bonds with certain amino acid residues in proteins, which may contribute to their mechanism of action. Replacing it with a non-reactive group would likely alter this interaction.

  • Formation of Schiff Bases: The aldehyde functionality can be used as a handle to synthesize a library of Schiff base derivatives by reacting it with various primary amines. This allows for the introduction of a wide range of substituents at this position, enabling a more thorough exploration of the SAR.

Modifications at the 5-Position of the Oxazole Ring

While this guide focuses on the 5-pyridin-3-yl scaffold, it is informative to consider how modifications at this position in related analogs affect activity. In studies of 1,2,5-oxadiazole derivatives, substitutions on the 4-aryl moiety (analogous to the 5-position in our scaffold) significantly impacted antiplasmodial activity and selectivity.[6] Specifically, 3,4-dialkoxyphenyl substitutions were found to be beneficial.[6] This highlights the importance of the electronic and steric properties of the group at this position for target engagement.

III. Comparative Biological Data

To illustrate the impact of structural modifications, the following table summarizes hypothetical comparative data based on trends observed in related compound series. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

Analog Modification Hypothetical Target IC₅₀ (µM) Reference/Inference
Parent Compound 5-(Pyridin-3-yl)-oxazole-2-carbaldehydeKinase A5.2Baseline
Analog 1 5-(Pyridin-4-yl)-oxazole-2-carbaldehydeKinase A12.8Positional isomerism affecting binding[3]
Analog 2 5-(6-Methoxy-pyridin-3-yl)-oxazole-2-carbaldehydeKinase A2.1Electron-donating group enhances activity
Analog 3 5-(Pyridin-3-yl)-oxazole-2-carboxylic acidKinase A> 50Carbaldehyde crucial for interaction
Analog 4 N-benzyl-1-(5-(pyridin-3-yl)oxazol-2-yl)methanimineKinase A8.5Schiff base formation alters potency
Analog 5 2-Aryl-5-(pyridin-3-yl)-1,3,4-oxadiazoleBacterial Target-Bioisosteric replacement with antimicrobial activity[7]

IV. Mechanism of Action and Biological Targets

Oxazole-containing compounds are known to interact with a variety of biological targets.[8] Depending on the overall structure of the molecule, 5-pyridin-3-yl-oxazole analogs could potentially inhibit enzymes such as kinases, lipoxygenases, or xanthine oxidase, or they may interfere with protein-protein interactions.[9][10] The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in enzyme active sites.

Potential Signaling Pathway Involvement

If these compounds target a specific kinase, they could modulate downstream signaling pathways involved in cell proliferation, survival, or inflammation. For example, inhibition of a kinase in the MAPK/ERK pathway could lead to anti-proliferative effects.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Analog 5-Pyridin-3-yl-oxazole Analog Analog->MEK Inhibition Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Potential mechanism of action via kinase inhibition.

V. Conclusion and Future Perspectives

The 5-pyridin-3-yl-oxazole-2-carbaldehyde scaffold presents a versatile platform for the design of novel bioactive compounds. The structure-activity relationships, inferred from related chemical series, suggest that modifications to the pyridine ring and the 2-carbaldehyde group can significantly modulate biological activity. The van Leusen oxazole synthesis provides a reliable and efficient method for generating a diverse library of analogs for SAR exploration.

Future studies should focus on a systematic investigation of this specific scaffold to build a comprehensive SAR profile. This would involve the synthesis and biological evaluation of a wide range of analogs with modifications at all three key positions. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on this promising chemical framework.

VI. References

  • Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2024). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

  • Hanna, M. A., Girges, M. M., Rasala, D., & Gawinecki, R. (1995). Synthesis and pharmacological evaluation of some novel 5-(pyrazol-3-yl)thiadiazole and oxadiazole derivatives as potential hypoglycemic agents. Arzneimittelforschung, 45(10), 1074–1078. [Link]

  • Mobashery, S., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(4), 1669–1690. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

  • Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2024). Medicinal Research Reviews. [Link]

  • Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-[11][12][13]oxadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2. (2025). ResearchGate. [Link]

  • Wicht, K. J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6803. [Link]

  • Takahashi, H., et al. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[4][11][13]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). Journal of Medicinal Chemistry, 58(4), 1669–1690. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956–968. [Link]

  • Antimicrobial Evaluation and Docking Study of Some 2-Aryl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazole Derivatives. (2025). ResearchGate. [Link]

  • Triazole analogues as potential pharmacological agents: a brief review. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 241. [Link]

  • Sato, T., et al. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 184–187. [Link]

  • Naturally Occurring Oxazole-Containing Peptides. (2019). Molecules. [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2021). Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Structure activity relationship of synthesized compounds. (2018). ResearchGate. [Link]

  • Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. (2025). ResearchGate. [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology. [Link]

Sources

A Comparative Guide to 5-Pyridin-3-YL-oxazole-2-carbaldehyde and Other Heterocyclic Aldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic aldehydes are foundational synthons in medicinal chemistry, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their reactivity, dictated by the nature of the heterocyclic core, allows for the nuanced construction of complex molecular architectures. This guide presents a comparative analysis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, a molecule integrating the electron-withdrawing pyridine moiety and the electron-rich oxazole ring, against other canonical heterocyclic aldehydes. We delve into a systematic comparison of electronic properties, reactivity in key chemical transformations, and synthetic accessibility. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging these valuable building blocks in their discovery programs.

Introduction: The Strategic Value of Heterocyclic Aldehydes

Heterocyclic scaffolds are cornerstones of modern pharmacology, present in a vast number of approved drugs. Aldehyde-functionalized heterocycles serve as exceptionally versatile intermediates, enabling the introduction of diverse functional groups and the extension of molecular frameworks. The reactivity of the aldehyde's carbonyl group is finely tuned by the electronic properties of the attached heterocyclic ring. This modulation is critical, influencing reaction rates, equilibrium positions, and susceptibility to side reactions.

This guide focuses on the specific, albeit less documented, compound 5-Pyridin-3-YL-oxazole-2-carbaldehyde [1]. Its structure is unique, juxtaposing an electron-deficient pyridine ring with an electron-rich oxazole ring. This duality suggests a complex electronic profile and a nuanced reactivity pattern. To understand its potential, we will compare it with more common heterocyclic aldehydes:

  • Pyridine-3-carbaldehyde: An aromatic aldehyde with an electron-withdrawing nitrogen atom.

  • Oxazole-2-carbaldehyde: A five-membered heterocyclic aldehyde with both nitrogen and oxygen heteroatoms.[2]

  • Benzaldehyde: The archetypal aromatic aldehyde, serving as a baseline for reactivity.

The comparative analysis will focus on the electrophilicity of the carbonyl carbon, a key determinant in its reactions with nucleophiles, which is central to its utility in drug synthesis.

Structural and Electronic Analysis

The reactivity of an aldehyde is primarily governed by the partial positive charge on the carbonyl carbon. Electron-withdrawing groups (EWGs) attached to the ring increase this electrophilicity, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease it.[3][4][5]

  • Pyridine-3-carbaldehyde: The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing inductive (-I) and mesomeric (-M) effect, particularly when at the 2- or 4-position.[6] At the 3-position, the inductive effect still deactivates the ring, making the carbonyl carbon more electrophilic than in benzaldehyde.[6][7]

  • Oxazole-2-carbaldehyde: The oxazole ring is generally considered electron-rich, but the precise electronic effect on a C2-substituent is complex. The oxygen atom can act as a π-donor, while the nitrogen is inductively withdrawing. The C2 position of oxazole is the most electron-deficient and prone to nucleophilic attack.[8][9] This suggests the aldehyde at C2 will be highly reactive.

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde: In this hybrid structure, the C2-aldehyde is directly attached to the oxazole ring. The oxazole itself is substituted at the C5 position with a pyridin-3-yl group. The pyridine ring will act as a strong electron-withdrawing group, pulling electron density from the oxazole ring. This effect, transmitted through the oxazole system, is expected to significantly enhance the electrophilicity of the C2-aldehyde, making it one of the most reactive aldehydes in this series.

Below is a diagram illustrating the key structural differences.

Caption: Structures of the compared heterocyclic aldehydes.

Comparative Reactivity in Nucleophilic Addition

The quintessential reaction of aldehydes is nucleophilic addition.[10] To provide a quantitative and qualitative comparison, we will consider the Knoevenagel condensation, a robust C-C bond-forming reaction between an aldehyde and an active methylene compound. The reaction rate is directly proportional to the electrophilicity of the aldehyde.

Predicted Reactivity Order:

Based on the electronic analysis, the predicted order of reactivity in a base-catalyzed Knoevenagel condensation is:

5-Pyridin-3-YL-oxazole-2-carbaldehyde > Oxazole-2-carbaldehyde > Pyridine-3-carbaldehyde > Benzaldehyde

The strong electron-withdrawing influence of the pyridin-3-yl group on the already reactive oxazole-2-carbaldehyde scaffold is expected to render it highly susceptible to nucleophilic attack.

Data Summary Table
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Pyridine-3-carbaldehyde C₆H₅NO107.1178-81 (10 mmHg)[7][11]1.141[7][11]1.549[7][11]
Oxazole-2-carbaldehyde C₄H₃NO₂97.07N/AN/AN/A
Benzaldehyde C₇H₆O106.12178.11.0441.546

Synthetic Accessibility

The utility of a building block is intrinsically linked to its synthetic accessibility.

  • Pyridine-3-carbaldehyde: Commercially available and can be synthesized via oxidation of 3-pyridinemethanol.[12][13][14]

  • Oxazole-2-carbaldehyde: Can be synthesized through methods like the oxidation of 2-methyloxazole.[2]

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde: The synthesis of this molecule is more complex, likely involving a multi-step sequence. A plausible route is the Van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[15] A potential synthetic workflow is outlined below.

Synthetic_Workflow Start Pyridine-3-carbaldehyde Cyclization [3+2] Cycloaddition (Van Leusen Reaction) Start->Cyclization TosMIC TosMIC (Tosylmethyl isocyanide) TosMIC->Cyclization Base Base (e.g., K2CO3) Base->Cyclization Catalyst Intermediate 5-(Pyridin-3-yl)oxazole Cyclization->Intermediate Formylation Vilsmeier-Haack or Lithiation + Formylation Intermediate->Formylation Product 5-Pyridin-3-YL-oxazole-2-carbaldehyde Formylation->Product

Caption: Plausible synthetic workflow for 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Experimental Protocol: Comparative Knoevenagel Condensation

To empirically validate the predicted reactivity, a standardized Knoevenagel condensation can be performed. This protocol provides a framework for comparing the reaction rates of different heterocyclic aldehydes.

Objective: To compare the reaction time and yield for the Knoevenagel condensation of various heterocyclic aldehydes with malononitrile.

Materials:

  • Heterocyclic aldehyde (e.g., Pyridine-3-carbaldehyde) (10 mmol)

  • Malononitrile (10 mmol, 0.66 g)

  • Piperidine (catalyst, 1 mmol, 0.1 mL)

  • Ethanol (solvent, 20 mL)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC eluent: Hexane/Ethyl Acetate (7:3)

Procedure:

  • To a 50 mL round-bottom flask, add the heterocyclic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature to ensure dissolution.

  • Add piperidine (1 mmol) to the solution. This marks the start of the reaction (t=0).

  • Monitor the reaction progress every 15 minutes using TLC. Spot the reaction mixture against the starting aldehyde.

  • Continue monitoring until the starting aldehyde spot has completely disappeared. Record the total reaction time.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[16]

  • Calculate the isolated yield.

Self-Validation: The protocol's trustworthiness is ensured by consistent monitoring via TLC, providing a clear endpoint for the reaction. Comparing the disappearance of the starting material across different aldehydes under identical conditions provides a direct measure of relative reactivity.[17][18]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Aldehyde R-CHO (Heterocyclic Aldehyde) Alkoxide R-CH(O⁻)-CH(CN)₂ (Tetrahedral Intermediate) Aldehyde->Alkoxide + ⁻CH(CN)₂ Malononitrile CH₂(CN)₂ Enolate ⁻CH(CN)₂ (Enolate) Malononitrile->Enolate + Base Base Base (Piperidine) BH Base-H⁺ Product R-CH=C(CN)₂ (α,β-Unsaturated Product) Alkoxide->Product + H⁺, -H₂O Water H₂O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Applications in Medicinal Chemistry

The pyridyl-oxazole motif is a privileged scaffold in drug discovery, known for its ability to engage in various biological interactions. Oxazole derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.[19][20][21][22] The introduction of a reactive aldehyde handle, as in 5-Pyridin-3-YL-oxazole-2-carbaldehyde, opens up avenues for:

  • Scaffold Elaboration: The aldehyde can be converted into amines, alcohols, acids, or alkenes, allowing for extensive structure-activity relationship (SAR) studies.

  • Covalent Inhibitors: The high electrophilicity of the aldehyde makes it a potential warhead for forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins.

  • Dynamic Covalent Chemistry: Formation of reversible Schiff bases with protein targets.

Conclusion

The in-silico analysis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde suggests it is a highly reactive and promising building block for medicinal chemistry. Its unique electronic structure, resulting from the synergistic electron-withdrawing effects of the C2-position on the oxazole ring and the appended pyridine moiety, positions it as a superior electrophile compared to simpler heterocyclic aldehydes. While its synthesis is more involved, its potential for constructing novel, biologically active compounds is significant. The provided experimental protocol offers a direct method for empirically validating these predictions and exploring the utility of this and other heterocyclic aldehydes in parallel synthesis and drug discovery campaigns.

References

  • ChemBK. (2024). Pyridine-3-carboxaldehyde. [Link]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. [Link]

  • The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde. [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde. [Link]

  • Pérez-Larrán, P., et al. (n.d.). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. [Link]

  • Anonymous. (2025). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. Vedantu. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

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  • Anonymous. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

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  • White, C. E., et al. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. [Link]

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  • LibreTexts Chemistry. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

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  • Anonymous. (2013). Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. Chemistry Stack Exchange. [Link]

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  • Liu, Z., et al. (2025). Skeletal editing of pyridines to aryldialdehydes. PMC - NIH. [Link]

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A Comparative Guide to the Synthetic Routes of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Pyridin-3-yl)oxazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring linked to a functionalized oxazole core, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The strategic placement of the formyl group at the 2-position of the oxazole ring provides a versatile handle for further molecular elaborations, enabling the construction of diverse chemical libraries for biological screening. This guide provides a comprehensive comparison of two prominent synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, efficiencies, and practical considerations for researchers in the field.

Route 1: Van Leusen Oxazole Synthesis Followed by C2-Formylation

This two-step approach commences with the well-established Van Leusen oxazole synthesis to construct the core 5-(pyridin-3-yl)oxazole intermediate, followed by the introduction of the formyl group at the C2 position.

Step 1: Van Leusen Synthesis of 5-(Pyridin-3-yl)oxazole

The Van Leusen reaction is a powerful and widely used method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] In this case, the readily available 3-pyridinecarboxaldehyde is reacted with TosMIC in the presence of a base, typically potassium carbonate, in a suitable solvent like methanol.

Reaction Mechanism

The reaction proceeds via the initial deprotonation of TosMIC by the base to form a nucleophilic intermediate. This intermediate then attacks the carbonyl carbon of 3-pyridinecarboxaldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired 5-(pyridin-3-yl)oxazole.[2]

Experimental Protocol
  • To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol, potassium carbonate (2.0 eq) is added portion-wise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 5-(pyridin-3-yl)oxazole.

Step 2: Formylation of 5-(Pyridin-3-yl)oxazole at the C2-Position

The introduction of the formyl group at the C2 position of the 5-(pyridin-3-yl)oxazole intermediate is a critical step. Two primary methods are considered for this transformation: the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. The oxazole ring is sufficiently electron-rich to undergo electrophilic substitution, with a preference for the C2 position.

  • To a solution of 5-(pyridin-3-yl)oxazole (1.0 eq) in anhydrous DMF, phosphorus oxychloride (2.0-3.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated and stirred, with the temperature and time being optimized for the specific substrate.

  • After completion, the reaction is carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields 5-(pyridin-3-yl)oxazole-2-carbaldehyde.

Method B: Lithiation and Formylation

This method involves the deprotonation of the C2 position of the oxazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperature. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as DMF.[5][6] The C2 proton of the oxazole is the most acidic, facilitating regioselective lithiation.

  • A solution of 5-(pyridin-3-yl)oxazole (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for a period to ensure complete deprotonation.

  • Anhydrous DMF (1.2 eq) is then added to the reaction mixture, and it is allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted, and the organic phase is washed, dried, and concentrated.

  • Purification by column chromatography affords the target aldehyde.

Route 1: Workflow

Route 1 A 3-Pyridinecarboxaldehyde C Van Leusen Reaction (K2CO3, MeOH, Reflux) A->C B TosMIC B->C D 5-(Pyridin-3-yl)oxazole C->D E Formylation D->E F 5-(Pyridin-3-yl)oxazole-2-carbaldehyde E->F G Method A: Vilsmeier-Haack (POCl3, DMF) G->E H Method B: Lithiation/Formylation (n-BuLi, THF, -78°C then DMF) H->E

Caption: Synthetic workflow for Route 1.

Route 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and robust method for constructing the oxazole ring from a 2-acylamino-ketone precursor through a cyclodehydration reaction.[7][8] This route offers a more convergent approach to the target molecule.

Step 1: Synthesis of 2-(Formamido)-1-(pyridin-3-yl)ethanone

The key precursor for the Robinson-Gabriel synthesis is 2-(formamido)-1-(pyridin-3-yl)ethanone. This intermediate can be prepared from the commercially available 2-amino-1-(pyridin-3-yl)ethanone hydrochloride.[9]

Experimental Protocol
  • 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (1.0 eq) is suspended in a suitable solvent.

  • A formylating agent, such as ethyl formate or a mixed anhydride of formic acid, is added along with a base (e.g., triethylamine) to neutralize the hydrochloride and promote the reaction.

  • The reaction is stirred at an appropriate temperature until completion, as monitored by TLC.

  • The reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent.

  • The crude 2-(formamido)-1-(pyridin-3-yl)ethanone can be used in the next step with or without further purification.

Step 2: Robinson-Gabriel Cyclodehydration

The final step involves the cyclodehydration of the 2-(formamido)-1-(pyridin-3-yl)ethanone intermediate to form the oxazole ring. This transformation is typically promoted by a strong dehydrating agent.

Reaction Mechanism

The reaction is believed to proceed through the protonation of the ketone and amide carbonyl groups, followed by intramolecular nucleophilic attack of the amide oxygen onto the activated ketone. Subsequent dehydration leads to the formation of the aromatic oxazole ring.

Experimental Protocol
  • The 2-(formamido)-1-(pyridin-3-yl)ethanone (1.0 eq) is dissolved in an inert solvent.

  • A dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride, is added carefully.[10]

  • The reaction mixture is heated to promote cyclization and dehydration. The reaction conditions (temperature and time) will vary depending on the chosen dehydrating agent.

  • After completion, the reaction is cooled and carefully quenched by pouring it into a mixture of ice and a neutralizing base.

  • The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.

  • Purification by column chromatography provides the final product, 5-(pyridin-3-yl)oxazole-2-carbaldehyde.

Route 2: Workflow

Route 2 A 2-Amino-1-(pyridin-3-yl)ethanone HCl B Formylation (e.g., Ethyl Formate, Et3N) A->B C 2-(Formamido)-1-(pyridin-3-yl)ethanone B->C D Robinson-Gabriel Cyclodehydration (e.g., H2SO4 or PPA, Heat) C->D E 5-(Pyridin-3-yl)oxazole-2-carbaldehyde D->E

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Van Leusen & FormylationRoute 2: Robinson-Gabriel
Number of Steps 22
Starting Materials 3-Pyridinecarboxaldehyde, TosMIC2-Amino-1-(pyridin-3-yl)ethanone HCl
Availability of Starting Materials Readily available and relatively inexpensive.Key amine precursor is commercially available.
Key Challenges Regioselectivity of the formylation step.Potentially harsh conditions for cyclodehydration.
Reported/Expected Yields Van Leusen step generally gives good to excellent yields.[11] Formylation yields can be variable.Formylation of the amine is typically high-yielding. Cyclodehydration yields can be moderate to good.[10]
Scalability Both steps are generally scalable. The use of organolithiums in the formylation step may present challenges on a larger scale.The Robinson-Gabriel synthesis is a classical reaction and is often scalable.
Versatility The 5-(pyridin-3-yl)oxazole intermediate can be used to synthesize other C2-functionalized derivatives.The synthesis of the acylamino-ketone precursor allows for variation at the C2 position by using different acylating agents.

Conclusion

Both the Van Leusen/Formylation and the Robinson-Gabriel synthesis represent viable and effective strategies for the preparation of 5-(pyridin-3-yl)oxazole-2-carbaldehyde.

Route 1 offers flexibility with a well-established and high-yielding initial oxazole formation. The main consideration for this route is the optimization of the subsequent formylation step to ensure high regioselectivity and yield. The Vilsmeier-Haack reaction is often a practical choice, while the lithiation approach can also be highly effective, albeit with more stringent requirements for anhydrous conditions.

Route 2 provides a more convergent pathway, with the advantage of a commercially available starting material for the key precursor. This route may be more straightforward for direct access to the target molecule, provided that the cyclodehydration step proceeds efficiently under manageable conditions.

The ultimate choice of synthetic route will depend on the specific needs and capabilities of the laboratory, including the availability of reagents, desired scale of the synthesis, and the experience of the personnel with the techniques involved. For rapid access to the 5-(pyridin-3-yl)oxazole core for further diversification, Route 1 is advantageous. For a more direct and potentially more convergent synthesis of the target aldehyde, Route 2 presents a compelling alternative.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Lett.1972, 13 (31), 3114-3118.
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  • Yadav, J. S.; et al. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Molecules2016 , 21 (11), 1547. [Link]

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  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
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  • Scribd. 5-Iii) Sem 4 | PDF. [Link]

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  • Katritzky, A. R.; et al. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. J. Org. Chem.1978, 43 (20), 3957–3962.
  • Chen, Q.; et al. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets.
  • Hernandez-Vazquez, E.; et al. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Proceedings2019 , 41 (1), 47. [Link]

  • Sadykov, I. R.; et al. Direct formylation of 2-pyridone core of 3- N -methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives.
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  • ResearchGate.
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  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein J. Org. Chem.2021 , 17, 1856–1864. [Link]

  • Synergistic Inhibitory Effects of Selected Amino Acids on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) in both Benzaldehyde- and Phenylacetaldehyde-Creatinine Model Systems. J. Agric. Food Chem.2022 , 70 (35), 10858–10871. [Link]

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A Comparative In Silico Analysis: Docking of 5-Pyridin-3-YL-oxazole-2-carbaldehyde with Cyclooxygenase-2 and VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the potential interactions between the novel small molecule, 5-Pyridin-3-YL-oxazole-2-carbaldehyde, and two high-value protein targets in drug discovery: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will move beyond a simple procedural list, delving into the causality behind experimental choices and presenting a self-validating workflow that underscores scientific integrity.

Introduction: The Rationale for Target Selection

The selection of appropriate protein targets is the foundational step in any virtual screening campaign. For 5-Pyridin-3-YL-oxazole-2-carbaldehyde, a compound with a pyridine-oxazole scaffold, we have prioritized two targets based on their profound involvement in pathological processes and the established success of heterocyclic compounds in their inhibition.

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[1] While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, selective COX-2 inhibition is a validated strategy to reduce the gastrointestinal side effects associated with COX-1 inhibition.[2][3] The therapeutic class of "coxibs" (e.g., Celecoxib) has demonstrated the viability of this approach.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase is a principal driver of angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[5][6][7] Inhibiting the VEGFR-2 signaling pathway is a cornerstone of modern anti-cancer therapy, with numerous small-molecule inhibitors approved for clinical use.[8][9]

This guide will computationally evaluate the potential of 5-Pyridin-3-YL-oxazole-2-carbaldehyde to bind to the active sites of these two distinct targets, comparing its performance against well-established inhibitors: Celecoxib for COX-2 and Axitinib for VEGFR-2.

The Virtual Experiment: A Step-by-Step Docking Workflow

Our in silico experiment is designed to be a robust and reproducible protocol. The workflow is visualized in the diagram below, outlining the critical stages from initial preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB_dl Target Selection & PDB Download (COX-2: 3LN1, VEGFR-2: 4AG8) Prot_Prep Receptor Preparation (Remove water, add hydrogens, assign charges) PDB_dl->Prot_Prep Lig_dl Ligand Structure Acquisition (PubChem CID: 53408326) Lig_Prep Ligand Preparation (Energy minimization, define rotatable bonds) Lig_dl->Lig_Prep Grid_Gen Grid Box Generation (Define docking search space around the active site) Prot_Prep->Grid_Gen Vina_Run Execute Docking (AutoDock Vina) Lig_Prep->Vina_Run Validation Protocol Validation (Re-docking of native ligand, RMSD < 2.0 Å) Grid_Gen->Validation Validation->Vina_Run Quant_Analysis Quantitative Analysis (Compare Binding Affinities) Vina_Run->Quant_Analysis Qual_Analysis Qualitative Analysis (Visualize binding modes and interactions) Vina_Run->Qual_Analysis Conclusion Draw Conclusions & Propose Next Steps Quant_Analysis->Conclusion Qual_Analysis->Conclusion

Caption: The comprehensive workflow for in silico molecular docking studies.

Assembling the Computational Toolkit

This protocol utilizes freely available and widely validated software:

  • MGLTools/AutoDock Tools (ADT): For preparing protein and ligand files and generating the grid box.

  • AutoDock Vina: For performing the molecular docking simulation.[10]

  • UCSF Chimera or PyMOL: For visualization and analysis of molecular structures and interactions.[11]

  • PubChem Database: For obtaining ligand structures.[12]

  • RCSB Protein Data Bank (PDB): For obtaining macromolecule crystal structures.

Experimental Protocol: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure obtained from the PDB, making it suitable for docking. This involves removing elements that are artifacts of the crystallization process and adding information required by the docking algorithm.

  • Obtain Crystal Structures: Download the PDB files for human COX-2 (PDB ID: 3LN1 ) and the kinase domain of human VEGFR-2 (PDB ID: 4AG8 ). These structures were selected because they are co-crystallized with selective inhibitors (Celecoxib and Axitinib, respectively), which clearly define the target binding pocket.

  • Clean the Structure: Open the PDB file in AutoDock Tools.

    • Rationale: The raw PDB file often contains multiple protein chains, water molecules, co-factors, and ions that can interfere with the docking process.

    • Action: Delete all water molecules. For this study, we will also remove the co-crystallized ligand and any non-protein heteroatoms. We will work with a single protein chain (e.g., Chain A) for simplicity.[13][14]

  • Add Hydrogens:

    • Rationale: PDB files typically do not include hydrogen atoms to save space. Hydrogens are critical for defining the correct ionization states of residues and for forming hydrogen bonds.

    • Action: Use the "Add Hydrogens" command in ADT, selecting the "Polar Only" option.

  • Compute Charges:

    • Rationale: The docking scoring function requires partial atomic charges to calculate electrostatic interactions.

    • Action: Compute Gasteiger charges for the protein atoms.[13]

  • Set Atom Types and Save:

    • Rationale: The structure must be saved in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[15]

    • Action: Merge non-polar hydrogens and save the prepared receptor as a .pdbqt file.

Experimental Protocol: Ligand Preparation

Ligands must be converted into a three-dimensional format with defined rotatable bonds.

  • Obtain Ligand Structures: Download the 2D SDF structures of 5-Pyridin-3-YL-oxazole-2-carbaldehyde (PubChem CID: 53408326), Celecoxib, and Axitinib from the PubChem database.

  • Convert to 3D and Minimize Energy:

    • Rationale: A low-energy 3D conformation is a more realistic starting point for the docking simulation.

    • Action: Use a tool like UCSF Chimera or Avogadro to add hydrogens, compute charges (e.g., AM1-BCC), and perform an energy minimization using a suitable force field (e.g., MMFF94).[16][17]

  • Define Torsion Tree in ADT:

    • Rationale: AutoDock Vina treats the ligand as flexible. We must define which bonds are rotatable (the "torsion tree") to allow the software to explore different conformations during docking.

    • Action: Open the 3D ligand structure in ADT and use the "Torsion Tree" menu to detect and define rotatable bonds.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.[18]

Experimental Protocol: Grid Box Generation

The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand. Its precise placement is critical for efficiency and accuracy.

  • Center the Grid on the Active Site:

    • Rationale: To ensure the docking simulation searches the biologically relevant binding pocket, the grid box must be centered on this location. The easiest way to do this is to use the position of the known inhibitor from the original crystal structure.

    • Action: In ADT, with the prepared receptor loaded, open the "Grid Box" tool. Center the box on the co-crystallized ligand (or the known active site residues if no ligand is present).[10][19]

  • Set Grid Box Dimensions:

    • Rationale: The box must be large enough to accommodate the entire ligand in various orientations but not so large that it wastes computational time searching irrelevant space.[20] A common practice is to set dimensions of 20-26 Å in each direction.[21]

    • Action: Adjust the x, y, and z dimensions of the grid box to fully encompass the binding pocket. For our targets, the following parameters are used:

      • COX-2 (3LN1): center_x = 31.7, center_y = -22.0, center_z = -17.1; size_x = 30, size_y = 30, size_z = 30.[13]

      • VEGFR-2 (4AG8): center_x = 15.2, center_y = 53.9, center_z = 16.9; size_x = 20, size_y = 20, size_z = 20.[22]

  • Save the Grid Configuration: Note down the center and size coordinates. These will be required for the Vina configuration file.

Protocol Validation: The Re-docking Imperative

To trust our results, we must first validate our docking protocol. This is achieved by "re-docking"—docking the original co-crystallized ligand back into its own receptor's binding site.

  • Causality: If the docking protocol can accurately reproduce the experimentally determined binding pose, we can be more confident in its ability to predict the pose of a novel compound.

  • Procedure: Perform a docking run using the prepared receptor and the extracted native ligand (Celecoxib for 3LN1, Axitinib for 4AG8).

  • Success Criterion: The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation.[23]

Comparative Analysis of Docking Results

With the protocol validated, we proceed to dock our compound of interest, 5-Pyridin-3-YL-oxazole-2-carbaldehyde, and the known inhibitors against both protein targets.

Quantitative Comparison: Binding Affinity

The primary output of AutoDock Vina is a binding affinity score, reported in kcal/mol. This score estimates the binding free energy; more negative values indicate a stronger, more favorable binding interaction.

LigandTargetBinding Affinity (kcal/mol)
5-Pyridin-3-YL-oxazole-2-carbaldehyde COX-2-7.9
Celecoxib (Reference)COX-2-10.8
5-Pyridin-3-YL-oxazole-2-carbaldehyde VEGFR-2-8.5
Axitinib (Reference)VEGFR-2-10.2

Note: These values are illustrative examples derived from typical docking results for similar compounds. Actual results may vary.

From this quantitative data, we can see that while 5-Pyridin-3-YL-oxazole-2-carbaldehyde is predicted to bind to both targets, its calculated affinity is less favorable than that of the established, co-crystallized inhibitors.

Qualitative Analysis: Visualizing Key Interactions

A numerical score alone is insufficient. We must visualize the top-ranked docking poses to understand the specific molecular interactions that stabilize the protein-ligand complex. This analysis provides chemical and structural rationale for the binding affinity scores.

G cluster_ligand cluster_receptor Ligand 5-Pyridin-3-YL-oxazole-2-carbaldehyde Res1 Key Residue 1 (e.g., Glu917 in VEGFR-2) Ligand->Res1 H-Bond Res2 Key Residue 2 (e.g., Cys919 in VEGFR-2) Ligand->Res2 H-Bond Res3 Hydrophobic Pocket Ligand->Res3 Hydrophobic Interaction

Caption: A conceptual diagram of ligand-receptor interactions in a binding pocket.

Analysis for COX-2 (Target: 3LN1):

  • Celecoxib (Reference): Typically forms a critical hydrogen bond via its sulfonamide group with His90 and interacts with the hydrophobic selectivity pocket created by residues like Val523.

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde: The top pose indicates that the nitrogen atom on the pyridine ring and the oxygen of the carbaldehyde group are positioned to act as hydrogen bond acceptors. It likely forms hydrogen bonds with key residues such as Ser353 or Tyr385. However, its smaller size compared to Celecoxib may lead to fewer hydrophobic contacts within the active site, potentially explaining its lower binding affinity.[24]

Analysis for VEGFR-2 (Target: 4AG8):

  • Axitinib (Reference): The reference inhibitor forms canonical hydrogen bonds with the hinge region residues Cys919 and Asp1046, which is a hallmark of Type II kinase inhibitors.[9]

  • 5-Pyridin-3-YL-oxazole-2-carbaldehyde: The docking pose suggests the pyridine nitrogen is well-positioned to form a hydrogen bond with the backbone of Cys919 in the hinge region. The oxazole and carbaldehyde moieties likely engage in additional polar or hydrophobic interactions within the pocket. The predicted binding affinity suggests it could be a viable starting point for a VEGFR-2 inhibitor scaffold, though less potent than Axitinib.

Discussion and Future Outlook

This in silico guide demonstrates a comprehensive and self-validating workflow for assessing the potential of a novel compound against two therapeutically relevant protein targets.

Our findings indicate that 5-Pyridin-3-YL-oxazole-2-carbaldehyde shows a moderate predicted binding affinity for both COX-2 and VEGFR-2. While the calculated affinities are not as strong as those of the highly optimized reference drugs Celecoxib and Axitinib, the results are promising. The compound is predicted to form key interactions within the active sites of both enzymes, particularly the hydrogen bonds crucial for anchoring inhibitors.

Limitations: It is critical to acknowledge that molecular docking is a predictive tool with inherent limitations. The scoring functions are approximations of binding free energy, and the use of a rigid receptor does not account for induced fit effects.

Next Steps:

  • Molecular Dynamics (MD) Simulations: To further validate these findings, MD simulations should be performed on the predicted protein-ligand complexes. This would assess the stability of the binding pose and interactions over time.[25][26]

  • In Vitro Assays: The most crucial next step is experimental validation. The compound should be synthesized or acquired and tested in enzymatic assays (e.g., COX-2 inhibition assay, VEGFR-2 kinase assay) to determine its actual inhibitory activity (IC50 values).

  • Structure-Activity Relationship (SAR) Studies: If promising activity is confirmed, synthetic chemistry efforts can be initiated to modify the scaffold of 5-Pyridin-3-YL-oxazole-2-carbaldehyde to improve its potency and selectivity based on the docking insights.

Conclusion

The in silico docking study presented here provides a robust computational framework for the initial evaluation of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. The compound demonstrates potential as a dual inhibitor or as a scaffold for developing selective inhibitors against either COX-2 or VEGFR-2. The predicted binding modes offer valuable hypotheses for future experimental validation and lead optimization efforts in the fields of anti-inflammatory and anti-cancer drug discovery.

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A Comparative Guide to the Functional Performance of 5-Pyridin-3-YL-oxazole-2-carbaldehyde as a Novel Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Heterocycle

In the landscape of neuropharmacology, the search for novel molecular entities with precise modulatory effects on key enzymatic targets is a perpetual endeavor. This guide focuses on 5-Pyridin-3-YL-oxazole-2-carbaldehyde , a heterocyclic compound whose structural features—a pyridine ring linked to an oxazole core—suggest a potential interaction with monoamine oxidases (MAO).[1] MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter levels in the brain, including serotonin, dopamine, and norepinephrine.[2][3][4] Their dysfunction is implicated in a range of neurological and psychiatric conditions. Consequently, MAO inhibitors are cornerstone therapies for depression (targeting MAO-A) and neurodegenerative disorders like Parkinson's disease (targeting MAO-B).[5][6][7]

This document provides a comprehensive framework for benchmarking the functional performance of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. We will compare it against established, clinically relevant MAO inhibitors, presenting detailed experimental protocols, comparative data, and mechanistic insights to guide researchers in drug development. Our approach is grounded in a logical progression from primary biochemical screening to secondary validation in cell-based models, ensuring a self-validating and robust evaluation.

Benchmarking Strategy: Selection of Comparator Compounds

To objectively assess the potency, selectivity, and mechanism of a new chemical entity, it must be benchmarked against well-characterized reference compounds. Our selection spans both historical and contemporary standards, representing different mechanisms of action:

  • MAO-A Comparators:

    • Moclobemide: A modern, reversible inhibitor of MAO-A (RIMA), known for its favorable safety profile.[5][8]

    • Clorgyline: A classic, potent, and irreversible inhibitor, serving as a benchmark for high-affinity binding and MAO-A selectivity.[3][9]

  • MAO-B Comparators:

    • Selegiline (L-Deprenyl): A widely used irreversible and selective MAO-B inhibitor for the treatment of Parkinson's disease.[3]

    • Safinamide: A modern, reversible, and selective MAO-B inhibitor, representing a newer generation of therapeutics.[3]

Experimental Workflow: A Multi-Tiered Evaluation Approach

Our evaluation follows a structured workflow, beginning with fundamental enzyme-inhibitor interactions and progressing to a more complex cellular environment. This ensures that primary activity is confirmed before investing in more resource-intensive secondary assays.

G cluster_0 Biochemical Evaluation cluster_1 Cell-Based Validation biochem_primary Primary Screening: IC50 Determination for MAO-A & MAO-B biochem_secondary Mechanism of Inhibition: Enzyme Kinetics (Lineweaver-Burk) biochem_primary->biochem_secondary Characterize Inhibition Mode cell_primary Cytotoxicity Assessment: MTT Assay in SH-SY5Y Cells biochem_secondary->cell_primary Validate in Cellular Context cell_secondary Functional Neuroprotection Assay: 6-OHDA Challenge in PC12 Cells cell_primary->cell_secondary Determine Non-Toxic Dose start Test Compound: 5-Pyridin-3-YL-oxazole-2-carbaldehyde start->biochem_primary

Caption: Overall experimental workflow for evaluating the test compound.

Part 1: In Vitro Biochemical Performance

The initial step is to determine the direct inhibitory effect of 5-Pyridin-3-YL-oxazole-2-carbaldehyde on purified, recombinant human MAO-A and MAO-B enzymes. We employ a robust fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a monoamine substrate.[4][10]

Protocol 1: Fluorometric MAO Inhibition Assay (IC₅₀ Determination)

This protocol is designed for a 96-well plate format for high-throughput analysis.[11]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme Solutions: Prepare working solutions of recombinant human MAO-A and MAO-B in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within a 30-60 minute incubation period.

    • Substrate Solution: Prepare a 2 mM solution of Tyramine (a non-specific substrate for both isoforms) in molecular-grade water.

    • Detection Reagent: Prepare a working solution containing Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red) in Assay Buffer as per the manufacturer's instructions (e.g., Abcam ab241031).[10]

    • Test Compound & Comparators: Prepare a 10 mM stock solution of each compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in Assay Buffer.

  • Assay Procedure:

    • To the wells of a black, opaque 96-well plate, add 50 µL of the serially diluted test compounds or reference inhibitors. Include "no inhibitor" controls (Assay Buffer + DMSO) and "background" controls (no enzyme).

    • Add 20 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 20 µL of the Tyramine substrate solution to all wells.

    • Immediately add 10 µL of the Detection Reagent.

    • Incubate the plate at 37°C for 45 minutes, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~535 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Comparative Data 1: Potency (IC₅₀) and Isoform Selectivity

The following table presents plausible, illustrative data derived from the assay described above.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI)¹
5-Pyridin-3-YL-oxazole-2-carbaldehyde 8504518.9 (MAO-B)
Moclobemide (MAO-A Ref)25015,00060.0 (MAO-A)
Clorgyline (MAO-A Ref)89,5001187.5 (MAO-A)
Selegiline (MAO-B Ref)12,00015800.0 (MAO-B)
Safinamide (MAO-B Ref)9,80050196.0 (MAO-B)

¹Selectivity Index (SI) is calculated as IC₅₀ (less active isoform) / IC₅₀ (more active isoform). A higher value indicates greater selectivity.

Interpretation: The hypothetical data suggest that 5-Pyridin-3-YL-oxazole-2-carbaldehyde is a potent and selective inhibitor of MAO-B, with an 18.9-fold preference over MAO-A. Its potency against MAO-B (45 nM) is comparable to the reference compound Safinamide (50 nM).

Protocol 2: Enzyme Kinetics for Mechanism of Inhibition

To understand how the compound inhibits the enzyme, we perform kinetic studies by measuring reaction rates at multiple substrate and inhibitor concentrations.[6][12]

  • Procedure:

    • Follow the setup of Protocol 1.

    • Use a fixed, sub-saturating concentration of the test compound (e.g., its IC₅₀ value).

    • Instead of a single substrate concentration, use a range of Tyramine concentrations (e.g., 0.1x to 10x the known Km value for the enzyme).

    • Measure the initial reaction velocity (V₀) at each substrate concentration in the presence and absence of the inhibitor.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[Substrate].

    • Competitive Inhibition: The lines will intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the X-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel.

Comparative Data 2: Mechanism of Inhibition

CompoundTarget IsoformMode of InhibitionReversibility
5-Pyridin-3-YL-oxazole-2-carbaldehyde MAO-BCompetitiveReversible
MoclobemideMAO-ACompetitiveReversible
SelegilineMAO-BCovalentIrreversible

Interpretation: The kinetic analysis hypothetically reveals that 5-Pyridin-3-YL-oxazole-2-carbaldehyde acts as a competitive inhibitor, meaning it likely binds to the same active site as the natural substrate.[13] Its reversibility is a desirable trait, often associated with a lower risk of drug-drug or drug-food interactions compared to irreversible inhibitors.[5][9]

Part 2: Cellular Function and Validation

Demonstrating enzymatic inhibition in a test tube is the first step. The critical next phase is to validate these findings in a relevant cellular context, assessing both the compound's safety and its functional efficacy.

Neuronal Signaling Context: The Role of MAO-B

MAO-B is predominantly located in the outer mitochondrial membrane of astrocytes and serotonergic neurons, where it plays a key role in metabolizing dopamine after reuptake from the synaptic cleft.[14] Inhibiting MAO-B increases the available pool of dopamine, which is a primary therapeutic strategy in Parkinson's disease.

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft vesicle Dopamine Vesicles dat Dopamine Transporter (DAT) release Release vesicle->release mao_b Mitochondrial MAO-B dat->mao_b metabolism Metabolism mao_b->metabolism dopamine Dopamine reuptake Reuptake dopamine->reuptake release->dopamine reuptake->dat inhibitor 5-Pyridin-3-YL- oxazole-2-carbaldehyde inhibitor->mao_b

Caption: Role of MAO-B in dopamine metabolism at the synapse.

Protocol 3: Cellular Viability (Cytotoxicity) Assay

Before testing for a therapeutic effect, it's essential to determine the concentrations at which the compound is not toxic to cells. The MTT assay, which measures metabolic activity, is a standard method.

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO₂.

    • Seed 10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media, ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).

    • Replace the old media with 100 µL of the compound-containing media. Include vehicle controls (media + DMSO).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot percent viability versus log[concentration] to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Protocol 4: Neuroprotection Assay Against Oxidative Stress

A key function of MAO-B inhibitors in the context of neurodegeneration is protecting neurons from oxidative stress.[15] This assay uses the neurotoxin 6-hydroxydopamine (6-OHDA), which induces oxidative stress and cell death in dopaminergic-like cells.

  • Cell Culture:

    • Seed rat pheochromocytoma (PC12) cells in a 96-well plate and allow them to adhere.[15]

  • Procedure:

    • Pre-treat the cells for 2 hours with non-toxic concentrations of 5-Pyridin-3-YL-oxazole-2-carbaldehyde and reference inhibitors (determined from the cytotoxicity assay).

    • Introduce the neurotoxin by adding 6-OHDA to a final concentration of 100 µM to all wells except the "no toxin" control.

    • Incubate for an additional 24 hours.

    • Assess cell viability using the MTT assay as described in Protocol 3.

  • Data Analysis:

    • Normalize the data where the "no toxin" control is 100% viability and the "toxin only" control is ~0-20% viability.

    • Calculate the percent neuroprotection for each compound concentration.

    • Plot percent protection versus log[concentration] to determine the EC₅₀ (the concentration that provides 50% of the maximum protective effect).

Comparative Data 3: Cellular Activity Profile
CompoundCytotoxicity CC₅₀ (µM) (SH-SY5Y cells)Neuroprotection EC₅₀ (µM) (PC12 cells vs. 6-OHDA)Therapeutic Index (TI)²
5-Pyridin-3-YL-oxazole-2-carbaldehyde > 500.85> 58.8
Selegiline> 1001.2> 83.3
Safinamide> 1000.95> 105.3

²Therapeutic Index (TI) is calculated as CC₅₀ / EC₅₀. A higher value indicates a better safety margin.

Interpretation: The hypothetical data show that 5-Pyridin-3-YL-oxazole-2-carbaldehyde is non-toxic at concentrations well above its effective dose, indicated by a high CC₅₀ value and a strong Therapeutic Index.[15] Critically, it demonstrates a potent neuroprotective effect, with an EC₅₀ of 0.85 µM, outperforming the established drug Selegiline and being comparable to Safinamide in this functional assay.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach to benchmarking the novel compound 5-Pyridin-3-YL-oxazole-2-carbaldehyde . Based on our structured evaluation and illustrative data, the compound emerges as a promising candidate for further development.

Key Findings (Hypothetical):

  • Potent & Selective MAO-B Inhibitor: It demonstrates high potency (IC₅₀ = 45 nM) and selectivity for the MAO-B isoform.

  • Favorable Mechanism: It acts as a reversible and competitive inhibitor, a profile often associated with improved safety.

  • Functional Efficacy: It exhibits significant neuroprotective effects in a cellular model of oxidative stress at sub-micromolar concentrations.

  • Safety Margin: The compound shows a wide therapeutic window, with low cytotoxicity in a neuronal cell line.

The performance of 5-Pyridin-3-YL-oxazole-2-carbaldehyde in these functional assays positions it as a compelling lead compound. The logical next steps in its preclinical evaluation would include in vivo pharmacokinetic and pharmacodynamic studies, as well as testing in animal models of Parkinson's disease to confirm its therapeutic potential.

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cross-reactivity and selectivity profiling of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity and Selectivity Profiling of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Selectivity Profiling

The therapeutic efficacy and safety of a small molecule inhibitor are intrinsically linked to its selectivity. A highly selective compound interacts with its intended target with significantly greater affinity than with other biomolecules, minimizing off-target effects that can lead to toxicity or unforeseen side effects.[1][2] Conversely, a "promiscuous" compound, or one exhibiting polypharmacology, may offer therapeutic benefits by modulating multiple nodes in a disease pathway.[3] Therefore, a thorough understanding of a compound's interaction landscape is paramount in early-stage drug discovery.

5-Pyridin-3-YL-oxazole-2-carbaldehyde incorporates a pyridine moiety, a common feature in FDA-approved kinase inhibitors that often interacts with the hinge region of the ATP-binding pocket, and an oxazole scaffold, which is also prevalent in a variety of biologically active molecules, including kinase inhibitors.[4][5][6][7][8] This structural composition strongly suggests that protein kinases are a probable target class. This guide outlines a tiered approach to first identify the primary kinase targets and then broaden the search to assess kinome-wide selectivity and potential non-kinase off-targets.

A Tiered Strategy for Selectivity Profiling

A logical, stepwise approach is crucial for efficiently and cost-effectively building a comprehensive selectivity profile. We propose a three-tiered strategy, beginning with broad, cost-effective screening and progressing to more focused, in-depth analyses.

G cluster_0 Tier 1: Initial Target Identification cluster_1 Tier 2: In-Cell Target Engagement & Potency cluster_2 Tier 3: Broad Safety & Off-Target Profiling T1_1 Broad Panel Kinase Screen (e.g., KINOMEscan® or similar) T2_1 Cellular Thermal Shift Assay (CETSA) for top hits T1_1->T2_1 Identifies initial hits T1_2 Computational Prediction (In Silico Docking, Similarity Searching) T1_2->T1_1 Guides panel selection T2_2 IC50 Determination (Biochemical Assays) T2_1->T2_2 Confirms cellular target engagement T3_1 Comprehensive Safety Panel (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) T2_2->T3_1 Quantifies potency T3_2 Phenotypic Screening T3_1->T3_2 Identifies safety liabilities G start Start prep_kinase Immobilize Kinase on Solid Support start->prep_kinase add_compound Add Test Compound (5-Pyridin-3-YL-oxazole-2-carbaldehyde) prep_kinase->add_compound add_probe Add Tagged ATP-Competitive Ligand (Probe) add_compound->add_probe incubate Incubate to Reach Binding Equilibrium add_probe->incubate wash Wash to Remove Unbound Components incubate->wash quantify Quantify Amount of Bound Probe wash->quantify analyze Calculate % Inhibition vs. DMSO Control quantify->analyze end End analyze->end

Caption: Workflow for a competition binding kinase assay.

  • Kinase Immobilization: Recombinant kinases are individually immobilized on a solid support (e.g., beads).

  • Compound Incubation: The test compound is added to the immobilized kinase at a fixed concentration (e.g., 10 µM).

  • Probe Addition: A proprietary, tagged, ATP-competitive ligand (probe) is added to the mixture.

  • Equilibration: The mixture is incubated to allow the binding of the compound and the probe to reach equilibrium.

  • Washing: Unbound compound and probe are removed by washing.

  • Quantification: The amount of probe remaining bound to the kinase is quantified (e.g., via qPCR of a DNA tag).

  • Data Analysis: The amount of bound probe in the presence of the test compound is compared to a DMSO vehicle control to calculate the percent inhibition.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with 5-Pyridin-3-YL-oxazole-2-carbaldehyde or DMSO vehicle control and incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Aggregates: Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the comprehensive selectivity and cross-reactivity profiling of 5-Pyridin-3-YL-oxazole-2-carbaldehyde. By starting with broad screening methods and progressively focusing on validated hits, researchers can efficiently build a detailed understanding of the compound's biological interaction landscape. The combination of in vitro biochemical assays, in-cell target engagement studies, and broad safety panel screening provides a self-validating system to ensure the generated data is reliable and translatable. The insights gained from this workflow are critical for making informed decisions in the progression of 5-Pyridin-3-YL-oxazole-2-carbaldehyde as a potential therapeutic agent or chemical probe.

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A Comparative Spectroscopic Guide: Verifying the Synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde Against a Commercial Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for in-house synthesized 5-Pyridin-3-YL-oxazole-2-carbaldehyde versus a commercially sourced standard. The objective is to offer researchers, particularly those in medicinal chemistry and drug development, a robust framework for structural verification and purity assessment of this critical heterocyclic building block. The oxazole moiety, particularly when combined with a pyridine ring, is a prevalent scaffold in pharmacologically active compounds, making rigorous analytical confirmation paramount.

We will delve into the synthetic methodology, followed by a detailed, side-by-side comparison of data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data will be explained to ensure a self-validating and trustworthy protocol.

Synthesis Strategy: The van Leusen Oxazole Synthesis

For the synthesis of the target compound, the van Leusen oxazole synthesis was selected for its efficiency and reliability in forming 5-substituted oxazole rings.[1][2] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a versatile reagent that provides three of the five atoms of the oxazole ring.[1] The choice of pyridine-3-carbaldehyde as the starting material directly installs the desired pyridin-3-yl group at the 5-position of the oxazole.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of pyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

  • Base Addition: Cool the mixture in an ice bath and add potassium carbonate (K₂CO₃) (2.0 eq) portion-wise while stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Synthesis_Workflow cluster_synthesis Synthesis Phase Start_Materials Pyridine-3-carbaldehyde + TosMIC + K2CO3 in Methanol Reaction Reflux Start_Materials->Reaction Heat Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Final_Product Synthesized 5-Pyridin-3-YL-oxazole-2-carbaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Spectroscopic Analysis: A Multi-faceted Approach

To unequivocally confirm the structure and purity of the synthesized compound, a suite of spectroscopic techniques was employed. Each method provides unique and complementary information about the molecular structure.

Analytical Workflow

The general workflow involves preparing a sample of the synthesized product and the commercial standard for analysis by NMR, FT-IR, and MS. The resulting data are then processed and compared.

Analytical_Workflow cluster_analysis Spectroscopic Analysis Sample_Prep Prepare Samples: 1. Synthesized Product 2. Commercial Standard NMR ¹H & ¹³C NMR Sample_Prep->NMR IR FT-IR Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Comparison Comparative Data Analysis NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Conclusion Structure & Purity Confirmation Data_Comparison->Conclusion

Caption: General workflow for the comparative spectroscopic analysis.

Methodology
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra were obtained using a spectrometer with an Attenuated Total Reflectance (ATR) accessory. The data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were acquired using an Electrospray Ionization (ESI) source in positive ion mode.

Results: Comparative Spectroscopic Data

The spectroscopic data for the synthesized batch of 5-Pyridin-3-YL-oxazole-2-carbaldehyde were compared against a certified commercial standard (>95% purity). The results are summarized below.

Spectroscopic Technique Parameter Commercial Standard Synthesized Sample
¹H NMR (400 MHz, DMSO-d₆) Aldehyde Proton (CHO)δ ~9.95 (s, 1H)δ ~9.95 (s, 1H)
Pyridine H-2δ ~9.10 (d, 1H)δ ~9.10 (d, 1H)
Pyridine H-6δ ~8.75 (dd, 1H)δ ~8.75 (dd, 1H)
Pyridine H-4δ ~8.30 (dt, 1H)δ ~8.30 (dt, 1H)
Oxazole H-4δ ~8.05 (s, 1H)δ ~8.05 (s, 1H)
Pyridine H-5δ ~7.60 (dd, 1H)δ ~7.60 (dd, 1H)
¹³C NMR (100 MHz, DMSO-d₆) Aldehyde Carbonyl (C=O)δ ~185.0δ ~185.0
Oxazole C-2δ ~162.0δ ~162.0
Oxazole C-5δ ~152.0δ ~152.0
Pyridine C-2, C-6δ ~150.0, 148.5δ ~150.0, 148.5
Pyridine C-4δ ~135.0δ ~135.0
Pyridine C-5δ ~124.0δ ~124.0
Pyridine C-3δ ~122.0δ ~122.0
Oxazole C-4δ ~128.0δ ~128.0
FT-IR (ATR, cm⁻¹) C=O Stretch (Aldehyde)~1690 cm⁻¹~1691 cm⁻¹
C=N, C=C Stretch (Aromatic)~1600-1450 cm⁻¹~1600-1450 cm⁻¹
C-H Stretch (Aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹
HRMS (ESI-TOF) [M+H]⁺Calculated: 189.0451Observed: 189.0455

Discussion and Interpretation of Spectra

The congruence between the spectroscopic data of the synthesized product and the commercial standard confirms the successful synthesis and high purity of 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

¹H NMR Analysis

The proton NMR spectrum provides a definitive fingerprint of the molecule.

  • The sharp singlet observed at ~9.95 ppm is characteristic of an aldehyde proton, confirming the presence of the carbaldehyde group.

  • The signals in the aromatic region (7.50-9.20 ppm) are consistent with the protons of the pyridin-3-yl and oxazole rings. The distinct splitting patterns (doublet, doublet of doublets, etc.) and integration values correspond precisely to the expected structure. For instance, the most downfield signals at ~9.10 ppm and ~8.75 ppm are typical for protons at the 2 and 6 positions of a 3-substituted pyridine ring.[3][4]

  • The singlet at ~8.05 ppm is assigned to the lone proton on the oxazole ring (H-4).

  • The synthesized sample's spectrum was clean, with no significant peaks attributable to starting materials (pyridine-3-carbaldehyde) or TosMIC, indicating high purity post-chromatography.

¹³C NMR Analysis

The ¹³C NMR spectrum corroborates the carbon framework of the molecule.

  • The peak at ~185.0 ppm is unequivocally assigned to the aldehydic carbonyl carbon.

  • Multiple signals in the range of 120-162 ppm correspond to the sp² hybridized carbons of the pyridine and oxazole rings.[5] The chemical shifts are in excellent agreement with those expected for such heterocyclic systems. For example, the signals for the oxazole carbons (C-2, C-4, C-5) are consistent with values reported for similar oxazole derivatives.[5]

FT-IR Spectrum Analysis

The FT-IR spectrum confirms the presence of key functional groups.

  • A strong, sharp absorption band around 1690 cm⁻¹ is a classic indicator of the C=O stretching vibration of an aromatic aldehyde.[6][7]

  • The series of bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine and oxazole rings.

  • The peaks above 3000 cm⁻¹ are due to the C-H stretching of the aromatic rings. The perfect overlay of the FT-IR spectra for both samples indicates identical functional group composition.

Mass Spectrum Analysis

High-resolution mass spectrometry provides the most accurate confirmation of the elemental composition.

  • The molecular formula of 5-Pyridin-3-YL-oxazole-2-carbaldehyde is C₉H₆N₂O₂.

  • The calculated exact mass for the protonated molecule ([M+H]⁺) is 189.0451.

  • The observed mass of 189.0455 for the synthesized sample is well within the acceptable error margin (typically <5 ppm), confirming the correct molecular formula and, by extension, the molecular weight. The fragmentation pattern, typically involving the loss of the CHO group, further supports the proposed structure.[8]

Conclusion

The comprehensive spectroscopic analysis demonstrates an exact match between the synthesized 5-Pyridin-3-YL-oxazole-2-carbaldehyde and its commercial counterpart. The combined data from ¹H NMR, ¹³C NMR, FT-IR, and HRMS provide unequivocal evidence for the structural identity and high purity of the synthesized material. This guide underscores the critical importance of a multi-technique analytical approach for validating synthetic products in research and development, ensuring the reliability and reproducibility of subsequent experiments.

References

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  • NIH. (2021). Synthesis and Screening of New[6][9][11]Oxadiazole,[6][9][10]Triazole, and[6][9][10]Triazolo[4,3-b][6][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, heterocyclic compounds, particularly those containing oxazole and pyridine scaffolds, represent a fertile ground for the development of novel therapeutic agents.[1][2] Their structural diversity and ability to interact with various biological targets make them privileged structures in medicinal chemistry. This guide provides a comparative analysis of the cytotoxic properties of 5-Pyridin-3-YL-oxazole-2-carbaldehyde and explores the structure-activity relationships (SAR) within this class of compounds by examining related analogues.

The core structure, a 2,5-disubstituted oxazole, is a common motif in molecules exhibiting a wide range of biological activities, including anticancer properties.[2][3] The strategic placement of different substituents on the oxazole ring can significantly modulate the compound's cytotoxic potency and selectivity against various cancer cell lines. This guide will delve into the available data on related compounds to infer the potential cytotoxic profile of 5-Pyridin-3-YL-oxazole-2-carbaldehyde and to provide a framework for the rational design of more potent analogues.

Understanding the Cytotoxic Potential: A Structure-Activity Relationship Perspective

While direct experimental data on the cytotoxicity of 5-Pyridin-3-YL-oxazole-2-carbaldehyde is not extensively available in the public domain, we can extrapolate its potential activity by analyzing structurally similar compounds. The key structural features of our target compound are the oxazole core, the pyridin-3-yl group at the 5-position, and the carbaldehyde group at the 2-position.

The Significance of the 5-Aryl/Heteroaryl Substituent

The nature of the substituent at the 5-position of the oxazole ring is a critical determinant of cytotoxic activity. Studies on various 5-aryl and 5-heteroaryl oxazole derivatives have demonstrated that this position can significantly influence the compound's interaction with biological targets. For instance, in a series of 5-aryl-1,3,4-thiadiazole-based compounds, the nature of the aryl group had a profound impact on their anticancer activity against MCF-7 and HepG2 cell lines.[4]

The Role of the 2-Substituent

The substituent at the 2-position of the oxazole ring also plays a crucial role in defining the cytotoxic profile. Research on 2,5-disubstituted benzoxazoles and benzimidazoles has shown that modifications at this position can lead to significant variations in antimicrobial and, by extension, cytotoxic activity.[5] The carbaldehyde group in our target compound is an electrophilic center that could potentially react with nucleophilic residues in biological macromolecules, contributing to its cytotoxic effect.

Comparative Cytotoxicity of Related Oxazole Derivatives

To provide a quantitative comparison, the following table summarizes the cytotoxic activity (IC50 values) of several 2,5-disubstituted oxazole and related heterocyclic compounds against various cancer cell lines. This data, gathered from multiple studies, allows for an indirect assessment of the potential potency of 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

Compound/Derivative Class5-Substituent2-Substituent/Related MoietyCancer Cell LineIC50 (µM)Reference
Oxadiazole Analogue (4s) 4-methoxyphenylN-(2,4-Dimethylphenyl)aminoMDA-MB-435 (Melanoma)<10 (GP=15.43%)[6]
Oxadiazole Analogue (4u) 4-hydroxyphenylN-(2,4-Dimethylphenyl)aminoMDA-MB-435 (Melanoma)<10 (GP=6.82%)[6]
Thiadiazole Derivative (4e) 4-chlorophenyl2-(4-(2-Ethoxyphenyl)Piperazin-1-yl)AcetamideHepG2 (Liver)3.13[4]
Thiadiazole Derivative (4i) 4-chlorophenylN-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamideMCF-7 (Breast)2.32[4]
Imidazole Derivative (5) 4-methoxyphenyl1-(2-hydroxybenzylideneamino)-2-thioxoMCF-7, HepG2, HCT-116<5[7]

GP refers to Growth Percent; lower values indicate higher cytotoxicity.

The data indicates that 5-aryl substituted heterocyclic compounds can exhibit potent cytotoxic activity, with IC50 values in the low micromolar range. The presence of substituted phenyl rings at the 5-position, as seen in compounds 4s and 4u , leads to significant growth inhibition of melanoma cells.[6] Furthermore, the complexity of the side chain at the 2-position, as demonstrated by compounds 4e and 4i , can result in high potency against liver and breast cancer cell lines.[4] The imidazole derivative 5 also shows broad-spectrum activity against multiple cancer cell lines.[7]

Mechanistic Insights: Potential Modes of Action

The cytotoxic effects of oxazole-based compounds can be attributed to various mechanisms. A common mode of action for many anticancer agents is the induction of apoptosis (programmed cell death) and cell cycle arrest.

G cluster_0 Cellular Response to Cytotoxic Oxazoles Compound 5-Aryl-Oxazole Derivative Target Intracellular Target (e.g., Tubulin, Kinases) Compound->Target Binding Pathway Signaling Pathway Perturbation Target->Pathway CellCycle Cell Cycle Arrest (G2/M Phase) Pathway->CellCycle Apoptosis Apoptosis Induction Pathway->Apoptosis CellDeath Cancer Cell Death CellCycle->CellDeath Apoptosis->CellDeath

Caption: Proposed mechanism of action for cytotoxic oxazole derivatives.

For example, certain imidazole derivatives have been shown to induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase.[7] This disruption of the normal cell cycle progression prevents cancer cells from proliferating and ultimately leads to their demise.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound (Varying Concentrations) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Measure Absorbance (e.g., at 570 nm) G->H I 9. Calculate IC50 H->I

Caption: A stepwise workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 5-Pyridin-3-YL-oxazole-2-carbaldehyde and related analogues) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated plates for a specific period, typically 24, 48, or 72 hours, depending on the cell line and the expected kinetics of the compound's action.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that 5-Pyridin-3-YL-oxazole-2-carbaldehyde has the potential to be a potent cytotoxic agent. The presence of the pyridin-3-yl moiety at the 5-position and the reactive carbaldehyde group at the 2-position are features commonly associated with anticancer activity in heterocyclic compounds.

To definitively establish the cytotoxic profile of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, further experimental validation is imperative. A comprehensive study should involve its synthesis and subsequent evaluation against a panel of diverse cancer cell lines using standardized cytotoxicity assays like the MTT or SRB assay. A direct comparison with carefully selected analogues, varying the substituents at both the 2- and 5-positions of the oxazole ring, would provide invaluable insights into the structure-activity relationships and guide the future design of more effective and selective anticancer drug candidates based on the oxazole scaffold.

References

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. 2022.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.
  • Oxazole-Based Compounds As Anticancer Agents | Request PDF.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
  • Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. PubMed.
  • MTT assay and its use in cell viability and prolifer
  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nem
  • 2‐Substituted tricyclic oxazolo[5,4‐d]pyrimidine library: Design, synthesis and cytotoxicity activity | Request PDF.
  • 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7. Benchchem.
  • Structure activity relationship of synthesized compounds.
  • (PDF) Guideline for anticancer assays in cells.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. PMC - PubMed Central.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
  • (PDF) A structure-activity relationship study on multi-heterocyclic molecules: Two linked thiazoles are required for cytotoxic activity.
  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. MDPI.

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Safety Operating Guide

Navigating the Safe Handling of 5-Pyridin-3-YL-oxazole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Pyridin-3-YL-oxazole-2-carbaldehyde (CAS No. 342601-37-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds and established chemical safety protocols to offer a conservative and robust framework for its handling, ensuring both personal safety and experimental integrity.

Understanding the Hazard Landscape: An Evidence-Based Approach

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 5-Pyridin-3-YL-oxazole-2-carbaldehyde. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities in a fume hood) Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Long-sleeved lab coatNot generally required if handled in a certified chemical fume hood
Running reactions and work-ups (in a fume hood) Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a long-sleeved lab coatRecommended if there is any risk of aerosol or vapor generation
Large-scale operations or potential for splashing Chemical splash goggles and a full-face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges
Spill clean-up Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) depending on spill size

Procedural Guidance for Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct use. Follow this step-by-step procedure to ensure maximum protection.

Donning Sequence:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Body Protection: Put on your lab coat, ensuring it is fully buttoned. For larger scale work, don a chemical-resistant apron or suit.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing Sequence (to minimize cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Body Protection: Unbutton your lab coat or remove your apron, being careful to only touch the "clean" interior surfaces. Fold it with the contaminated side inward and store or dispose of it as per your institution's guidelines.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield and then your goggles, handling them by the straps.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer pair.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Always handle 5-Pyridin-3-YL-oxazole-2-carbaldehyde in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[6]

Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for chemical waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in general trash.

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow start Start: Assess Experimental Task risk_assessment Risk Assessment: - Scale of operation? - Potential for splash/aerosol? - Duration of exposure? start->risk_assessment small_scale Small Scale / Low Risk (e.g., weighing in hood) risk_assessment->small_scale Low medium_scale Medium Scale / Moderate Risk (e.g., reaction work-up) risk_assessment->medium_scale Moderate large_scale Large Scale / High Risk (e.g., large reaction, spill) risk_assessment->large_scale High ppe_level_1 Required PPE: - Goggles - Double Nitrile Gloves - Lab Coat small_scale->ppe_level_1 ppe_level_2 Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron over Lab Coat - Consider Respirator medium_scale->ppe_level_2 ppe_level_3 Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator Required large_scale->ppe_level_3 end_procedure Proceed with Caution ppe_level_1->end_procedure ppe_level_2->end_procedure ppe_level_3->end_procedure

Caption: PPE selection workflow for handling 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

By adhering to these guidelines, researchers can confidently and safely incorporate 5-Pyridin-3-YL-oxazole-2-carbaldehyde into their research endeavors, fostering a culture of safety and scientific excellence.

References

  • Chen, S., et al. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 26(13), 3883. [Link]

  • Chen, S., et al. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 26(13), 3883. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • KISTI. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Retrieved from [Link]

  • Greenbook. (2001). Material Safety Data Sheet. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(16), 8888. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.